GELSEMINE
Description
BenchChem offers high-quality GELSEMINE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about GELSEMINE including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(1'R,3S,5'S,6'S,8'R)-2'-ethenyl-4'-methylspiro[1H-indole-3,7'-9-oxa-4-azatetracyclo[6.3.1.02,6.05,11]dodecane]-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-3-19-10-22(2)16-11-9-24-15(8-13(11)19)20(17(16)19)12-6-4-5-7-14(12)21-18(20)23/h3-7,11,13,15-17H,1,8-10H2,2H3,(H,21,23)/t11?,13-,15-,16-,17+,19?,20+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYYATWFXNPTRM-BOCRADAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(C3CC4C5(C2C1C3CO4)C6=CC=CC=C6NC5=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC2([C@@H]3C[C@@H]4[C@]5([C@H]2[C@H]1C3CO4)C6=CC=CC=C6NC5=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
SLIGHTLY SOL IN WATER; SOL IN ALCOHOL, BENZENE, CHLOROFORM, ETHER, ACETONE, DILUTE ACIDS | |
| Details | The Merck Index. 9th ed. Rahway, New Jersey: Merck & Co., Inc., 1976., p. 564 | |
| Record name | GELSEMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3488 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CRYSTALS FROM ACETONE | |
CAS No. |
509-15-9 | |
| Record name | Gelsemine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.360 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GELSEMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3488 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
178 °C | |
| Details | The Merck Index. 9th ed. Rahway, New Jersey: Merck & Co., Inc., 1976., p. 564 | |
| Record name | GELSEMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3488 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
The Unveiling of Gelsemine Biosynthesis in Gelsemium elegans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biosynthetic pathway of gelsemine (B155926), a complex monoterpenoid indole (B1671886) alkaloid (MIA) produced by Gelsemium elegans. Gelsemine and its congeners exhibit significant pharmacological activities, making their biosynthetic elucidation a critical area of research for potential drug development and synthetic biology applications. This document details the currently understood enzymatic steps, from the universal precursor strictosidine (B192452) to the intricate downstream modifications leading to the gelsemine scaffold. It consolidates available quantitative data on key intermediates and enzymes, provides representative experimental protocols for the characterization of the biosynthetic enzymes, and visualizes the pathway and associated workflows using logical diagrams. This guide is intended to be a core resource for researchers actively engaged in the study of MIA biosynthesis and the development of novel therapeutics.
Introduction
Gelsemium elegans Benth., a highly toxic plant native to Southeast Asia, is a rich source of structurally diverse and pharmacologically active monoterpenoid indole alkaloids (MIAs). Among these, gelsemine has attracted considerable attention due to its potent neurotoxic properties and potential therapeutic applications, including analgesic and anxiolytic effects. The intricate, caged structure of gelsemine presents a formidable challenge for chemical synthesis, thus highlighting the importance of understanding its natural biosynthetic pathway for sustainable production and the generation of novel analogs through metabolic engineering.
The biosynthesis of gelsemine follows the general trajectory of MIA pathways, originating from the condensation of tryptamine (B22526) and the iridoid secologanin (B1681713) to form strictosidine.[1] However, the pathway diverges significantly after the formation of the strictosidine aglycone, leading to the unique skeletal architecture of gelsemine. While the complete enzymatic cascade remains an active area of investigation, significant progress has been made in identifying key enzymes and intermediates through genomic, transcriptomic, and metabolomic analyses of Gelsemium species.[2][3]
This guide synthesizes the current knowledge on the gelsemine biosynthetic pathway, providing a detailed technical resource for the scientific community.
The Gelsemine Biosynthetic Pathway
The biosynthesis of gelsemine can be broadly divided into two major stages: the formation of the universal MIA precursor, strictosidine, and the subsequent, highly specific transformations of the strictosidine-derived intermediates to yield the final gelsemine molecule.
Formation of Strictosidine: The Common MIA Gateway
The initial steps of the gelsemine pathway are conserved across many MIA-producing plants.[3] This well-characterized sequence involves three key enzymes:
-
Tryptophan Decarboxylase (TDC): This enzyme catalyzes the decarboxylation of L-tryptophan to produce tryptamine, the indole component of MIAs.
-
Strictosidine Synthase (STR): STR facilitates the Pictet-Spengler condensation of tryptamine and secologanin to stereospecifically form 3-α(S)-strictosidine.[4]
-
Strictosidine β-D-Glucosidase (SGD): SGD hydrolyzes the glucose moiety from strictosidine to generate the highly reactive strictosidine aglycone, which serves as the branching point for the vast diversity of MIAs.[3]
The Divergent Path to Gelsemine: Post-Strictosidine Modifications
Following the formation of the strictosidine aglycone, the pathway to gelsemine involves a series of complex, and as-yet incompletely characterized, enzymatic reactions. The proposed intermediates include koumicine (akkuammidine), koumidine, vobasindiol, anhydrovobasindiol, and gelsenidine (humantenine-type).[1] The enzymes catalyzing these transformations are believed to belong to families such as cytochrome P450 monooxygenases (CYPs), dehydrogenases, and other synthases.
Genomic and transcriptomic studies of G. sempervirens have identified conserved gene clusters that are syntenic with those in other MIA-producing plants, suggesting a common evolutionary origin for the biosynthetic machinery.[2] These studies have pinpointed several candidate genes, particularly from the CYP family, that are likely involved in the hydroxylation and rearrangement reactions characteristic of the later stages of gelsemine biosynthesis.[3]
Quantitative Data
While comprehensive quantitative data for every enzymatic step in the gelsemine pathway is not yet available, studies have quantified the accumulation of major alkaloids in different tissues of Gelsemium elegans. This information is crucial for understanding the spatial regulation of the pathway and for optimizing extraction strategies.
Table 1: Distribution of Major Alkaloids in Gelsemium elegans
| Plant Part | Gelsemine Content (μg/g) | Koumine Content (μg/g) | Gelsenicine Content (μg/g) | Reference |
| Roots | Higher than stems and leaves | Higher than stems and leaves | - | [5] |
| Stems | Lower than roots and leaves | Lower than roots and leaves | - | [5] |
| Leaves | Lower than roots | Higher than stems | - | [5] |
Note: Specific quantitative values vary between studies and are presented here as relative comparisons. "-" indicates data not reported in the cited source.
Experimental Protocols
The functional characterization of the enzymes involved in gelsemine biosynthesis is essential for a complete understanding of the pathway. The following sections provide detailed, representative methodologies for key experiments.
Gene Cloning and Heterologous Expression
The identification and characterization of candidate genes from G. elegans relies on their successful cloning and expression in a heterologous host system, such as Saccharomyces cerevisiae (yeast) or Nicotiana benthamiana.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Characterization of Oxidative Enzymes Involved in Monoterpenoid Indole Alkaloid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strictosidine synthase - Wikipedia [en.wikipedia.org]
- 5. research-portal.uu.nl [research-portal.uu.nl]
A Technical Guide to the Isolation and Discovery of Gelsemine from Natural Sources
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the historical discovery and the modern methodologies for the isolation of gelsemine (B155926), a potent indole (B1671886) alkaloid, from its natural plant sources. This document is intended to be a valuable resource for professionals in natural product chemistry, pharmacology, and drug development.
Introduction to Gelsemine
Gelsemine is a highly toxic indole alkaloid first isolated in 1870 from Gelsemium sempervirens Ait.[1][2]. Its complex chemical structure, C20H22N2O2, was definitively determined in 1959 through X-ray crystallographic analysis and nuclear magnetic resonance (NMR) spectroscopy[1][2]. Gelsemine is predominantly found in plants of the genus Gelsemium, which includes species such as G. sempervirens (Carolina jasmine), native to the Americas, and G. elegans (heartbreak grass), found in China and East Asia[1][3]. Despite its toxicity, which can lead to paralysis and death, recent research has highlighted its potential therapeutic applications, including anxiolytic effects and the ability to offer protection against oxidative stress[1].
Experimental Protocols for Isolation
The isolation of gelsemine from Gelsemium species is a multi-step process that involves extraction of total alkaloids followed by chromatographic purification. Modern techniques have enabled the efficient isolation of high-purity gelsemine.
2.1. Plant Material Preparation
The initial step involves the preparation of the plant material to maximize the surface area for extraction.
-
Protocol: The roots, stems, and leaves of the Gelsemium plant are collected, air-dried, and then milled into a fine powder[4][5].
2.2. Extraction of Crude Alkaloids
An acid-base extraction method is commonly employed to separate the alkaloids from other plant constituents.
-
Protocol:
-
The powdered plant material is suspended in an acidic aqueous solution (e.g., 0.5% sulfuric acid or water acidified to pH ~4 with 20% H₂SO₄) and extracted for a period of time (e.g., 24 hours)[4][5].
-
The acidic extract is filtered to remove solid plant debris[5].
-
The filtrate is then basified to a pH of approximately 10 with a base such as sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃)[4][5].
-
The now free-base alkaloids are extracted from the basified aqueous solution using an organic solvent like chloroform (B151607) (CHCl₃) or ethyl acetate (B1210297) (EtOAc)[4].
-
The organic solvent containing the crude alkaloids is collected and evaporated under reduced pressure to yield the crude alkaloid extract[4].
-
2.3. Purification of Gelsemine
Advanced chromatographic techniques are utilized to isolate gelsemine from the complex mixture of crude alkaloids.
-
High-Speed Counter-Current Chromatography (HSCCC): This liquid-liquid partition chromatography technique is effective for the initial fractionation of the crude extract.
-
Protocol: A suitable two-phase solvent system is selected. The crude alkaloid extract is dissolved in a portion of the solvent system and injected into the HSCCC instrument. Fractions are collected based on their elution profile, which is monitored by UV detection (e.g., at 256 nm)[4].
-
-
Preparative High-Performance Liquid Chromatography (prep-HPLC): This technique is often used for the final purification of fractions enriched with gelsemine from HSCCC to achieve high purity.
-
Protocol: A C18 reverse-phase column is typically used. The mobile phase often consists of a gradient of acetonitrile (B52724) and ultrapure water, sometimes with additives like phosphoric acid and triethylamine (B128534) to improve peak shape. The gelsemine-containing fraction is injected, and the peak corresponding to gelsemine is collected[4].
-
2.4. Structural Elucidation and Purity Assessment
The identity and purity of the isolated gelsemine are confirmed using various spectroscopic and analytical methods.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound[4][6].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are employed to elucidate the detailed chemical structure of gelsemine[2][4].
-
Analytical HPLC: The purity of the final isolated compound is assessed using analytical High-Performance Liquid Chromatography[4].
Quantitative Data Summary
The content of gelsemine can vary depending on the plant part and its geographical origin. The following table summarizes key quantitative data related to gelsemine.
| Parameter | Value | Source |
| Chemical Formula | C₂₀H₂₂N₂O₂ | [1] |
| Molecular Weight | 322.44 g/mol | [1] |
| Gelsemine Content in G. elegans (Leaves) | 122.4 µg/g | [7] |
| Gelsemine Content in G. elegans (Stems) | 149.1 µg/g (koumine higher) | [7] |
| Gelsemine Content in G. elegans (Roots) | 249.2 µg/g (koumine higher) | [7] |
| (+) Gelsemine IC₅₀ (PC12 cells) | 31.59 µM | [5] |
| (-) Gelsemine IC₅₀ (PC12 cells) | Not cytotoxic | [5] |
| LD₅₀ (mice, i.p.) | ~56 mg/kg | [6] |
Visualization of Isolation Workflow
The following diagram illustrates the general workflow for the isolation and purification of gelsemine from its natural sources.
Caption: Workflow for the isolation and purification of gelsemine.
References
- 1. Gelsemine - Wikipedia [en.wikipedia.org]
- 2. Total synthesis of (+)-gelsemine via an organocatalytic Diels–Alder approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mhsrj-moh.dmr.gov.mm [mhsrj-moh.dmr.gov.mm]
- 4. benchchem.com [benchchem.com]
- 5. The Difference in Cytotoxic Activity between Two Optical Isomers of Gelsemine from Gelsemium elegans Benth. on PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
pharmacological profiling of gelsemine alkaloids
An In-depth Technical Guide to the Pharmacological Profiling of Gelsemine (B155926) Alkaloids
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Alkaloids from plants of the Gelsemium genus, particularly gelsemine and koumine (B8086292), have a long history in traditional medicine and are now the subject of intense scientific investigation for their diverse pharmacological activities, including analgesic, anxiolytic, and anti-inflammatory effects.[1][2][3] However, their therapeutic potential is often juxtaposed with significant toxicity.[1] This technical guide provides a comprehensive pharmacological profile of major gelsemine alkaloids, focusing on their molecular targets, mechanisms of action, and quantitative activity. It consolidates data from electrophysiological, biochemical, and in vivo studies, presenting them in a structured format for researchers. Detailed experimental protocols for key assays are provided, and critical signaling pathways and workflows are visualized to facilitate a deeper understanding of these complex natural products.
Introduction to Gelsemine Alkaloids
The Gelsemium genus is a rich source of monoterpenoid indole (B1671886) alkaloids, with over 100 distinct compounds identified.[2][4] The primary bioactive alkaloids that are the focus of pharmacological research include gelsemine, koumine, gelsevirine (B199093), and humantenmine (B199024).[1] Gelsemine is the principal alkaloid in Gelsemium sempervirens, while koumine is the most abundant in Gelsemium elegans.[4] These compounds are known to interact with key neurotransmitter systems in the central nervous system (CNS), leading to a range of effects from therapeutic antinociception to dose-limiting toxicity.[1][4] Understanding their detailed pharmacological profile is crucial for the development of safer, more effective derivatives for clinical use.
Primary Molecular Targets and Mechanism of Action
Functional and binding studies have identified inhibitory ligand-gated ion channels in the CNS as the primary molecular targets for gelsemine alkaloids.[1] Specifically, these compounds modulate the function of Glycine (B1666218) receptors (GlyRs) and γ-aminobutyric acid type A (GABA-A) receptors.[1][2]
Modulation of Glycine Receptors (GlyRs)
GlyRs are critical for mediating fast inhibitory neurotransmission, particularly in the spinal cord and brainstem.[5] Gelsemine alkaloids act as modulators of GlyRs, with effects that can be subunit-specific.[1][6] Gelsemine, for instance, exhibits a bell-shaped modulation on homomeric α1 GlyRs and concentration-dependent inhibition on α2 and α3 GlyRs.[1] Radioligand binding assays confirm that gelsemine and koumine are orthosteric agonists of GlyRs, likely acting at the same binding site as the antagonist strychnine.[7] The functional consequence of GlyR modulation is a key component of the analgesic effects observed for these alkaloids.[4][8]
Modulation of GABA-A Receptors (GABAARs)
GABA-A receptors are the principal mediators of fast inhibitory neurotransmission throughout the brain. Functional studies show that gelsemine, koumine, and gelsevirine are inhibitors of GABA-A receptors, with IC50 values in the micromolar range.[1][2] This inhibitory action on GABA-A receptors likely contributes to both the therapeutic (e.g., anxiolytic) and toxic (e.g., respiratory depression) profiles of these compounds.[9]
Quantitative Pharmacological Data
The following tables summarize the quantitative data on the interaction of key gelsemine alkaloids with their primary molecular targets and their in vivo toxicity.
Table 1: Modulatory Effects of Gelsemine Alkaloids on Glycine Receptors (GlyRs)
| Alkaloid | Receptor Subtype | Effect | IC50 (µM) | Assay Type |
|---|---|---|---|---|
| Gelsemine | Native (Spinal Cord) | Inhibition | ~40.0 | [³H]-Strychnine Displacement |
| Recombinant α1 | Bell-shaped Modulation | 10.36 | Electrophysiology (HEK293) | |
| Recombinant α2 | Inhibition | - | Electrophysiology (HEK293) | |
| Recombinant α3 | Inhibition | - | Electrophysiology (HEK293) | |
| Koumine | Recombinant α1 | Inhibition | 31.5 | Electrophysiology (HEK293) |
| Recombinant | Inhibition | 9.59 | Electrophysiology (HEK293) | |
| Gelsevirine | Recombinant α1 | Inhibition | 40.6 | Electrophysiology (HEK293) |
| Recombinant | Inhibition | 82.94 | Electrophysiology (HEK293) |
| Humantenmine | Recombinant α1, α2, α3 | No Detectable Activity | - | Electrophysiology (HEK293) |
Data sourced from multiple studies.[1][2]
Table 2: Modulatory Effects of Gelsemine Alkaloids on GABA-A Receptors (GABAARs)
| Alkaloid | Effect | IC50 (µM) | Assay Type |
|---|---|---|---|
| Gelsemine | Inhibition | 55 - 75 | Electrophysiology (Native) |
| Inhibition | 170.8 | Electrophysiology (Recombinant) | |
| Koumine | Inhibition | 142.8 | Electrophysiology (Recombinant) |
| Gelsevirine | Inhibition | 251.5 | Electrophysiology (Recombinant) |
Data sourced from multiple studies.[1][2]
Table 3: Acute Toxicity of Gelsemine Alkaloids
| Alkaloid | LD50 (mg/kg) | Species |
|---|---|---|
| Humantenmine | < 0.2 | - |
| Gelsemine | > 50 | - |
| Koumine | > 50 | - |
| Koumine | 300.0 | Rat |
Data sourced from multiple studies.[1][10]
Key Signaling Pathways
The analgesic effects of gelsemine and koumine are not solely due to direct receptor modulation but also involve downstream signaling cascades. A critical pathway involves the biosynthesis of the neurosteroid allopregnanolone (B1667786).
Glycine Receptor-Mediated Allopregnanolone Synthesis
Activation of spinal GlyRs by gelsemine or koumine leads to the upregulation of 3α-hydroxysteroid oxidoreductase (3α-HSOR) mRNA expression in neurons.[7] This enzyme is responsible for converting progesterone (B1679170) into allopregnanolone. Allopregnanolone is a potent positive allosteric modulator of GABA-A receptors. Therefore, gelsemine and koumine produce mechanical antiallodynia through a multi-step neuronal pathway: GlyR activation → 3α-HSOR upregulation → allopregnanolone biosynthesis → GABA-A receptor potentiation.[7] This pathway is a prime example of the intricate mechanisms underlying the pharmacological effects of these alkaloids.
Caption: Antinociceptive pathway of gelsemine and koumine.
Other Implicated Pathways
Studies have also implicated other pathways in the broader effects of gelsemine. For example, its anxiolytic effects may be mediated by inhibiting the NLRP3-inflammasome pathway and modulating the CREB/BDNF pathway in the hypothalamus.[11] Furthermore, gelsemine has been shown to inhibit the transglutaminase 2 (TG2) enzyme, suggesting a potential neuroprotective role in diseases like Alzheimer's.[12]
Detailed Experimental Protocols
Reproducibility and standardization are paramount in pharmacological research. This section details common methodologies used for profiling gelsemine alkaloids.
Protocol: Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the effect of alkaloids on ion channel function in real-time.
-
Cell Preparation: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with plasmids encoding the subunits of the receptor of interest (e.g., α1 and β subunits for GlyR). Transfection is typically achieved using a lipid-based reagent. Cells are re-plated onto glass coverslips 24 hours post-transfection for recording.
-
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl₂, 10 HEPES, 1.1 EGTA, and 2 Na₂ATP, with the pH adjusted to 7.2 with KOH.
-
-
Recording Procedure: Coverslips are placed in a recording chamber on an inverted microscope. Borosilicate glass pipettes (3–5 MΩ resistance) are filled with the internal solution and used to form a gigaseal with a single cell. The membrane is then ruptured to achieve the whole-cell configuration. Currents are recorded at a holding potential of -60 mV.
-
Drug Application: The agonist (e.g., glycine) is applied to the cell to evoke a baseline current. After a stable baseline is achieved, the agonist is co-applied with varying concentrations of the gelsemine alkaloid. A rapid solution exchange system is used for fast application and washout.
-
Data Analysis: The peak amplitude of the evoked current in the presence of the alkaloid is measured and normalized to the control current. Concentration-response curves are generated and fitted with the Hill equation to determine IC50 or EC50 values.
Caption: Workflow for electrophysiological screening of alkaloids.
Protocol: [³H]-Strychnine Radioligand Displacement Assay
This biochemical assay measures the ability of an alkaloid to compete with a radiolabeled antagonist for binding to the receptor.
-
Membrane Preparation: Spinal cord tissue from rats is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at low speed to remove debris, and the supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes. The membrane pellet is washed and resuspended in the binding buffer.
-
Binding Assay: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of [³H]-strychnine (e.g., 2-5 nM) and a range of concentrations of the competing gelsemine alkaloid.
-
Incubation and Termination: The mixture is incubated for a set time (e.g., 60 minutes) at a specific temperature (e.g., 4°C) to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes. The filters are washed quickly with ice-cold buffer to remove unbound radioligand.
-
Quantification: The filters are placed in scintillation vials with a scintillation cocktail. The amount of radioactivity trapped on the filters, representing bound [³H]-strychnine, is quantified using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled competitor (e.g., 1 mM glycine). Specific binding is calculated by subtracting non-specific binding from total binding. The data are plotted as the percentage of specific binding versus the log concentration of the alkaloid. The IC50 value (the concentration of alkaloid that inhibits 50% of specific [³H]-strychnine binding) is determined by non-linear regression.
Summary and Future Directions
Gelsemine alkaloids, particularly gelsemine and koumine, are potent modulators of inhibitory GlyR and GABA-A receptors in the central nervous system.[1] Their pharmacological profile is complex, exhibiting subunit-selectivity and engaging downstream signaling pathways, such as neurosteroid biosynthesis, to produce analgesic and anxiolytic effects.[6][7] The quantitative data clearly indicate activity in the low-to-mid micromolar range for the primary targets.
The major hurdle for the clinical development of these compounds remains their toxicity.[1][4] Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To synthesize derivatives that retain the therapeutic efficacy at GlyRs (e.g., the α3 subtype for chronic pain) while reducing activity at off-targets responsible for toxicity.[4][8]
-
Elucidating Toxic Mechanisms: A deeper understanding of the molecular basis for the toxicity of alkaloids like humantenmine is required.
-
Pharmacokinetic Profiling: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of these alkaloids are necessary to optimize dosing and delivery.
By leveraging the detailed pharmacological knowledge outlined in this guide, the scientific community can better navigate the challenges and opportunities presented by gelsemine alkaloids, potentially unlocking a new class of therapeutics for neurological disorders and chronic pain.
References
- 1. Molecular Pharmacology of Gelsemium Alkaloids on Inhibitory Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Gelsemium analgesia and the spinal glycine receptor/allopregnanolone pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Glycine Receptor Allosteric Ligands Library (GRALL) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional modulation of glycine receptors by the alkaloid gelsemine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gelsemine and koumine, principal active ingredients of Gelsemium, exhibit mechanical antiallodynia via spinal glycine receptor activation-induced allopregnanolone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gelsemine, a principal alkaloid from Gelsemium sempervirens Ait., exhibits potent and specific antinociception in chronic pain by acting at spinal α3 glycine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Gelsemine Toxicology and LD50 Studies in Animal Models: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gelsemine (B155926), a potent indole (B1671886) alkaloid isolated from plants of the Gelsemium genus, exhibits a complex pharmacological profile characterized by both therapeutic potential and significant toxicity. A thorough understanding of its toxicological properties is paramount for any consideration in drug development. This technical guide provides a comprehensive overview of gelsemine toxicology, with a focus on its effects in animal models. It summarizes key LD50 data, details experimental protocols for toxicological assessment, and elucidates the primary signaling pathways involved in its mechanism of toxicity. The information is presented to be a valuable resource for researchers and professionals engaged in the study of natural compounds and the development of novel therapeutics.
Introduction
Gelsemine (C₂₀H₂₂N₂O₂) is the principal active alkaloid in Gelsemium sempervirens and a major component of Gelsemium elegans.[1] Historically, extracts of these plants have been used in traditional medicine for a variety of ailments, including pain, anxiety, and inflammation. However, the narrow therapeutic index and the risk of severe poisoning have limited its clinical application. The toxic effects of gelsemine are primarily attributed to its actions on the central nervous system (CNS), leading to symptoms such as respiratory depression, paralysis, and in severe cases, death.[2] This guide will delve into the quantitative toxicological data, the methodologies used to obtain this data, and the molecular mechanisms underlying gelsemine's toxicity.
Gelsemine LD50 Studies in Animal Models
The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance. Numerous studies have been conducted to determine the LD50 of gelsemine in various animal models and through different routes of administration. This data is crucial for understanding the acute toxic potential of the compound and for dose selection in further preclinical studies.
Data Presentation: LD50 Values of Gelsemine
The following table summarizes the reported LD50 values for gelsemine in several animal species. It is important to note that these values can be influenced by factors such as the animal strain, age, sex, and the vehicle used for administration.
| Animal Model | Route of Administration | LD50 (mg/kg) | Reference |
| Mouse | Intraperitoneal (i.p.) | 56 | [2] |
| Intravenous (i.v.) | 0.1 - 0.12 (Lowest Lethal Dose - LDLo) | [2] | |
| Rat | Intraperitoneal (i.p.) | ~0.26 (for the related, more toxic alkaloid gelsenicine) | |
| Intravenous (i.v.) | ~0.15 (for the related, more toxic alkaloid gelsenicine) | ||
| Rabbit | Intravenous (i.v.) | 0.05 - 0.06 (LDLo) | [2] |
| Frog | Subcutaneous (s.c.) | 20 - 30 (LDLo) | [2] |
| Dog | Intravenous (i.v.) | 0.5 - 1.0 (LDLo) | [2] |
Experimental Protocols for Gelsemine Toxicology Studies
Standardized protocols are essential for the reliable and reproducible assessment of gelsemine's toxicity. The following sections outline detailed methodologies for acute oral toxicity and LD50 determination, based on established guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity Study (Following OECD Guideline 423)
This protocol is designed to determine the acute oral toxicity of gelsemine and to classify it according to the Globally Harmonised System (GHS).
-
Test Animals: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley strains), typically nulliparous and non-pregnant females, 8-12 weeks old. A sufficient number of animals should be used to obtain statistically significant results.
-
Housing and Acclimatization: Animals are housed in appropriate cages under controlled environmental conditions (temperature, humidity, and light-dark cycle) for at least 5 days prior to the study to allow for acclimatization.
-
Dose Preparation and Administration:
-
Gelsemine is dissolved or suspended in a suitable vehicle (e.g., sterile water, saline, or a 0.5% carboxymethylcellulose solution). The concentration should be prepared such that the required dose can be administered in a volume that does not exceed 1 mL/100 g of body weight for rats.
-
Animals are fasted overnight before dosing.
-
The test substance is administered by oral gavage using a suitable intubation cannula.
-
-
Dosing Procedure (Stepwise Approach):
-
A starting dose is selected based on available data (e.g., from range-finding studies).
-
A group of three animals is dosed at the starting dose.
-
The outcome (survival or death) determines the next step:
-
If mortality is observed, the dose for the next group is lowered.
-
If no mortality is observed, the dose for the next group is increased.
-
-
-
Observations:
-
Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, posture, gait, respiration, and autonomic signs), and body weight changes.
-
Observations are conducted frequently on the day of dosing (e.g., at 30 minutes, 1, 2, 4, and 6 hours post-dosing) and then daily for at least 14 days.
-
-
Endpoint: The number of animals that die within the observation period is recorded for each dose level to determine the GHS classification and an approximate LD50 value.
-
Necropsy: All animals (including those that die during the study and those euthanized at the end) should undergo a gross necropsy. Any observed abnormalities in tissues and organs should be recorded.
Intraperitoneal (i.p.) LD50 Determination in Mice
This protocol outlines a method for determining the intraperitoneal LD50 of gelsemine in mice.
-
Test Animals: Healthy, young adult mice (e.g., BALB/c or CD-1 strains), of a single sex or both, with body weights within a narrow range.
-
Housing and Acclimatization: As described in the oral toxicity protocol.
-
Dose Preparation and Administration:
-
Gelsemine is dissolved in a sterile, non-irritating vehicle suitable for intraperitoneal injection (e.g., sterile saline).
-
A series of graded doses is prepared.
-
The substance is administered via intraperitoneal injection. The injection volume should be appropriate for the size of the animal (typically not exceeding 0.5 mL for a mouse).
-
-
Experimental Design:
-
Animals are randomly assigned to several dose groups (e.g., 5-6 groups) and a control group (vehicle only). Each group should consist of a sufficient number of animals (e.g., 8-10).
-
The doses are typically spaced geometrically.
-
-
Observations:
-
Animals are observed for signs of toxicity and mortality at regular intervals for at least 24 to 48 hours. The observation period may be extended depending on the onset and duration of toxic signs.
-
-
Endpoint and Data Analysis:
-
The number of mortalities in each dose group is recorded.
-
The LD50 value is calculated using a recognized statistical method, such as the Probit analysis or the Reed-Muench method.
-
Signaling Pathways in Gelsemine Toxicology
The toxic effects of gelsemine are mediated through its interaction with specific molecular targets in the central nervous system. The primary mechanisms involve the modulation of inhibitory neurotransmitter receptors and the induction of neuroinflammation.
Glycine (B1666218) Receptor (GlyR) Agonism
Gelsemine acts as a potent agonist at glycine receptors, particularly the α1 and α3 subtypes.[3] Glycine receptors are ligand-gated chloride ion channels that mediate inhibitory neurotransmission, primarily in the spinal cord and brainstem.
Caption: Agonistic action of gelsemine on the glycine receptor signaling pathway.
Activation of glycine receptors by gelsemine leads to an influx of chloride ions into the neuron. This influx causes hyperpolarization of the neuronal membrane, generating an inhibitory postsynaptic potential (IPSP). The resulting decrease in neuronal excitability leads to muscle relaxation and, at toxic doses, paralysis and respiratory failure.
Negative Modulation of GABA-A Receptors
Gelsemine also acts as a negative modulator of γ-aminobutyric acid type A (GABA-A) receptors.[2][3][4] GABA-A receptors are the major inhibitory neurotransmitter receptors in the brain. By inhibiting the function of these receptors, gelsemine can disrupt the delicate balance of excitation and inhibition in the CNS.
References
- 1. Gelsemium analgesia and the spinal glycine receptor/allopregnanolone pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Modulation of GABAA receptors and of GABAergic synapses by the natural alkaloid gelsemine [frontiersin.org]
- 3. Functional modulation of glycine receptors by the alkaloid gelsemine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of GABAA receptors and of GABAergic synapses by the natural alkaloid gelsemine - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of Gelsemine: An In-depth Technical Guide to its Preliminary Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gelsemine (B155926), a principal indole (B1671886) alkaloid derived from the Gelsemium species, has emerged as a compound of significant interest in the scientific community due to its diverse pharmacological activities. Preliminary screenings have revealed its potential as a neuroprotective, anti-inflammatory, and anticancer agent. This technical guide provides a comprehensive overview of the current understanding of gelsemine's biological activities, with a focus on its mechanisms of action and the experimental methodologies used to elucidate them. Detailed experimental protocols for key assays are provided to facilitate further research and development of gelsemine-based therapeutics.
Introduction
Gelsemine's multifaceted biological profile suggests its potential to address a range of complex diseases. Its neuroprotective properties have been investigated in the context of Alzheimer's disease and hypoxic-ischemic brain injury.[1][2][3] The alkaloid's anti-inflammatory effects are evident in its ability to modulate key inflammatory pathways.[4][5] Furthermore, initial studies have indicated its cytotoxic activity against various cancer cell lines, highlighting its potential as an anticancer agent.[4][6] This guide will delve into the experimental evidence supporting these activities and provide detailed protocols for their investigation.
Neuroprotective Activities of Gelsemine
Gelsemine has demonstrated significant neuroprotective effects in preclinical models of neurodegenerative diseases and brain injury.
Alzheimer's Disease Models
In mouse models of Alzheimer's disease, gelsemine has been shown to alleviate cognitive impairments induced by β-amyloid (Aβ) oligomers.[2] It achieves this by reducing the over-activation of microglia and astrocytes, key players in neuroinflammation.[2]
Hypoxic-Ischemic Brain Injury
Gelsemine exhibits neuroprotective effects in neonatal mice with hypoxic-ischemic brain injury by suppressing inflammation and oxidative stress.[3] This is mediated, at least in part, through the activation of the Nrf2/HO-1 signaling pathway.[3]
Key Molecular Targets and Signaling Pathways
Several molecular targets and signaling pathways have been identified as being modulated by gelsemine in the context of neuroprotection:
-
Transglutaminase 2 (TG2): Gelsemine inhibits the activity of TG2, an enzyme implicated in Aβ aggregation and neurotoxicity.[1]
-
Glycine (B1666218) Receptors: Gelsemine acts as an agonist for the glycine receptor (GlyR), which can lead to neuroprotective effects.[4][7]
-
Nrf2/HO-1 Pathway: Gelsemine activates the Nrf2/HO-1 pathway, a key regulator of the antioxidant response.[3]
Signaling Pathway of Gelsemine in Neuroprotection
Caption: Signaling pathways modulated by gelsemine leading to neuroprotection.
Anti-inflammatory Activities of Gelsemine
Gelsemine has demonstrated potent anti-inflammatory properties in various experimental models.
Inhibition of Pro-inflammatory Cytokines
Gelsemine significantly inhibits the expression of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), in the brain of mice treated with Aβ oligomers.[2]
Modulation of Inflammatory Signaling Pathways
The anti-inflammatory effects of gelsemine are linked to its ability to modulate key signaling pathways involved in the inflammatory response. In a mouse model of chronic unpredictable mild stress, gelsemine was found to inhibit the activation of the NLRP3-inflammasome pathway.[8]
Experimental Workflow for Assessing Anti-inflammatory Effects
Caption: Workflow for evaluating the anti-inflammatory activity of gelsemine.
Anticancer Activities of Gelsemine
Preliminary studies have indicated that gelsemine possesses anticancer properties.
Cytotoxicity in Cancer Cell Lines
Gelsemine has been shown to exhibit cytotoxic activity against various cancer cell lines.[4][6] For instance, (+) gelsemine demonstrated cytotoxic activity against PC12 cells with an IC50 value of 31.59 μM.[9] However, the anticancer effects of gelsemine appear to be less potent compared to other alkaloids from the same plant, such as koumine.[6]
Induction of Apoptosis
The anticancer activity of gelsemine is, in part, attributed to its ability to induce apoptosis in cancer cells. This has been observed through assays that detect markers of programmed cell death.[10]
Quantitative Data Summary
| Biological Activity | Model System | Key Findings | Reference |
| Neuroprotection | Aβ oligomer-treated mice | Alleviated cognitive impairments at 5-10 μg/kg.[2] | [2] |
| Reduced over-expression of IL-1β, IL-6, and TNF-α.[2] | [2] | ||
| Neonatal mice with hypoxic-ischemic brain injury | Reduced infarct volume and neuronal loss.[3] | [3] | |
| Anti-inflammatory | Aβ oligomer-treated mice | Inhibited over-expression of pro-inflammatory cytokines.[2] | [2] |
| CUMS-induced mice | Decreased levels of IL-1β and IL-6 in the hypothalamus and hippocampus.[8] | [8] | |
| Anticancer | PC12 cells | (+) gelsemine exhibited an IC50 of 31.59 μM.[9] | [9] |
| H22 mouse liver cancer cells | Showed weaker anti-tumor effect compared to koumine.[6] | [6] |
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of gelsemine on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
Gelsemine stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.[11]
-
Treat the cells with various concentrations of gelsemine and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
After the incubation period, remove the medium and add 28 µL of 2 mg/mL MTT solution to each well.[11]
-
Incubate the plate for 1.5 hours at 37°C.[11]
-
Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[11]
-
Incubate for 15 minutes at 37°C with shaking.[11]
-
Measure the absorbance at 492 nm using a microplate reader.[11]
Apoptosis Analysis (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic cells after gelsemine treatment.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Treated and untreated cells
-
Flow cytometer
Protocol:
-
Induce apoptosis in cells by treating with gelsemine for the desired time.
-
Harvest the cells and wash them with cold PBS.[12]
-
Resuspend the cells in 1X Annexin-binding buffer at a concentration of ~1 × 10^6 cells/mL.[12]
-
Add 5 µL of Annexin V-FITC and propidium (B1200493) iodide (PI) to each 100 µL of cell suspension.[13]
-
Incubate the cells at room temperature for 15 minutes in the dark.[12]
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis for Nrf2/HO-1 Pathway
Objective: To determine the effect of gelsemine on the protein expression of Nrf2 and HO-1.
Materials:
-
Cell or tissue lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Nrf2, anti-HO-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection system
Protocol:
-
Lyse cells or tissues in RIPA buffer and quantify protein concentration using a BCA assay.[14]
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[14]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[14]
-
Incubate the membrane with primary antibodies overnight at 4°C.[14]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[14]
-
Visualize the protein bands using an ECL detection system.[14]
Conclusion
The preliminary screening of gelsemine's biological activities reveals its significant potential as a therapeutic agent for a variety of diseases, particularly those involving neuroinflammation, oxidative stress, and cancer. Its ability to modulate multiple signaling pathways underscores its complex and promising pharmacological profile. The detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to further exploring and harnessing the therapeutic potential of this intriguing natural compound. Further investigation is warranted to fully elucidate its mechanisms of action and to develop safe and effective gelsemine-based therapies.
References
- 1. Preparation of Stable Amyloid β-Protein Oligomers of Defined Assembly Order - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Improved Method for Generating Consistent Soluble Amyloid-beta Oligomer Preparations for In Vitro Neurotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunofluorescence Staining of Murine Spinal Cord Sections to Evaluate Microglial Activation and Astrogliosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
- 5. mdpi.com [mdpi.com]
- 6. 4.9. Assessment of Microglia and Astrocyte Activation by Immunofluorescence Staining [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. Functional modulation of glycine receptors by the alkaloid gelsemine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. texaschildrens.org [texaschildrens.org]
- 10. researchgate.net [researchgate.net]
- 11. MTT (Assay protocol [protocols.io]
- 12. kumc.edu [kumc.edu]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. benchchem.com [benchchem.com]
A Historical Perspective of Gelsemine in Traditional Medicine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gelsemium, a genus of highly toxic flowering plants, has a long and complex history in traditional medicine, particularly in Traditional Chinese Medicine (TCM) and the homeopathic practices of North America. The primary bioactive and toxic constituents of these plants are a suite of indole (B1671886) alkaloids, with gelsemine (B155926) being one of the most prominent. This technical guide provides an in-depth historical perspective on the use of Gelsemium species in traditional medicine, with a core focus on the principal alkaloid, gelsemine. It summarizes the traditional applications, presents available quantitative data on gelsemine concentration and toxicity, and details the experimental protocols for its extraction, isolation, and analysis. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the ethnopharmacology and therapeutic potential of this potent natural compound.
Introduction: The Dual Legacy of Gelsemium
The genus Gelsemium encompasses a few species of climbing plants, most notably Gelsemium elegans (Gardn. & Champ.) Benth. in Asia and Gelsemium sempervirens (L.) J.St.-Hil. in North America.[1] These plants, often recognized by their fragrant yellow flowers, hold a dual reputation in human history: as potent poisons and as valuable medicinal herbs.[1] This paradoxical nature stems from their rich alkaloid content, primarily the highly toxic indole alkaloid, gelsemine.
Historically, the use of Gelsemium in traditional medicine has been a delicate balance between harnessing its therapeutic effects and avoiding its lethal toxicity. Traditional practitioners, through generations of empirical observation, developed methods of preparation and application to mitigate its harmful properties while leveraging its medicinal benefits. This guide delves into this historical context, providing a scientific lens through which to examine the traditional uses of Gelsemium and the central role of its key alkaloid, gelsemine.
Traditional Medicinal Uses of Gelsemium Species
The application of Gelsemium in traditional medicine varies significantly by geographical region and species.
Gelsemium elegans in Traditional Chinese Medicine (TCM)
Known as "Gou Wen" (钩吻) in China, Gelsemium elegans has been documented in ancient herbal classics like the Shennong Ben Cao Jing.[2] Due to its extreme toxicity, its use in TCM has been predominantly external.[3][4] Traditional applications include:
-
Treatment of Skin Conditions: Used topically for eczema, skin ulcers, and rheumatoid arthritis.[5][6]
-
Pain Relief: Applied externally to alleviate neuropathic pain and pain from physical injuries.[1]
-
Other External Uses: Employed to "dispel wind, reduce swelling, remove poison, kill insects, and relieve itching."[2][4]
Internal use of G. elegans in TCM is exceedingly rare and undertaken with extreme caution due to the high risk of fatal poisoning.
Gelsemium sempervirens in North American Traditional and Homeopathic Medicine
Gelsemium sempervirens, commonly known as yellow jasmine or Carolina jessamine, has a history of use among Native American tribes and was later adopted into eclectic and homeopathic medicine in the 19th century.[1] Its applications have included:
-
Neurological Conditions: Treatment for neuralgia (nerve pain), migraines, and sciatica.[1][7]
-
Respiratory Ailments: Used for asthma and whooping cough.[1][7]
-
Anxiety and Spasmodic Disorders: Employed for its anxiolytic and antispasmodic properties.[1]
-
Fever and Influenza: Utilized in homeopathic remedies for flu-like symptoms.[2]
It is important to note that the use of G. sempervirens in modern times is primarily in the form of highly diluted homeopathic preparations, where the concentration of gelsemine is exceedingly low.[2]
Quantitative Data on Gelsemine
A critical aspect for understanding the historical use and potential future development of gelsemine is the quantitative analysis of its presence in plant materials and its toxicological profile.
Table 1: Concentration of Gelsemine and Other Alkaloids in Gelsemium Species
| Species | Plant Part | Compound | Concentration | Reference |
| Gelsemium elegans | Leaves | Gelsemine | 122.4 µg/g | [8] |
| Gelsemium elegans | Stems | Gelsemine | Varies, generally lower than roots and leaves | [5][6] |
| Gelsemium elegans | Roots | Gelsemine | Higher than stems and leaves | [5][6] |
| Gelsemium sempervirens | Rhizome | Total Alkaloids | 0.2% | [9] |
| Gelsemium sempervirens | Mother Tincture | Gelsemine | 0.021% (w/v) (6.5 x 10⁻⁴ M) | [10] |
Note: There is a significant lack of data on the concentration of gelsemine in traditionally prepared decoctions and tinctures (non-homeopathic). The preparation method (e.g., boiling time, solvent) would significantly impact the final concentration of alkaloids. This represents a critical knowledge gap for understanding the historical therapeutic window and safety of these preparations.
Table 2: Toxicity of Gelsemine and Gelsemium Extracts
| Substance | Animal Model | Route of Administration | LD₅₀ | Reference |
| Gelsemine | Mice | Intraperitoneal | 56 mg/kg | [5] |
| Gelsemine | Rats | Intraperitoneal | ~0.26 mg/kg (for gelsenicine, a more toxic alkaloid) | [6] |
| G. elegans Total Alkaloids | Mice | Oral | 15 mg/kg | [11] |
| G. elegans Total Alkaloids | Mice | Intraperitoneal | 4 mg/kg | [11] |
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and analysis of gelsemine from Gelsemium plant material.
Extraction and Isolation of Gelsemine
A common method for extracting and isolating gelsemine and other alkaloids from Gelsemium species is the acid-base extraction technique.
Protocol: Acid-Base Extraction of Alkaloids from Gelsemium elegans [3]
-
Plant Material Preparation: The dried and powdered plant material (e.g., stems and leaves) of Gelsemium elegans is the starting material.
-
Acidification: The powdered plant material is suspended in an aqueous solution and acidified to a pH of approximately 4 using a suitable acid (e.g., 20% H₂SO₄). This step protonates the alkaloids, making them soluble in the aqueous phase.
-
Defatting: The acidic suspension is then partitioned with an organic solvent, such as ethyl acetate (B1210297) (EtOAc), to remove non-alkaloidal, lipophilic components. The aqueous phase containing the protonated alkaloids is retained.
-
Basification: The aqueous phase is basified to a pH of around 10 with a base, such as sodium carbonate (Na₂CO₃). This deprotonates the alkaloids, rendering them soluble in organic solvents.
-
Extraction of Free-Base Alkaloids: The basified aqueous solution is extracted with a chlorinated solvent like chloroform (B151607) (CHCl₃). The organic phase, now containing the free-base alkaloids, is collected.
-
Concentration: The organic solvent is evaporated under reduced pressure to yield the crude alkaloid extract.
-
Purification: The crude extract can be further purified using chromatographic techniques such as High-Speed Counter-Current Chromatography (HSCCC) followed by preparative High-Performance Liquid Chromatography (prep-HPLC) to isolate pure gelsemine.
Analytical Methods for Gelsemine Quantification
Protocol: High-Performance Liquid Chromatography (HPLC) for Gelsemine Analysis [12]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., ZORBAX SB-C₁₈, 150 mm × 2.1 mm, 5 μm).
-
Mobile Phase: A mixture of methanol, water, and di-n-butylamine (e.g., 58:42:0.01, v/v/v). The mobile phase composition may be adjusted to optimize separation.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength of 263 nm.
-
Quantification: Gelsemine concentration is determined by comparing the peak area of the sample to a calibration curve generated from known concentrations of a pure gelsemine standard.
Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Gelsemine Analysis in Biological Samples [6][12]
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Sample Preparation: Biological samples (e.g., plasma, urine) are typically prepared by protein precipitation with acetonitrile (B52724) or solid-phase extraction.
-
Chromatographic Separation:
-
Column: An ACQUITY HSS T3 column or similar.
-
Mobile Phase: A gradient elution using acetonitrile and 0.1% formic acid in water.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: For gelsemine, the transition m/z 323.2 → 70.5 is commonly monitored for quantification, with another transition used for confirmation.
-
-
Quantification: Quantification is achieved using an internal standard (e.g., dendrobine) and a calibration curve prepared in the same biological matrix.
Visualizations
Diagram 1: Traditional Use and Modern Analysis Workflow
Caption: Workflow from traditional use to modern analysis of Gelsemine.
Diagram 2: Logical Relationship of Gelsemine's Dual Nature
Caption: Dose-dependent dual effects of Gelsemine.
Conclusion and Future Directions
The historical use of Gelsemium in traditional medicine provides a fascinating example of ethnopharmacological knowledge developed over centuries. While traditional practices recognized the therapeutic potential of these plants, they were acutely aware of their inherent toxicity. Modern scientific investigation has identified gelsemine as a key alkaloid responsible for both the medicinal and toxic properties of Gelsemium.
This technical guide has summarized the historical context, presented available quantitative data, and detailed modern analytical methodologies for the study of gelsemine. A significant finding is the critical gap in our understanding of the precise concentrations of gelsemine in traditional (non-homeopathic) preparations. Future research should focus on:
-
Quantitative Analysis of Traditional Preparations: Conducting detailed chemical analysis of Gelsemium decoctions, tinctures, and other traditional formulations to determine the actual dosage of gelsemine administered in historical contexts.
-
Pharmacokinetics of Traditional Formulations: Investigating the absorption, distribution, metabolism, and excretion of alkaloids from traditional preparations to better understand their bioavailability and potential for toxicity.
-
Mechanism of Action Studies: Further elucidating the molecular mechanisms underlying the therapeutic effects of gelsemine to identify potential drug development pathways.
By bridging the gap between historical knowledge and modern scientific rigor, the full therapeutic potential of gelsemine and other Gelsemium alkaloids may be safely and effectively realized for the development of new medicines.
References
- 1. Medicinal plants of the genus Gelsemium (Gelsemiaceae, Gentianales)--a review of their phytochemistry, pharmacology, toxicology and traditional use [pubmed.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. alfachemic.com [alfachemic.com]
- 4. The qualitative and quantitative analyses of Gelsemium elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. drugs.com [drugs.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Homeopathic Doses of Gelsemium sempervirens Improve the Behavior of Mice in Response to Novel Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative Analysis of Gelsemine and Gelsemium sempervirens Activity on Neurosteroid Allopregnanolone Formation in the Spinal Cord and Limbic System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental neuropharmacology of Gelsemium sempervirens: Recent advances and debated issues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An integrated strategy toward comprehensive characterization and quantification of multiple components from herbal medicine: An application study in Gelsemium elegans - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Novel Gelsemine Derivatives: A Technical Guide for Drug Development Professionals
An in-depth exploration of the chemical synthesis, biological activity, and therapeutic potential of novel derivatives of the complex indole (B1671886) alkaloid, gelsemine (B155926).
This technical guide provides a comprehensive overview of the discovery and synthesis of novel derivatives of gelsemine, a monoterpenoid indole alkaloid found in plants of the Gelsemium genus. For centuries, extracts from these plants have been utilized in traditional medicine for a variety of ailments, and modern research has begun to unravel the therapeutic potential of their constituent compounds. Gelsemine, with its complex hexacyclic cage-like structure, has emerged as a promising scaffold for the development of new therapeutics targeting a range of conditions, including anxiety, chronic pain, inflammation, and cancer. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the synthesis, experimental evaluation, and mechanisms of action of these novel compounds.
Introduction to Gelsemine and its Therapeutic Potential
Gelsemine is a prominent member of the Gelsemium monoterpenoid indole alkaloids (MIAs), a diverse family of natural products known for their significant biological activities.[1][2] These compounds, isolated from plants such as Gelsemium sempervirens (yellow jessamine), have demonstrated a wide array of pharmacological effects, including anti-tumor, immunosuppressive, anti-anxiety, and analgesic properties.[3][4] The intricate and rigid structure of gelsemine has made it a challenging and attractive target for total synthesis, spurring the development of innovative synthetic strategies.[5][6]
Recent research has focused on the derivatization of the gelsemine core to enhance its therapeutic properties while potentially reducing its inherent toxicity. Modifications at various positions of the gelsemine molecule, such as the N-1 position, C-19, and C-21, have led to the discovery of novel derivatives with altered bioactivities and improved pharmacological profiles.[7]
Synthesis of Novel Gelsemine Derivatives
The total synthesis of gelsemine is a complex undertaking that has been accomplished by several research groups, each employing unique strategies to construct its intricate polycyclic framework.[5][6] These established synthetic routes provide a foundation for the preparation of novel derivatives. Key strategies often involve the construction of the bicyclo[3.2.1]octane core, formation of the pyrrolidine (B122466) moiety, and the introduction of the oxindole (B195798) residue.[8]
General Synthetic Strategies
The synthesis of gelsemine derivatives typically involves either the modification of the natural product itself or a divergent approach from a late-stage synthetic intermediate. Common modifications include:
-
N-Alkylation and N-Acylation: The secondary amine at the N-1 position is a common site for modification, allowing for the introduction of various alkyl and acyl groups to explore structure-activity relationships (SAR).
-
Modification of the Vinyl Group: The vinyl group at C-19 can be functionalized through various reactions, such as oxidation, reduction, or addition reactions, to introduce new functionalities.
-
Derivatization at C-21: The development of synthetic routes to 21-oxogelsemine (B1249301) and its derivatives has opened up possibilities for modifications at this position.[9]
Experimental Protocol: Asymmetric Total Synthesis of (+)-Gelsemine
A notable asymmetric total synthesis of (+)-gelsemine was achieved through an organocatalytic Diels-Alder approach. This method provides a foundation for the enantioselective synthesis of gelsemine and its derivatives.[2][3]
Key Steps:
-
Organocatalytic Diels-Alder Reaction: A highly diastereoselective and enantioselective organocatalytic Diels-Alder reaction is employed to construct the initial chiral core.
-
Intramolecular Trans-annular Aldol Condensation: This step is crucial for furnishing the prolidine ring and establishing the configuration of the C20 quaternary carbon stereocenter.
-
Late-Stage Intramolecular SN2 Substitution: The final hexacyclic skeleton of gelsemine is constructed through an intramolecular SN2 substitution.
This efficient synthesis, completed in 12 steps with an overall yield of around 5% and an enantiomeric excess of over 99%, provides a robust platform for generating chiral gelsemine derivatives for further investigation.[2][3]
Biological Activities of Novel Gelsemine Derivatives
Novel gelsemine derivatives have been evaluated for a range of biological activities, with a focus on their potential as anxiolytics, analgesics, anti-inflammatory agents, and anti-cancer therapeutics.
Anxiolytic and Neuroprotective Effects
Gelsemine itself has been shown to exhibit anxiolytic effects, and research into its derivatives aims to enhance this activity.[10] The primary mechanism of action for the neurological effects of gelsemine is believed to be its interaction with the glycine (B1666218) receptor (GlyR), a key inhibitory neurotransmitter receptor in the central nervous system.[11][12]
Quantitative Data on Glycine Receptor Modulation:
| Compound | Receptor Subtype | Effect | IC50 / EC50 | Reference |
| Gelsemine | α1 GlyR | Potentiation (low conc.), Inhibition (high conc.) | Potentiation: <50 µM | [12] |
| Gelsemine | α2 GlyR | Inhibition | - | [12] |
| Gelsemine | α3 GlyR | Inhibition | - | [12] |
| Gelsemine | Native Spinal GlyRs | Inhibition | ~42 µM | [8] |
Anti-Cancer Activity
Several studies have investigated the cytotoxic effects of gelsemine and its derivatives against various cancer cell lines. The data suggests that these compounds may induce apoptosis and inhibit cancer cell proliferation.
Cytotoxicity of Gelsemine Derivatives against Cancer Cell Lines:
| Compound | Cell Line | Activity | IC50 Value | Reference |
| (+) Gelsemine | PC12 (differentiated) | Cytotoxic | 31.59 µM | [4] |
| (-) Gelsemine | PC12 (differentiated) | Not cytotoxic | > 100 µM | [4] |
| G. elegans extract | CaOV-3 (ovarian cancer) | Cytotoxic | 5 µg/ml (96h) | [11] |
| G. elegans extract | MDA-MB-231 (breast cancer) | Less cytotoxic | 40 µg/ml (96h) | [11] |
Anti-inflammatory Activity
Gelsemine and its derivatives have also demonstrated anti-inflammatory properties. Their mechanism of action in this context is being actively investigated, with potential links to the inhibition of key inflammatory signaling pathways such as the NF-κB and JAK2-STAT3 pathways.[1][13]
Experimental Protocols for Biological Evaluation
Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., CaOV-3, MDA-MB-231)[11]
-
Complete cell culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization buffer (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the gelsemine derivatives for a specified period (e.g., 24, 48, 72, or 96 hours).[11]
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.[14]
Electrophysiology for Glycine Receptor Modulation
Whole-cell patch-clamp recording is a powerful technique to study the effect of compounds on ion channel function.[12][15]
Materials:
-
HEK293 cells transfected with the desired glycine receptor subunit(s)
-
Patch-clamp rig with amplifier and data acquisition system
-
External and internal recording solutions
-
Glycine and gelsemine derivatives
Procedure:
-
Culture transfected HEK293 cells on coverslips.
-
Transfer a coverslip to the recording chamber and perfuse with external solution.
-
Establish a whole-cell patch-clamp recording from a single cell.
-
Apply glycine at a specific concentration (e.g., EC10) to elicit a baseline current.
-
Co-apply the gelsemine derivative with glycine and record the change in current amplitude.
-
Wash out the compound to observe the recovery of the baseline current.
-
Analyze the data to determine the effect of the derivative (potentiation or inhibition) and calculate the IC50 or EC50 value.[12]
Signaling Pathways and Mechanisms of Action
The biological effects of gelsemine and its derivatives are mediated through their interaction with specific molecular targets and the modulation of intracellular signaling pathways.
Glycine Receptor Signaling
As mentioned, the primary target for the neurological effects of gelsemine is the glycine receptor. Gelsemine acts as a modulator of this receptor, leading to changes in neuronal excitability.[11][12]
Diagram 1: Modulation of Glycine Receptor Signaling by Gelsemine Derivatives.
PI3K/Akt/mTOR Pathway in Cancer
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[16][17] Some natural products and their derivatives have been shown to exert their anti-cancer effects by inhibiting this pathway. While direct evidence for gelsemine derivatives is still emerging, their cytotoxic effects suggest a potential interaction with this pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent progress in chemistry and bioactivity of monoterpenoid indole alkaloids from the genus gelsemium: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Cytotoxic Activity Study of Novel 2-(Aryldiazenyl)-3-methyl-1H-benzo[g]indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total synthesis of (+)-gelsemine via an organocatalytic Diels–Alder approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Gelsemine - Wikipedia [en.wikipedia.org]
- 11. Functional modulation of glycine receptors by the alkaloid gelsemine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Functional modulation of glycine receptors by the alkaloid gelsemine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gelsemine Exerts Neuroprotective Effects on Neonatal Mice with Hypoxic-Ischemic Brain Injury by Suppressing Inflammation and Oxidative Stress via Nrf2/HO-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target | MDPI [mdpi.com]
- 15. UBIRA ETheses - Towards the total synthesis of Gelsemine [etheses.bham.ac.uk]
- 16. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Total Synthesis and Purification of Gelsemine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the total synthesis and purification of gelsemine, a complex indole (B1671886) alkaloid. The information is intended for researchers, scientists, and drug development professionals engaged in natural product synthesis, medicinal chemistry, and pharmacology.
Introduction to Gelsemine
Gelsemine is a highly toxic but medicinally promising alkaloid found in plants of the Gelsemium genus. Its intricate hexacyclic cage-like structure, featuring seven stereocenters and a spiro-oxindole moiety, has made it a challenging and sought-after target for total synthesis.[1][2] Recent studies have highlighted its potential as a potent and specific antinociceptive agent in chronic pain, driving further interest in its synthesis and biological evaluation.[2] This document outlines a selection of modern total synthesis strategies and efficient purification protocols for obtaining high-purity gelsemine.
Total Synthesis of Gelsemine: A Comparative Overview
Several research groups have successfully completed the total synthesis of gelsemine, employing diverse and innovative strategies. This section provides a summary of key quantitative data from some of the most notable asymmetric syntheses, offering a comparative overview of their efficiency.
| Principal Investigator(s) | Year | Key Strategy | Number of Steps (Longest Linear Sequence) | Overall Yield | Enantiomeric Excess | Reference |
| Fukuyama, T. | 2000 | Divinylcyclopropane-cycloheptadiene rearrangement | 31 | Not explicitly stated | >99% | [3][4] |
| Overman, L. E. | 2005 | Aza-Cope rearrangement-Mannich cyclization | 30 | ~1.2% (for racemic) | N/A (racemic) | [1][5][6] |
| Qin, Y. | 2012 | Biomimetic enol-oxonium cyclization cascade | 25 | ~1% | >99% | [7] |
| Zhai, H. & Qiu, F. G. | 2015 | Organocatalytic Diels-Alder reaction | 12 | ~5% | >99% | [2] |
Experimental Protocol: Asymmetric Total Synthesis of (+)-Gelsemine (Zhai & Qiu, 2015)
This protocol details the highly efficient 12-step asymmetric total synthesis of (+)-gelsemine reported by the Zhai and Qiu groups.[2] This synthesis is notable for its use of an organocatalytic Diels-Alder reaction to establish the core stereochemistry.
Workflow for the Asymmetric Total Synthesis of (+)-Gelsemine
References
- 1. synarchive.com [synarchive.com]
- 2. Total synthesis of (+)-gelsemine via an organocatalytic Diels-Alder approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective Total Synthesis of (+)-Gelsemine: Determination of Its Absolute Configuration This work was supported in part by the Ministry of Education, Sports, and Culture, Japan. S.Y. thanks the JSPS for a predoctoral fellowship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Overman Route to Gelsemine [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Qin Synthesis of (+)-Gelsemine [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Extraction of Gelsemine from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gelsemine (B155926) is a potent monoterpenoid indole (B1671886) alkaloid predominantly found in plants of the Gelsemium genus, such as Gelsemium sempervirens (Carolina jessamine) and Gelsemium elegans.[1] This compound has garnered significant interest in the scientific community for its potential therapeutic applications, including anxiolytic and analgesic effects.[1][2] Conversely, gelsemine is also highly toxic, necessitating carefully controlled and efficient extraction and purification procedures.[1]
These application notes provide detailed protocols for various techniques used to extract gelsemine from plant materials. The methods covered range from traditional solvent-based approaches to modern, enhanced techniques like ultrasound-assisted and microwave-assisted extraction. The selection of an appropriate method will depend on factors such as the desired yield, purity, extraction time, and available equipment.
Plant Material Preparation
Prior to extraction, proper preparation of the plant material is crucial for maximizing the yield of gelsemine. The following steps are generally recommended:
-
Collection and Identification: Collect plant material, typically the roots, stems, and leaves, from positively identified Gelsemium species. The concentration of alkaloids can vary depending on the plant part, geographical location, and season of harvest.[3]
-
Drying: The plant material should be air-dried or oven-dried at a controlled temperature (e.g., 40-50°C) to reduce moisture content. This prevents microbial degradation and prepares the material for grinding.
-
Grinding: The dried plant material is then ground into a fine powder (typically 30-40 mesh) to increase the surface area available for solvent penetration.[4]
Extraction Techniques
Several techniques can be employed for the extraction of gelsemine. Below are detailed protocols for the most common and effective methods.
Conventional Solvent Extraction (Acid-Base Partitioning)
This traditional method relies on the differential solubility of alkaloids in acidic and basic solutions.
Protocol:
-
Initial Extraction:
-
Macerate the powdered plant material in a suitable organic solvent such as chloroform (B151607) or 75-95% ethanol (B145695).[4][5] A common ratio is 1:5 to 1:10 (w/v) of plant material to solvent.
-
Perform reflux extraction for 2-3 hours.[5] For heat-sensitive compounds, a cold alcoholic extraction can be performed to minimize degradation.[6]
-
Repeat the extraction process 3-5 times with fresh solvent to ensure exhaustive extraction.[5]
-
Combine the filtrates and concentrate them under reduced pressure to obtain a crude extract.[4]
-
-
Acid-Base Partitioning:
-
Suspend the crude extract in an acidic aqueous solution (e.g., 0.5% HCl or 20% H₂SO₄, pH ~4).[4][7] This protonates the alkaloids, making them water-soluble.
-
Partition the acidic solution with an organic solvent like ethyl acetate (B1210297) to remove neutral and non-alkaloidal impurities.[7] Discard the organic phase.
-
Basify the remaining aqueous phase to a pH of approximately 10-11 using a base like sodium carbonate (Na₂CO₃) or concentrated ammonia (B1221849) water.[5][7] This deprotonates the alkaloids, making them soluble in organic solvents.
-
Extract the alkaloids from the basified aqueous solution using a chlorinated solvent such as chloroform.[4][7] Repeat this extraction multiple times.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to yield the crude alkaloid extract containing gelsemine.[7]
-
Workflow for Conventional Solvent Extraction:
Caption: Workflow of conventional solvent extraction with acid-base partitioning.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes high-frequency sound waves to disrupt plant cell walls, enhancing solvent penetration and mass transfer, which can lead to shorter extraction times and increased efficiency.[8][9]
Protocol:
-
Sample Preparation: Mix the powdered plant material with a suitable solvent (e.g., 60-80% ethanol) in an extraction vessel.[10][11]
-
Ultrasonication: Place the vessel in an ultrasonic bath or use an ultrasonic probe.
-
Parameter Optimization: The extraction efficiency is influenced by several factors:
-
Solvent Concentration: Typically, aqueous ethanol (60-80%) is effective.
-
Temperature: A slightly elevated temperature (e.g., 60°C) can improve efficiency.[10]
-
Time: Extraction times are significantly shorter than conventional methods, often in the range of 10-30 minutes.[9][11]
-
Solid-to-Liquid Ratio: This needs to be optimized for the specific plant material.
-
-
Post-Extraction: After ultrasonication, filter the mixture and collect the supernatant. The extract can then be further purified using techniques like acid-base partitioning as described above or by chromatographic methods.
Workflow for Ultrasound-Assisted Extraction:
Caption: General workflow for ultrasound-assisted extraction of gelsemine.
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and plant material, leading to the rupture of cell walls and enhanced extraction of target compounds. This method is known for its rapidity and efficiency.[12][13][14]
Protocol:
-
Sample Preparation: Place the powdered plant material and a suitable solvent in a microwave-transparent extraction vessel.
-
Microwave Irradiation: Place the vessel in a microwave extraction system.
-
Parameter Optimization: Key parameters to optimize include:
-
Solvent Choice: Solvents with a high dielectric constant are more efficient at absorbing microwave energy.
-
Microwave Power: This needs to be adjusted to avoid thermal degradation of the target compounds.
-
Extraction Time: MAE is typically very fast, often requiring only a few minutes.[15]
-
Temperature: The temperature can be controlled in modern microwave extraction systems.
-
-
Post-Extraction: After extraction, the mixture is filtered, and the solvent is evaporated to yield the crude extract, which can be further purified.
Workflow for Microwave-Assisted Extraction:
Caption: General workflow for microwave-assisted extraction of gelsemine.
Supercritical Fluid Extraction (SFE)
SFE uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent.[16] By manipulating temperature and pressure, the solvating power of the supercritical fluid can be precisely controlled, allowing for selective extraction.[17] This method is considered a green technology due to the use of non-toxic and easily removable CO₂.[18]
Protocol:
-
Sample Loading: The powdered plant material is packed into an extraction vessel.
-
Supercritical Fluid Introduction: CO₂ is pumped into the vessel and brought to its supercritical state (above 31°C and 74 bar).[16]
-
Extraction and Parameter Optimization:
-
Pressure and Temperature: These are the primary parameters for controlling the selectivity of the extraction.[17]
-
Co-solvent: A polar co-solvent like ethanol may be added to the CO₂ to enhance the extraction of more polar compounds like alkaloids.[19]
-
Flow Rate: The flow rate of the supercritical fluid affects the extraction kinetics.
-
-
Separation and Collection: The supercritical fluid containing the extracted compounds is passed into a separator where the pressure is reduced. This causes the CO₂ to return to a gaseous state, and the extracted compounds precipitate for collection.[17]
Workflow for Supercritical Fluid Extraction:
Caption: General workflow for supercritical fluid extraction of gelsemine.
Quantitative Data Summary
The yield of gelsemine can vary significantly depending on the plant part and the extraction method used. The following table summarizes some reported quantitative data.
| Plant Part | Extraction Method | Solvent | Gelsemine Content (µg/g) | Reference |
| Leaves | Ultrasound/Microwave-Assisted | 80% Ethanol | 122.4 | [10] |
| Stems | Ultrasound/Microwave-Assisted | 80% Ethanol | Not specified, but lower than leaves and roots | [20] |
| Roots | Ultrasound/Microwave-Assisted | 80% Ethanol | Not specified, but generally higher than stems and leaves | [20] |
| Root | Cold Alcoholic Extraction | Rectified Spirit | 0.13% (1300 µg/g) | [6] |
Purification and Analysis
Following initial extraction, the crude extract typically contains a mixture of alkaloids and other phytochemicals. Further purification is necessary to isolate gelsemine.
Purification:
-
High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that is effective for separating complex mixtures of natural products.[7]
-
Preparative High-Performance Liquid Chromatography (prep-HPLC): This technique is used for the final purification of gelsemine to a high degree of purity, often using a C18 reverse-phase column.[7]
Analysis and Quantification:
The purity and concentration of gelsemine in the extracts are typically determined using the following analytical techniques:
-
High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD): A common method for the quantification of gelsemine.[20][21][22] Chromatographic separation is often achieved on a C18 column with a mobile phase consisting of methanol (B129727) and water with an acid modifier like formic acid.[15][23]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method for the identification and quantification of gelsemine, especially at low concentrations.[3][15]
Typical HPLC-MS/MS Parameters:
| Parameter | Value | Reference |
| Column | UPLC BEH C18 | [15][23] |
| Mobile Phase | Gradient of Methanol and Water (with 0.1% Formic Acid) | [15][23] |
| Flow Rate | 0.3 mL/min | [15][23] |
| Detection | Triple Quadrupole ESI-MS/MS (Positive Ion Mode) | [15][23] |
| Linearity Range | 0.1 - 25 µg/mL | [15][23] |
| Limit of Quantification (LOQ) | 25 - 50 ng/mL | [15][23] |
Conclusion
The extraction of gelsemine from Gelsemium species can be accomplished through various techniques, each with its own advantages and disadvantages. Conventional solvent extraction with acid-base partitioning is a robust and well-established method. Modern techniques such as UAE and MAE offer significant improvements in terms of speed and efficiency. SFE provides a green and highly selective alternative. The choice of method should be guided by the specific research or production goals, taking into account factors like yield, purity requirements, and available resources. Subsequent purification and analytical validation are critical steps to ensure the quality of the final gelsemine product.
References
- 1. Gelsemine - Wikipedia [en.wikipedia.org]
- 2. It Is Not All about Alkaloids—Overlooked Secondary Constituents in Roots and Rhizomes of Gelsemium sempervirens (L.) J.St.-Hil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. scielo.br [scielo.br]
- 5. CN101011466B - Extraction method of total alkaloids - Google Patents [patents.google.com]
- 6. The Alkaloidal Constituents of Gelsemium sempervirens With an Additional Paper: Fission and Molecular Rearrangement as Alternate Modes of Reaction - Enlighten Theses [theses.gla.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. Ultrasound-assisted extraction of gymnemic acids from Gymnema sylvestre leaves and its effect on insulin-producing RINm-5 F β cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Microwave assisted compound extraction - SAIREM [sairem.com]
- 13. Microwave-assisted extraction of functional compounds from plants: A Review :: BioResources [bioresources.cnr.ncsu.edu]
- 14. researchgate.net [researchgate.net]
- 15. Ultrasound/microwave-assisted extraction and comparative analysis of bioactive/toxic indole alkaloids in different medicinal parts of Gelsemium elegans Benth by ultra-high performance liquid chromatography with MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tsijournals.com [tsijournals.com]
- 17. Supercritical fluid extraction - Wikipedia [en.wikipedia.org]
- 18. Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds from Natural Sources [ajgreenchem.com]
- 19. Optimization of Supercritical Fluid Extraction of Total Alkaloids, Peimisine, Peimine and Peiminine from the Bulb of Fritillaria thunbergii Miq, and Evaluation of Antioxidant Activities of the Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Detection and Quantification of Gelsemine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gelsemine (B155926) is a highly toxic indole (B1671886) alkaloid found in plants of the Gelsemium genus. Its potent physiological effects necessitate sensitive and reliable analytical methods for its detection and quantification in various matrices, including plant materials, biological fluids, and tissues. These application notes provide detailed protocols for the analysis of gelsemine using state-of-the-art chromatographic techniques and an overview of the potential development of immunoassays. Additionally, the primary signaling pathway of gelsemine is illustrated to provide a better understanding of its mechanism of action.
Chromatographic Methods for Gelsemine Analysis
High-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most widely used techniques for the determination of gelsemine. LC-MS/MS, in particular, offers high sensitivity and selectivity, making it the gold standard for bioanalytical applications.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on gelsemine analysis.
Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
| Matrix | Sample Preparation | LOQ | Linearity Range | Recovery (%) | Reference |
| Rat Plasma & Tissues | Acetonitrile (B52724) precipitation | 1.0 ng/mL | 1-500 ng/mL | >85% | [1] |
| Biological Samples (Blood, Urine, Liver) | Ethyl acetate (B1210297) extraction | 0.1 ng/mL (blood/urine), 0.1 ng/g (liver) | >0.995 (correlation coefficient) | 61.9-114.6 | [2][3][4] |
| Human Hair | Methanol (B129727) extraction with cryogenic grinding | 2-10 pg/mg | up to 1000 pg/mg | 79.3-103.5 | [2] |
| Rat Plasma | Methanol precipitation | Not Specified | 1-100 ng/mL | 60.32-105.32 | [5] |
| Honey | Solid Phase Extraction (SPE) | 5 ng/g | 5-1000 ng/g | 81-94.2 | [6][7][8] |
| Plant Material (G. elegans) | Not Specified | 10 ng/mL | 10-500 ng/mL | Not Specified | [9] |
Table 2: High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Methods
| Matrix | Sample Preparation | LOQ | Linearity Range | Recovery (%) | Reference |
| Human Plasma | Solid Phase Extraction (SPE) | 0.05 mg/L | 0.05-50 mg/L | >88.5 | [10][11] |
| Plant Material (G. elegans) | Not Specified | Not Specified | Not Specified | Not Specified | [12] |
Table 3: Gas Chromatography-Mass Spectrometry (GC-MS) Methods
| Matrix | Sample Preparation | Retention Time | Identification | Reference |
| Gelsemium elegans | Solid Phase Extraction (SPE) | 17 min | NIST 08 library match (93.8%) | [13][14] |
Experimental Protocols
Protocol 1: Quantification of Gelsemine in Biological Fluids by LC-MS/MS
This protocol is adapted from methods for the analysis of gelsemine in plasma, urine, and tissue homogenates.[2][3][4]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of the biological sample (plasma, urine, or homogenized tissue), add a suitable internal standard (e.g., strychnine).
-
Add 100 µL of 1% sodium hydroxide (B78521) solution and vortex.
-
Add 1 mL of ethyl acetate and vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity HPLC or equivalent.[9]
-
Column: ZORBAX SB-C18 (150 mm × 2.1 mm, 5 µm) or equivalent.[2][3]
-
Mobile Phase: Gradient elution with A) 20 mmol/L ammonium (B1175870) acetate with 0.1% formic acid and 5% acetonitrile in water, and B) Methanol.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.[9]
-
Injection Volume: 10 µL.[9]
-
MS System: Agilent 6460 MS/MS or equivalent triple quadrupole mass spectrometer.[9]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[2][3]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Gelsemine: m/z 323.2 → 70.5[1]
-
Internal Standard (Strychnine): m/z 335.2 → 144.1 (example)
-
Protocol 2: Analysis of Gelsemine in Plant Material by GC-MS
This protocol is based on a method for the analysis of gelsemine in Gelsemium elegans.[14]
1. Sample Preparation (Solid Phase Extraction)
-
Weigh 2 g of pulverized plant material into a flask.
-
Add 5 mL of 12% carbonic acid and 5 mL of 2% acetic acid.
-
Ultrasonically extract for 12 minutes and filter.
-
Load the filtrate onto a pre-conditioned PCX solid-phase extraction cartridge.
-
Wash the cartridge with an appropriate solvent to remove interferences.
-
Elute the alkaloids with a suitable solvent (e.g., methanol containing ammonia).
-
Evaporate the eluate to dryness and reconstitute in a small volume of a suitable solvent for GC-MS analysis.
2. GC-MS Conditions
-
GC System: Agilent 7890A or equivalent.
-
Column: HP-5MS (30 m × 0.25 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS System: Agilent 5975C or equivalent.
-
Ion Source: Electron Ionization (EI), 70 eV.[14]
-
Ion Source Temperature: 200°C.[14]
-
Mass Range: m/z 30-350.[14]
-
Data Acquisition: Full scan mode.
Immunoassays for Gelsemine Detection
Currently, there are no commercially available ELISA kits or widely established immunoassay protocols specifically for the detection of gelsemine. The development of such an assay would require the production of specific antibodies against gelsemine. As a small molecule, gelsemine would first need to be conjugated to a carrier protein to become immunogenic.
General Workflow for Developing a Competitive ELISA for Gelsemine:
-
Hapten Synthesis: Chemically modify gelsemine to introduce a functional group for conjugation to a carrier protein.
-
Immunogen Preparation: Conjugate the gelsemine hapten to a carrier protein like bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH).
-
Antibody Production: Immunize animals (e.g., rabbits or mice) with the immunogen to produce polyclonal or monoclonal antibodies.
-
Assay Development:
-
Coat a microtiter plate with a gelsemine-protein conjugate (coating antigen).
-
In the wells, compete the anti-gelsemine antibody with either the gelsemine standard or the sample.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate to produce a colorimetric signal that is inversely proportional to the concentration of gelsemine in the sample.
-
Visualizations
Signaling Pathway of Gelsemine
Gelsemine primarily acts as an agonist at glycine (B1666218) receptors (GlyRs), which are inhibitory neurotransmitter-gated ion channels in the central nervous system.[1][13][14] It shows a preference for the α3 subtype of GlyRs.[2][7] This interaction leads to an influx of chloride ions, hyperpolarization of the neuron, and subsequent inhibitory effects, which are thought to underlie both its therapeutic (analgesic, anxiolytic) and toxic effects.[1][3][13]
Caption: Signaling pathway of gelsemine at the glycine receptor.
Experimental Workflow for LC-MS/MS Analysis
The following diagram illustrates the typical workflow for the quantification of gelsemine in biological samples using LC-MS/MS.
Caption: Workflow for gelsemine analysis by LC-MS/MS.
Logical Relationship for Immunoassay Development
This diagram outlines the necessary steps for creating a competitive immunoassay for gelsemine detection.
Caption: Logical steps for developing a gelsemine immunoassay.
References
- 1. researchgate.net [researchgate.net]
- 2. Total synthesis of (+)-gelsemine via an organocatalytic Diels–Alder approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. greenmoab.com [greenmoab.com]
- 5. Double Conjugate Addition of a Nitropropionate Ester to a Quinone Monoketal: Synthesis of an Advanced Intermediate to (±)-Gelsemine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of enzyme linked immunosorbent assay (ELISA) for the detection of root-knot nematode Meloidogyne incognita - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. The Fukuyama Synthesis of Gelsemoxonine [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. Development of an Enzyme-Linked Immunosorbent Assay (ELISA) for the Quantification of ARID1A in Tissue Lysates [mdpi.com]
- 13. Gelsemine - Wikipedia [en.wikipedia.org]
- 14. Gelsemine: a thought-provoking target for total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Gelsemine in Biological Samples using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the sensitive and selective quantification of gelsemine (B155926) in various biological matrices, such as plasma, urine, and tissue homogenates, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodology is crucial for pharmacokinetic studies, toxicological assessments, and forensic investigations involving this potent neurotoxin. The protocol includes comprehensive steps for sample preparation, chromatographic separation, and mass spectrometric detection. Additionally, a summary of reported quantitative performance data is presented to aid in method evaluation.
Introduction
Gelsemine is a highly toxic indole (B1671886) alkaloid found in plants of the Gelsemium genus. Its potent neurological effects necessitate reliable and sensitive analytical methods for its detection and quantification in biological samples. LC-MS/MS has emerged as the gold standard for this purpose due to its high selectivity, sensitivity, and wide dynamic range. This document outlines a generalized yet detailed protocol based on various validated methods for the analysis of gelsemine, providing researchers, scientists, and drug development professionals with a robust starting point for their applications.
Experimental Protocols
Materials and Reagents
-
Standards: Gelsemine certified reference material, Internal Standard (IS) such as strychnine, berberine, or dendrobine.[1][2][3]
-
Solvents: Acetonitrile (B52724) (ACN), Methanol (MeOH), Formic Acid (FA), Ethyl Acetate (B1210297) (EtOAc) - all LC-MS grade.
-
Reagents: Ammonium (B1175870) acetate, Sodium hydroxide (B78521), Ultrapure water.
-
Biological Matrices: Plasma, urine, tissue homogenates.
Sample Preparation
The choice of sample preparation technique is critical for removing matrix interferences and enriching the analyte. Common methods include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
a) Protein Precipitation (for Plasma/Blood): [4][5][6]
-
To 50-100 µL of plasma or whole blood, add a 3-fold volume of cold acetonitrile (containing the internal standard). For instance, to 50 µL of plasma, add 150 µL of acetonitrile with IS.[6]
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[6]
-
Carefully collect the supernatant and inject a small volume (e.g., 2-5 µL) into the LC-MS/MS system.
b) Liquid-Liquid Extraction (for Urine/Tissue Homogenates): [1]
-
To 1 mL of urine or tissue homogenate, add the internal standard.
-
Alkalinize the sample by adding a small volume of 1% sodium hydroxide solution.[1]
-
Add 3-5 mL of ethyl acetate and vortex for 5-10 minutes.[1]
-
Centrifuge at 4,000 x g for 10 minutes to separate the layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100-200 µL) of the initial mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Conditions
a) Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used (e.g., ACQUITY UPLC® BEH C18, 3.0 × 50 mm, 1.7 µm or ZORBAX SB-C₁₈, 150 mm×2.1 mm, 5 μm).[1][5]
-
Mobile Phase A: 0.1% Formic acid in water or 20 mmol/L ammonium acetate with 0.1% formic acid.[1][5]
-
Mobile Phase B: Acetonitrile or Methanol.[5]
-
Gradient Elution: A typical gradient starts with a low percentage of organic phase, which is then ramped up to elute gelsemine and other analytes, followed by a re-equilibration step.
b) Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[1][4]
-
Scan Mode: Multiple Reaction Monitoring (MRM).[4]
-
MRM Transitions:
-
Instrument Parameters:
Quantitative Data Summary
The following table summarizes the quantitative performance parameters of various published LC-MS/MS methods for gelsemine analysis.
| Biological Matrix | Sample Preparation | LOQ | Linearity Range | Recovery (%) | Reference |
| Porcine Plasma | Protein Precipitation | 0.2 µg/L | 0.1 - 200 µg/L | 82.68 - 100.35 | [4] |
| Rat Plasma | Protein Precipitation | 0.2 ng/mL | 0.2 - 100 ng/mL | Not Reported | [2][5] |
| Rat Plasma & Tissues | Protein Precipitation | 1.0 ng/mL | 1 - 500 ng/mL | Not Reported | [3] |
| Human Hair | Methanol Extraction | 2 - 10 pg/mg | LOQ - 1000 pg/mg | 79.3 - 103.5 | [8][9] |
| Blood, Urine, Liver | Liquid-Liquid Extraction | 0.1 ng/mL (blood, urine), 0.1 ng/g (liver) | Not specified, r > 0.995 | 61.9 - 114.6 | [1] |
| Human Urine | Solvent Extraction | 0.5 ng/mL (LOD) | 1.0 - 150 ng/mL | 68 | [10] |
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of gelsemine.
Caption: Logical relationship of a bioanalytical method validation process.
References
- 1. [Simultaneous Quantitative Analysis of Koumine, Gelsemine and Gelsenicine in Biological Samples by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a liquid chromatography with mass spectrometry method for the determination of gelsemine in rat plasma and tissue: Application to a pharmacokinetic and tissue distribution study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and in-house validation of a sensitive LC-MS/MS method for simultaneous quantification of gelsemine, koumine and humantenmine in porcine plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of gelsemine and koumine in rat plasma by UPLC-MS/MS and application to pharmacokinetic study after oral administration of Gelsemium elegans Benth extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toxicokinetics of 11 Gelsemium Alkaloids in Rats by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An integrated strategy toward comprehensive characterization and quantification of multiple components from herbal medicine: An application study in Gelsemium elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
Application Notes and Protocols for In Vivo Administration of Gelsemine in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of gelsemine (B155926) in rodent models for studying its therapeutic potential and toxicological profile. The protocols are compiled from various scientific studies and are intended to serve as a detailed guide for researchers.
Introduction
Gelsemine is a potent indole (B1671886) alkaloid isolated from plants of the Gelsemium genus.[1] It is a highly toxic compound that acts as a paralytic agent.[1] Despite its toxicity, recent pharmacological research has highlighted its potential therapeutic benefits, including anxiolytic, analgesic, and anti-inflammatory effects.[2][3][4][5][6] Gelsemine primarily acts as an agonist of the glycine (B1666218) receptor (GlyR), leading to inhibitory postsynaptic potentials in neurons.[1] This document outlines detailed protocols for the preparation and administration of gelsemine in rodent studies, summarizes quantitative data from various experimental models, and visualizes its known signaling pathways.
Quantitative Data Summary
The following tables summarize the reported dosages, administration routes, and key findings from in vivo rodent studies with gelsemine.
Table 1: Toxicity Data for Gelsemine in Rodents
| Rodent Species | Administration Route | LD50 / LDLo | Reference |
| Mouse | Intraperitoneal | 56 mg/kg (LD50) | [1] |
| Mouse | Intravenous | 0.1-0.12 mg/kg (LDLo) | [1] |
| Rat | Intravenous | 0.1 mg/kg (for 11 Gelsemium alkaloids) | [7] |
LD50: Median lethal dose; LDLo: Lowest lethal dose
Table 2: Effective Doses of Gelsemine in Rodent Models
| Research Area | Rodent Model | Administration Route | Effective Dose Range | Observed Effects | Reference |
| Anxiety | Rat (Elevated Plus-Maze) | Intraperitoneal | 10⁻¹⁰ to 10⁻⁶ M (daily for 7 days) | Anxiolytic effects | [2][8] |
| Anxiety | Mouse (CUMS model) | Intraperitoneal | 0.4, 2, 10 mg/kg | Alleviation of anxiety-like behaviors | [6][9] |
| Neuropathic Pain | Mouse (Partial Sciatic Nerve Ligation) | Intraperitoneal | 1, 2, 4 mg/kg | Increased mechanical threshold and thermal latency | [5] |
| Neuropathic Pain & Sleep Disturbance | Mouse (Partial Sciatic Nerve Ligation) | Intraperitoneal | 2, 4 mg/kg | Alleviation of neuropathic pain and improved NREM sleep | [3][10] |
| Inflammation | Mouse (CUMS model) | Intraperitoneal | 2, 10 mg/kg | Decreased pro-inflammatory cytokines (IL-1β, IL-6) | [6][9] |
| Inflammatory Pain | Mouse (Acetic Acid-Induced Writhing & Formalin Test) | Subcutaneous | 7.4 - 10.4 µg/kg (ED50 for gelsenicine) | Analgesic effects | [11] |
CUMS: Chronic Unpredictable Mild Stress; NREM: Non-Rapid Eye Movement
Table 3: Pharmacokinetic Parameters of Gelsemine Alkaloids in Rats
| Alkaloid Type | Administration Route | Dose | Key Findings | Reference |
| Gelsemium elegans extract | Oral Gavage | 0.1 g/kg | Tmax generally < 0.5 h; T1/2 > 3 h. Female rats showed higher absorption and exposure. | [12][13] |
| 11 Gelsemium alkaloids | Intravenous | 0.1 mg/kg | Provided basis for pharmacology and toxicology. | [7] |
Tmax: Time to reach maximum plasma concentration; T1/2: Elimination half-life
Experimental Protocols
3.1. Preparation of Gelsemine Solution
Materials:
-
Gelsemine hydrochloride (purity > 99%)
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile filters (0.22 µm)
Protocol:
-
Determine the required concentration: Based on the desired dose (mg/kg) and the average weight of the rodents, calculate the required concentration of the gelsemine solution.
-
Weigh the gelsemine: Accurately weigh the required amount of gelsemine hydrochloride powder in a sterile microcentrifuge tube.
-
Dissolve in vehicle: Add the appropriate volume of sterile saline to the tube.
-
Vortex: Vortex the solution until the gelsemine is completely dissolved. Gentle warming may be applied if necessary, but stability at higher temperatures should be considered.
-
Sterile filter: For intravenous or intraperitoneal injections, filter the solution through a 0.22 µm sterile filter to ensure sterility.
-
Storage: Store the prepared solution at 4°C for short-term use. For long-term storage, aliquots can be stored at -20°C, but freeze-thaw cycles should be avoided. The stability of the solution under specific storage conditions should be validated.
3.2. Administration of Gelsemine
3.2.1. Intraperitoneal (i.p.) Injection in Mice for Neuropathic Pain Studies [5]
Model: Partial Sciatic Nerve Ligation (PSNL) Animals: Male ICR mice (20-25 g) Procedure:
-
Induce neuropathic pain using the PSNL model and allow for a 7-day recovery period.[5]
-
Administer gelsemine (1, 2, or 4 mg/kg) or vehicle (saline) via intraperitoneal injection.
-
Assess mechanical allodynia and thermal hyperalgesia at various time points post-injection (e.g., 1, 2, 4, and 6 hours).[5]
-
For sleep disturbance studies, administer gelsemine (4 mg/kg) at a specific time (e.g., 6:30 AM) and perform EEG/EMG recordings.[3]
3.2.2. Intraperitoneal (i.p.) Injection in Rats for Anxiety Studies [2][8]
Model: Elevated Plus-Maze (EPM) Animals: Male Wistar rats (200-250 g) Procedure:
-
Acclimatize rats to the housing conditions for at least one week.
-
Administer gelsemine (10⁻¹⁴, 10⁻¹⁰, or 10⁻⁶ M in a 500 µl volume) or control solution intraperitoneally daily for 7 consecutive days.[2][8]
-
On the final day of treatment, conduct the Elevated Plus-Maze test to assess anxiety-like behavior.
-
Record parameters such as the number of entries into and the time spent in the open and closed arms.[2][8]
3.2.3. Oral Gavage (i.g.) Administration in Rats for Pharmacokinetic Studies [12]
Animals: Female Sprague-Dawley rats Procedure:
-
Fast the rats overnight with free access to water.
-
Administer a single dose of Gelsemium elegans powder (containing gelsemine) at 0.1 g/kg via oral gavage.
-
Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 48 hours) into heparinized tubes.
-
Centrifuge the blood samples to obtain plasma.
-
Analyze the plasma samples using a validated HPLC-MS/MS method to determine the concentration of gelsemine and its metabolites.[12]
Signaling Pathways and Experimental Workflows
4.1. Gelsemine's Anxiolytic and Anti-inflammatory Signaling Pathway
Gelsemine has been shown to modulate the NLRP3 inflammasome and CREB/BDNF pathways, contributing to its anxiolytic and anti-inflammatory effects, particularly in models of chronic stress.[6][9]
Caption: Gelsemine's modulation of NLRP3 and CREB/BDNF pathways.
4.2. Experimental Workflow for In Vivo Rodent Study
The following diagram illustrates a typical experimental workflow for evaluating the effects of gelsemine in a rodent model.
Caption: General experimental workflow for gelsemine studies in rodents.
Safety Precautions
Gelsemine is a highly toxic substance and must be handled with extreme care.[1]
-
Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Handle the powder in a fume hood to avoid inhalation.
-
Be aware of the potential for skin irritation from the sap of Gelsemium plants.[1]
-
In case of accidental exposure, seek immediate medical attention.
-
All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with ethical guidelines.
Conclusion
The administration of gelsemine in rodent models is a valuable tool for investigating its pharmacological properties. The protocols and data presented here provide a foundation for designing and conducting in vivo studies to explore the therapeutic potential of this complex alkaloid. Researchers should carefully consider the dose, administration route, and specific experimental model to achieve reliable and reproducible results while adhering to strict safety protocols.
References
- 1. Gelsemine - Wikipedia [en.wikipedia.org]
- 2. Pharmacological effect of gelsemine on anxiety-like behavior in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gelsemine alleviates both neuropathic pain and sleep disturbance in partial sciatic nerve ligation mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Gelsemine alleviates both neuropathic pain and sleep disturbance in partial sciatic nerve ligation mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suppressive Effects of Gelsemine on Anxiety-like Behaviors Induced by Chronic Unpredictable Mild Stress in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toxicokinetics of 11 Gelsemium Alkaloids in Rats by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Gelsenicine from Gelsemium elegans attenuates neuropathic and inflammatory pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tmrjournals.com [tmrjournals.com]
- 13. tmrjournals.com [tmrjournals.com]
Application Notes and Protocols for In Vitro Neuronal Cell Culture Assays Using Gelsemine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gelsemine (B155926), a principal indole (B1671886) alkaloid isolated from plants of the Gelsemium genus, has garnered significant interest in neuroscience research.[1] Traditionally known for its high toxicity, recent studies have revealed its potent neuroprotective, anti-inflammatory, and analgesic properties at sub-toxic concentrations.[2][3] In vitro neuronal cell culture assays are crucial for elucidating the mechanisms of action of gelsemine and evaluating its therapeutic potential. These application notes provide detailed protocols for key in vitro assays to study the effects of gelsemine on neuronal cells.
Gelsemine's primary mechanism of action involves its activity as an agonist at glycine (B1666218) receptors (GlyR), where it can modulate neuronal inhibition.[1][4] It also exhibits effects on GABA-A receptors.[5] Furthermore, gelsemine has been shown to exert neuroprotective effects by mitigating neuroinflammation through the modulation of signaling pathways such as JAK-STAT and activating the Nrf2/HO-1 antioxidant response.[6][7]
This document offers a comprehensive guide to utilizing gelsemine in various neuronal cell culture assays, including methodologies for assessing cell viability, neurite outgrowth, and apoptosis. Additionally, it provides insights into investigating the signaling pathways affected by gelsemine.
Data Presentation: Quantitative Summary of Gelsemine's In Vitro Effects
The following tables summarize key quantitative data for the in vitro application of gelsemine in neuronal cell culture assays.
| Parameter | Cell Line/System | Value | Reference |
| IC50 | |||
| Glycine Receptor (α2 and α3 subunits) | Recombinant | Inhibition | [5] |
| Spinal Glycine Receptors | Rat Spinal Cord Homogenates | ~42 µM (Inhibition) | [8] |
| GABA-A Receptor | Recombinant | 170.8 µM (Inhibition) | [5] |
| Cytotoxicity | PC12 cells | 31.59 µM | [9] |
| EC50 | |||
| Glycine Receptor (α1 subunit) | Recombinant | Potentiation at 10-50 µM | [5] |
| Effective Concentration Ranges | |||
| Neuroprotection | Hippocampal Neurons (against Aβ-TG2 aggregates) | 50 µM | [10] |
| Anti-inflammatory (inhibition of pro-inflammatory cytokines) | BV2 microglia | Not specified | [11] |
| Gene Expression Modulation | SH-SY5Y cells | 6.5 x 10-9 M | [12] |
| Neurite Outgrowth Promotion | SH-SY5Y cells | Low dilutions (3C and 5C) | [13][14] |
Note: The effects of gelsemine can be complex and biphasic, with low concentrations sometimes producing different effects than high concentrations. It is crucial to perform dose-response studies to determine the optimal concentration for a specific cell type and experimental endpoint.
Experimental Protocols
Cell Culture of Neuronal Cell Lines
a. SH-SY5Y Human Neuroblastoma Cells
SH-SY5Y cells are a commonly used human cell line in neuroscience research as they can be differentiated into a mature neuronal phenotype.
-
Growth Medium: Dulbecco's Modified Eagle Medium (DMEM): Ham's F-12 (1:1) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.[8]
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[8]
-
Subculture: Passage cells at approximately 80% confluency. Wash with PBS, detach with trypsin-EDTA, neutralize with growth medium, centrifuge, and resuspend in fresh medium for replating.[7]
b. BV2 Murine Microglial Cells
BV2 cells are an immortalized murine microglia cell line widely used to study neuroinflammation.
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% GlutaMAX, and 1% antibiotic-antimycotic solution.[1]
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: When cells reach 80-90% confluency, detach using a cell scraper or trypsin, and split as required.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.[10]
-
Protocol:
-
Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.[15]
-
Treat the cells with various concentrations of gelsemine (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO, typically <0.1%). Incubate for the desired period (e.g., 24, 48, or 72 hours).[6]
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the vehicle-treated control.
-
Neurite Outgrowth Assay
This assay is used to assess the effects of compounds on the formation and extension of neurites, a critical process in neuronal development and regeneration.
-
Principle: Neuronal cells are cultured and treated with the test compound. The extent of neurite growth is then visualized and quantified.
-
Protocol:
-
Seed SH-SY5Y cells on a poly-D-lysine or laminin-coated 24-well plate or chamber slides.
-
To induce differentiation and neurite outgrowth, the growth medium can be replaced with a low-serum medium (e.g., 1% FBS) containing retinoic acid (e.g., 10 µM).
-
Treat the differentiating cells with various concentrations of gelsemine or a vehicle control. A positive control such as Nerve Growth Factor (NGF) can be used.[13]
-
Incubate the cells for a period of 3 to 5 days, allowing for neurite extension.[13]
-
Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Stain the cells with an antibody against a neuronal marker, such as β-III tubulin, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Capture images using a fluorescence microscope.
-
Quantify neurite length and branching using image analysis software (e.g., ImageJ with the NeuronJ plugin).
-
Apoptosis Assay (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.
-
Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with fluorescently labeled dUTPs.[16]
-
Protocol:
-
Culture neuronal cells on coverslips or in a multi-well plate and treat with gelsemine or a control substance to induce or inhibit apoptosis. A known apoptosis inducer like staurosporine (B1682477) can be used as a positive control.
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.[16]
-
Wash the cells with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.[16]
-
Wash the cells again with PBS.
-
Prepare the TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTP according to the manufacturer's instructions of a commercial kit.
-
Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a dark, humidified chamber.[17]
-
Wash the cells to remove unincorporated nucleotides.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
-
Signaling Pathway Analysis
Gelsemine has been shown to modulate key signaling pathways involved in neuroinflammation and cellular defense. Below are diagrams and descriptions of these pathways.
JAK-STAT Signaling Pathway
Gelsemine has been observed to inhibit the JAK-STAT pathway, which is often activated during neuroinflammation.[6] This inhibition can lead to a reduction in the production of pro-inflammatory cytokines.
Caption: Gelsemine's inhibition of the JAK-STAT signaling pathway.
Nrf2/HO-1 Signaling Pathway
Gelsemine can activate the Nrf2/HO-1 pathway, a key cellular defense mechanism against oxidative stress.[7] This activation leads to the production of antioxidant enzymes, thereby protecting neuronal cells from oxidative damage.
Caption: Gelsemine's activation of the Nrf2/HO-1 antioxidant pathway.
Experimental Workflow for Investigating Gelsemine's Neuroprotective Effects
The following diagram illustrates a logical workflow for characterizing the neuroprotective properties of gelsemine in vitro.
Caption: A suggested experimental workflow for studying gelsemine.
References
- 1. Functional modulation of glycine receptors by the alkaloid gelsemine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Alkaloid Gelsemine Reduces Aβ Peptide Toxicity by Targeting Transglutaminase Type 2 Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gelsemine, a principal alkaloid from Gelsemium sempervirens Ait., exhibits potent and specific antinociception in chronic pain by acting at spinal α3 glycine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Pharmacology of Gelsemium Alkaloids on Inhibitory Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of microglia related neuroinflammation contributes to the protective effect of Gelsevirine on ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gelsemine Exerts Neuroprotective Effects on Neonatal Mice with Hypoxic-Ischemic Brain Injury by Suppressing Inflammation and Oxidative Stress via Nrf2/HO-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Extreme sensitivity of gene expression in human SH-SY5Y neurocytes to ultra-low doses of Gelsemium sempervirens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gelsemium Low Doses Increases Bioenergetics and Neurite Outgrowth, American Journal of BioScience, Science Publishing Group [sciencepublishinggroup.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Induced Neural Stem Cells Protect Neuronal Cells against Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Computational and Molecular Docking Studies of Gelsemine Binding
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the computational and molecular docking studies of gelsemine (B155926), a major alkaloid from the Gelsemium genus. The accompanying protocols offer detailed, step-by-step guidance for researchers to conduct similar in silico investigations into the binding of gelsemine to its primary neurological targets.
Application Notes
Gelsemine, a monoterpenoid indole (B1671886) alkaloid, has garnered significant interest for its potential therapeutic applications, including anxiolytic, analgesic, and anti-inflammatory effects.[1][2] Understanding the molecular mechanisms underlying these activities is crucial for drug development. Computational and molecular docking studies have been instrumental in elucidating the binding of gelsemine to its principal targets in the central nervous system: the glycine (B1666218) receptor (GlyR) and the γ-aminobutyric acid type A receptor (GABAAR).[1][3][4]
Key Findings from In Silico Studies:
-
Primary Targets: Gelsemine has been shown to interact with both GlyR and GABAAR, which are critical inhibitory neurotransmitter receptors.[1][3]
-
Binding Sites:
-
Glycine Receptor (GlyR): Molecular docking studies consistently show that gelsemine binds to the orthosteric site of the GlyR, the same site as the endogenous ligand glycine and the antagonist strychnine.[5][6] This interaction is believed to be responsible for the low-toxicity pharmacological effects of gelsemine.[1][4] Mutagenesis studies have identified the residue F63 in the α-subunit of the GlyR as a key component in this interaction.[1][7]
-
GABAA Receptor (GABAAR): Gelsemine, along with other Gelsemium alkaloids, targets the transmembrane domain at the β+/α− interface of the GABAAR.[1][4]
-
-
Binding Affinity: Molecular docking and molecular dynamics simulations, coupled with binding free energy calculations (MM/PBSA), have been used to quantify the binding affinity of gelsemine to its targets. These studies generally indicate a more favorable binding energy for GlyR compared to GABAAR, suggesting GlyR as the primary target for its therapeutic actions.[8]
Data Presentation
The following tables summarize the quantitative data from various computational and experimental studies on gelsemine binding.
| Target Receptor | Ligand | Method | Docking Score (kcal/mol) | Binding Free Energy (ΔGbind) (kcal/mol) | Key Interacting Residues | Reference |
| Glycine Receptor (α1) | Gelsemine | Molecular Docking | -11.95 to -4.63 (closed state) | -45.73 | F63 | [1][5][7] |
| GABAA Receptor | Gelsemine | Molecular Docking | Not specified | -35.21 (Site 2), -41.87 (Site 3) | Not specified | [1][8] |
| Target Receptor | Ligand | Experimental Method | IC50 / EC50 (µM) | Reference |
| Glycine Receptor (α1) | Gelsemine | Electrophysiology | 10.36 | [1] |
| GABAA Receptor | Gelsemine | Electrophysiology | 170.8 | [1] |
| Native Glycine Receptors | Gelsemine | Radioligand Binding Assay | ~40 | [3] |
Experimental Protocols
These protocols provide a detailed methodology for performing molecular docking and molecular dynamics simulations to study the binding of gelsemine to its target receptors.
Protocol 1: Molecular Docking of Gelsemine with the Glycine Receptor
This protocol outlines the steps for performing a rigid receptor, flexible ligand docking of gelsemine to the human glycine receptor α1 subunit.
1. Software and Prerequisites:
-
Molecular graphics visualization software (e.g., UCSF Chimera, PyMOL)
-
Molecular docking software (e.g., AutoDock Vina)
-
A high-performance computing environment is recommended.
2. Receptor Preparation:
-
Obtain Receptor Structure: Download the crystal structure of the human glycine receptor α1 (e.g., PDB ID: 5CFB) from the Protein Data Bank.
-
Clean the Structure:
-
Open the PDB file in UCSF Chimera.
-
Remove all water molecules, ions, and co-crystallized ligands.
-
Inspect the protein for missing residues or side chains. If necessary, use a tool like Modeller to build the missing segments.
-
-
Add Hydrogens and Charges:
-
Use the "Dock Prep" tool in Chimera or a similar utility to add polar hydrogens and assign partial charges (e.g., Gasteiger charges).
-
-
Define the Binding Site:
-
Identify the orthosteric binding site based on literature or by aligning with a co-crystallized ligand-bound structure.
-
Define a grid box that encompasses the entire binding site with a buffer of at least 10 Å in each dimension.
-
-
Save the Prepared Receptor: Save the prepared receptor in the PDBQT format required by AutoDock Vina.
3. Ligand Preparation:
-
Obtain Ligand Structure: Obtain the 3D structure of gelsemine in SDF or MOL2 format from a chemical database like PubChem (CID: 441063).
-
Add Hydrogens and Charges:
-
Open the ligand file in a molecular editor or UCSF Chimera.
-
Add hydrogens and assign Gasteiger charges.
-
-
Set Torsional Degrees of Freedom:
-
Define the rotatable bonds in the gelsemine molecule to allow for conformational flexibility during docking.
-
-
Save the Prepared Ligand: Save the prepared ligand in the PDBQT format.
4. Running the Docking Simulation:
-
Create a Configuration File: Prepare a text file (e.g., conf.txt) specifying the paths to the prepared receptor and ligand files, the coordinates of the grid box center, and its dimensions.
-
Execute AutoDock Vina: Run the docking simulation from the command line:
-
Analyze Results:
-
The output file (usually in PDBQT format) will contain the predicted binding poses of gelsemine ranked by their binding affinity (in kcal/mol).
-
Visualize the top-ranked poses in a molecular graphics program to analyze the interactions with the receptor's amino acid residues.
-
Protocol 2: Molecular Dynamics Simulation of the Gelsemine-GlyR Complex
This protocol describes how to perform a molecular dynamics (MD) simulation of the docked gelsemine-GlyR complex using GROMACS.
1. Software and Prerequisites:
-
GROMACS simulation package
-
A robust force field (e.g., CHARMM36m for protein, CGenFF for the ligand)
-
A Linux-based operating system and access to a high-performance computing cluster.
2. System Preparation:
-
Prepare the Complex: Use the best-ranked docked pose from Protocol 1 as the starting structure.
-
Generate Ligand Topology: Use a tool like the CGenFF server to generate the topology and parameter files for gelsemine.
-
Choose a Force Field: Select an appropriate force field for the protein (e.g., CHARMM36m).
-
Create the Simulation Box:
-
Use gmx editconf to create a simulation box (e.g., cubic or dodecahedron) around the complex, ensuring a minimum distance of 1.0 nm between the protein and the box edge.
-
-
Solvate the System:
-
Fill the simulation box with water molecules (e.g., TIP3P water model) using gmx solvate.
-
-
Add Ions:
-
Use gmx grompp and gmx genion to add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological ionic strength (e.g., 0.15 M).
-
3. Simulation Procedure:
-
Energy Minimization:
-
Perform a steep descent energy minimization of the system to remove steric clashes. Use an .mdp file with parameters for energy minimization.
-
-
NVT Equilibration (Constant Number of Particles, Volume, and Temperature):
-
Equilibrate the system at a constant temperature (e.g., 300 K) for a short duration (e.g., 1 ns) with position restraints on the protein and ligand heavy atoms. This allows the solvent to relax around the complex.
-
-
NPT Equilibration (Constant Number of Particles, Pressure, and Temperature):
-
Equilibrate the system at constant temperature (300 K) and pressure (1 bar) for a longer duration (e.g., 5-10 ns), gradually releasing the position restraints. This ensures the system reaches the correct density.
-
-
Production MD Run:
-
Run the production simulation for a desired length of time (e.g., 100-200 ns) without any restraints.
-
-
Analysis:
-
Analyze the trajectory to assess the stability of the complex (RMSD, RMSF), ligand-protein interactions (hydrogen bonds, hydrophobic contacts), and conformational changes.
-
Protocol 3: Binding Free Energy Calculation using MM/PBSA
This protocol details the calculation of the binding free energy of the gelsemine-GlyR complex from the MD simulation trajectory using the g_mmpbsa tool.
1. Prerequisites:
-
A stable trajectory from the production MD run (Protocol 2).
-
The g_mmpbsa tool installed and configured.
2. Calculation Steps:
-
Prepare Input Files:
-
Create an index file (.ndx) that defines three groups: the protein, the ligand, and the complex.
-
Prepare a .tpr file for the complex.
-
-
Run g_mmpbsa:
-
Execute the g_mmpbsa command, providing the trajectory file (.xtc), the run input file (.tpr), the index file (.ndx), and specifying the protein and ligand groups.
-
The -pdie 2 flag sets the protein dielectric constant to 2, and -decomp enables the decomposition of the binding energy into contributions from individual residues.
-
-
Analyze the Output:
-
The output files will contain the calculated binding free energy (ΔGbind) and its components (van der Waals, electrostatic, polar solvation, and nonpolar solvation energies).
-
The decomposition analysis will highlight the key residues contributing to the binding of gelsemine.
-
Visualizations
Caption: Computational workflow for studying gelsemine binding.
Caption: Gelsemine's proposed signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio [computabio.com]
- 4. frontiersin.org [frontiersin.org]
- 5. In Silico Characterization of Gelsemium Compounds as Glycine Receptor Ligands | MDPI [mdpi.com]
- 6. Molecular Pharmacology of Gelsemium Alkaloids on Inhibitory Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
Application Notes and Protocols for Studying Gelsemine as a Glycine Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gelsemine (B155926) is a natural alkaloid found in plants of the Gelsemium genus, which has been investigated for its potential therapeutic properties, including analgesic and anxiolytic effects.[1] The primary molecular target underlying these actions is believed to be the glycine (B1666218) receptor (GlyR), a ligand-gated ion channel crucial for inhibitory neurotransmission in the central nervous system.[1][2][3] GlyRs, upon activation by glycine, conduct chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neuronal firing.[4]
Gelsemine exhibits complex, subunit-specific modulatory effects on GlyRs. On the homomeric α1 GlyR, it displays a bell-shaped dose-response curve, potentiating glycine-evoked currents at lower concentrations (0.1 to 50 μM) and inhibiting them at higher concentrations (>100 μM).[1] In contrast, it acts as an inhibitor on homomeric α2 and α3 GlyRs in a concentration-dependent manner.[1][5] The presence of the β subunit can also alter the modulatory effect of gelsemine.[1] The mechanism of action appears to involve a modification of the apparent affinity for glycine and a change in the open probability of the ion channel, and these effects are independent of voltage.[1][3]
These application notes provide detailed protocols for investigating the effects of gelsemine on different GlyR subtypes using heterologous expression systems and electrophysiological techniques.
Data Presentation
The following tables summarize the quantitative data on the effects of gelsemine on various glycine receptor subtypes.
Table 1: Inhibitory Effects of Gelsemine on Glycine Receptors
| Receptor Subtype | Gelsemine Concentration | Effect | IC50 (µM) | Reference |
| α1β | Concentration-dependent | Inhibition | Not specified, but inhibition observed at 50 µM | [1] |
| α2 (homomeric) | Concentration-dependent | Inhibition | ~42.4 ± 4.4 | [1] |
| α3 (homomeric) | Concentration-dependent | Inhibition | Not specified, similar profile to α2 | [1] |
| α1 (homomeric) | > 100 µM | Inhibition | Not specified | [1] |
| Spinal Cord Neurons | Concentration-dependent | Inhibition | 42.4 ± 4.4 | [1] |
| α1 (homomeric) | Not specified | Inhibition | 10.36 | [6] |
Table 2: Potentiating and Modulatory Effects of Gelsemine on Glycine Receptors
| Receptor Subtype | Gelsemine Concentration | Effect | EC50 Shift | Change in Open Probability | Reference |
| α1 (homomeric) | 0.1 - 50 µM | Potentiation | Leftward shift of glycine dose-response curve | Increased | [1] |
| α2 (homomeric) | 50 µM | Inhibition | Rightward shift of glycine dose-response curve | Decreased | [1] |
| α3 (homomeric) | 50 µM | Inhibition | Rightward shift of glycine dose-response curve | Decreased | [1] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: HEK293 Cell Culture and Transient Transfection
This protocol describes the maintenance of Human Embryonic Kidney (HEK293) cells and their transient transfection with plasmids encoding glycine receptor subunits.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
0.25% Trypsin-EDTA
-
Plasmids encoding GlyR α and/or β subunits (e.g., in pcDNA3.1 vector)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM I Reduced Serum Medium
-
6-well tissue culture plates
-
T-75 cell culture flasks
-
Incubator at 37°C, 5% CO₂
Procedure:
A. Cell Culture Maintenance:
-
Culture HEK293 cells in T-75 flasks with supplemented DMEM.
-
Passage cells when they reach 80-90% confluency (typically every 2-3 days).
-
To passage, aspirate the medium, wash once with PBS, and add 2-3 mL of Trypsin-EDTA. Incubate for 2-3 minutes at 37°C until cells detach.
-
Neutralize trypsin with 7-8 mL of supplemented DMEM and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks at a 1:5 to 1:10 split ratio.
B. Transient Transfection (per well of a 6-well plate):
-
The day before transfection, seed HEK293 cells into a 6-well plate at a density of 5 x 10⁵ cells per well in 2 mL of supplemented DMEM to achieve 70-90% confluency on the day of transfection.
-
On the day of transfection, prepare the following solutions in separate sterile tubes:
-
Tube A (DNA): Dilute 2.5 µg of total plasmid DNA (e.g., 0.5 µg for α subunit and 2.0 µg for β subunit for heteromeric expression) in 125 µL of Opti-MEM.
-
Tube B (Lipofectamine): Dilute 5 µL of Lipofectamine 3000 reagent in 125 µL of Opti-MEM.
-
-
Add the contents of Tube A to Tube B, mix gently by pipetting, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Add the 250 µL DNA-lipid complex dropwise to the well containing the cells.
-
Gently rock the plate to ensure even distribution of the complexes.
-
Incubate the cells for 24-48 hours before proceeding with electrophysiological recordings. For visualization of transfected cells, a co-transfection with a fluorescent protein (e.g., eGFP) is recommended.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol details the recording of glycine-evoked currents from transfected HEK293 cells in the whole-cell patch-clamp configuration.
Materials:
-
Transfected HEK293 cells on glass coverslips
-
Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer)
-
Borosilicate glass capillaries
-
Microelectrode puller
-
Perfusion system
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsCl, 1 CaCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH.
-
Glycine stock solution (e.g., 100 mM in water)
-
Gelsemine stock solution (e.g., 10 mM in DMSO)
Procedure:
-
Prepare patch pipettes from borosilicate glass capillaries using a microelectrode puller. The pipette resistance should be 3-5 MΩ when filled with the internal solution.
-
Fill the pipette with the internal solution and mount it on the headstage of the micromanipulator.
-
Place a coverslip with transfected cells in the recording chamber and perfuse with the external solution.
-
Identify a transfected cell (e.g., by fluorescence if co-transfected with eGFP).
-
Approach the cell with the patch pipette while applying positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to form a Giga-ohm seal (seal resistance > 1 GΩ).
-
Rupture the membrane patch with a brief pulse of suction to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply a sub-maximal concentration of glycine (e.g., EC₁₀-EC₂₀) using the perfusion system until a stable baseline current is achieved.
-
Co-apply the same concentration of glycine with varying concentrations of gelsemine.
-
Wash out the drugs with the external solution between applications.
-
Record the current responses using appropriate software.
-
To determine the effect on the glycine dose-response curve, apply a range of glycine concentrations in the absence and presence of a fixed concentration of gelsemine.
Protocol 3: Single-Channel Recording
This protocol outlines the recording of single GlyR channel activity in the outside-out patch configuration.
Materials:
-
Same as for whole-cell patch-clamp.
Procedure:
-
Obtain a whole-cell configuration as described in Protocol 2.
-
Slowly retract the pipette from the cell. The membrane will stretch and eventually detach from the cell, resealing to form a small vesicle at the pipette tip with the extracellular side of the membrane facing the bath solution (outside-out patch).
-
Move the patch to the outflow of a perfusion system for rapid solution exchange.
-
Apply a low concentration of glycine to the patch to elicit single-channel openings.
-
Record channel activity for several minutes to obtain sufficient data for analysis.
-
To study the effect of gelsemine, co-apply glycine with the desired concentration of gelsemine to the patch.
-
Analyze the single-channel recordings to determine the open probability (NPo), single-channel conductance, and open/closed dwell times.
Disclaimer
These protocols are intended as a guide and may require optimization for specific experimental conditions and equipment. It is essential to adhere to all laboratory safety guidelines and regulations.
References
- 1. Functional modulation of glycine receptors by the alkaloid gelsemine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional modulation of glycine receptors by the alkaloid gelsemine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. swharden.com [swharden.com]
- 5. researchgate.net [researchgate.net]
- 6. Experimental and Computational Investigation of the Target and Mechanisms of Gelsemium Alkaloids in the Central Nervous System | MDPI [mdpi.com]
Application of Gelsemine in Neuroinflammation Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gelsemine (B155926), a principal alkaloid isolated from plants of the Gelsemium genus, has garnered significant attention for its potential therapeutic applications, particularly in the domain of neuroinflammation.[1] Neuroinflammation is a critical underlying factor in the pathogenesis of various neurological disorders, including ischemic stroke, Alzheimer's disease, and affective disorders. Gelsemine has demonstrated promising anti-inflammatory and neuroprotective effects in several preclinical research models.[2][3][4]
These application notes provide a comprehensive overview of the use of gelsemine in neuroinflammation research. They include a summary of its effects in various in vivo and in vitro models, detailed experimental protocols for key assays, and a visual representation of the signaling pathways involved. This document is intended to serve as a valuable resource for researchers and professionals in drug development exploring the therapeutic potential of gelsemine.
Data Presentation
In Vivo Studies: Gelsemine Dosage and Effects in Neuroinflammation Models
| Model | Species | Gelsemine Dosage | Key Findings | Reference(s) |
| Aβ Oligomer-Induced Cognitive Impairment | Mouse | 5-10 µg/kg | Alleviated cognitive impairments; Prevented over-activation of microglia and astrocytes; Inhibited the over-expression of IL-1β, IL-6, and TNF-α. | [2][5][6] |
| Chronic Unpredictable Mild Stress (CUMS) | Mouse | 2.0-10 mg/kg (i.p.) | Alleviated anxiety-like behaviors; Decreased levels of IL-1β and IL-6 in the hypothalamus and hippocampus. | [4][7] |
| Ischemic Stroke (tMCAO) | Mouse | Not Specified | Improved infarct volume and neurological function; Decreased over-activation of microglia and generation of inflammatory factors. | [5] |
| Hypoxic-Ischemic Brain Injury | Neonatal Mouse | Not Specified | Reduced infarct volume, neuronal loss, and apoptosis; Improved spatial learning and memory; Inhibited elevated levels of TNF-α, IL-1β, and IL-6. | [3] |
In Vitro Studies: Gelsemine Concentration and Effects on Neural Cells
| Cell Model | Cell Type | Gelsemine Concentration | Key Findings | Reference(s) |
| LPS or OGD-CM Stimulated Microglia | BV2 cells | Up to 100 µM | No significant toxicity; Downregulated cell proliferation; Decreased the level of inflammatory factors. | [5] |
| Oxygen-Glucose Deprivation (OGD) | Primary Neurons, Astrocytes, BV2 cells | Up to 100 µM | No significant influence on cell viability. | [5] |
| Conditioned Medium (CM) Stimulated Microglia | Microglia | Not Specified | Down-regulated phosphorylated STAT3 and phosphorylated JAK2. | [5] |
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Gelsemine
Gelsemine exerts its anti-neuroinflammatory effects by modulating several key signaling pathways. Diagrams illustrating these pathways are provided below.
General Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the effects of gelsemine on neuroinflammation in vivo.
Experimental Protocols
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Mice
This protocol describes the induction of focal cerebral ischemia, a common model to study the effects of gelsemine on stroke-induced neuroinflammation.
Materials:
-
Male C57BL/6 mice (8 weeks old)
-
Gelsemine solution
-
Anesthesia (e.g., isoflurane)
-
6-0 nylon monofilament with a rounded tip
-
Surgical instruments
-
Heating pad
Procedure:
-
Anesthetize the mouse with 2% isoflurane. Maintain anesthesia with 1.4% isoflurane.
-
Place the mouse in a supine position on a heating pad to maintain body temperature.
-
Make a midline neck incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA.
-
Temporarily clamp the CCA and ICA.
-
Make a small incision in the ECA.
-
Introduce the 6-0 nylon monofilament through the ECA stump and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).
-
Administer gelsemine or vehicle (e.g., intraperitoneally) 1 hour before the MCAO procedure.
-
After the desired occlusion period (e.g., 1-2 hours for transient MCAO), withdraw the filament to allow reperfusion.
-
Administer a second dose of gelsemine at the onset of reperfusion.
-
Suture the incision and allow the mouse to recover.
-
Monitor the animal for neurological deficits (e.g., using the Bederson score) at 24 hours post-MCAO.
-
At the end of the experiment, euthanize the mice and collect brain tissue for further analysis (e.g., infarct volume measurement, histology, and biochemical assays).
In Vivo Model: Aβ Oligomer-Induced Neuroinflammation
This model is used to investigate the effects of gelsemine on Alzheimer's disease-related neuroinflammation.
Materials:
-
Mice
-
Aβ1-42 peptide
-
Sterile PBS
-
Hamilton syringe
-
Stereotaxic apparatus
-
Gelsemine solution
Procedure:
-
Preparation of Aβ Oligomers: Dissolve Aβ1-42 peptide in sterile PBS to a final concentration. Incubate the solution at 4°C for 24 hours to allow for oligomer formation.
-
Anesthetize the mouse and place it in a stereotaxic apparatus.
-
Perform a craniotomy to expose the desired brain region (e.g., hippocampus).
-
Using a Hamilton syringe, slowly inject the prepared Aβ oligomers into the brain.
-
Gelsemine Treatment: Administer gelsemine (5-10 µg/kg) or vehicle daily for the desired treatment period.
-
After the treatment period, perform behavioral tests to assess cognitive function.
-
Euthanize the mice and collect brain tissue for analysis of neuroinflammation markers (e.g., microglial and astrocyte activation, cytokine levels) via immunohistochemistry and ELISA.
In Vitro Model: Oxygen-Glucose Deprivation (OGD)
The OGD model simulates ischemic conditions in vitro to study the direct effects of gelsemine on neural cells.
Materials:
-
BV2 microglial cells (or other neural cell types)
-
Dulbecco's Modified Eagle Medium (DMEM), glucose-free
-
Normal DMEM with glucose
-
Hypoxic chamber (95% N2, 5% CO2)
-
Gelsemine solution
Procedure:
-
Culture BV2 cells in normal DMEM until they reach the desired confluency.
-
Gelsemine Pre-treatment: Treat the cells with various concentrations of gelsemine (e.g., up to 100 µM) for a specified period before OGD.
-
OGD Induction:
-
Wash the cells with glucose-free DMEM.
-
Replace the medium with fresh glucose-free DMEM.
-
Place the cells in a hypoxic chamber for a defined duration (e.g., 2-4 hours).
-
-
Reperfusion:
-
Remove the cells from the hypoxic chamber.
-
Replace the glucose-free DMEM with normal DMEM containing glucose.
-
Return the cells to a normoxic incubator (95% air, 5% CO2) for a specified reperfusion time (e.g., 24 hours).
-
-
After reperfusion, collect the cell culture supernatant and cell lysates.
-
Analyze the supernatant for inflammatory cytokine levels (e.g., using ELISA) and the cell lysates for protein expression (e.g., using Western blot). Assess cell viability using assays like CCK8.
Western Blot for Phosphorylated JAK2 and STAT3
This protocol details the detection of key proteins in the JAK-STAT pathway modulated by gelsemine.
Materials:
-
Cell lysates from in vitro experiments
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Lyse cells in ice-cold RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein samples by boiling with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-JAK2, JAK2, p-STAT3, or STAT3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Nissl Staining for Neuronal Loss
Nissl staining is used to assess neuronal survival in brain sections from in vivo models.
Materials:
-
Paraffin-embedded or frozen brain sections
-
Cresyl violet solution (0.1%)
-
Ethanol (B145695) series (100%, 95%, 70%)
-
Xylene
-
Mounting medium
Procedure:
-
Deparaffinize and rehydrate brain sections through xylene and a graded ethanol series.
-
Stain the sections in 0.1% cresyl violet solution for 5-10 minutes.
-
Rinse the sections in distilled water.
-
Differentiate the sections in 95% ethanol until the gray matter is purple and the white matter is clear.
-
Dehydrate the sections through an ethanol series and clear in xylene.
-
Mount the sections with a coverslip using a mounting medium.
-
Examine the sections under a microscope to assess neuronal morphology and count surviving neurons.
Conclusion
Gelsemine has demonstrated significant potential as a modulator of neuroinflammation in a variety of preclinical models. Its ability to inhibit microglial activation, reduce pro-inflammatory cytokine production, and interact with key signaling pathways such as JAK2-STAT3 and Nrf2/HO-1 underscores its therapeutic promise. The protocols and data presented herein provide a foundational resource for researchers to further investigate the mechanisms of action and therapeutic efficacy of gelsemine in neuroinflammatory and neurodegenerative diseases. Further research is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. The Alkaloid Gelsemine Reduces Aβ Peptide Toxicity by Targeting Transglutaminase Type 2 Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of microglia related neuroinflammation contributes to the protective effect of Gelsevirine on ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gelsemine, a natural alkaloid extracted from Gelsemium elegans Benth. alleviates neuroinflammation and cognitive impairments in Aβ oligomer-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
strategies to improve yield in asymmetric total synthesis of gelsemine
Welcome to the technical support center for the asymmetric total synthesis of gelsemine (B155926). This resource is designed for researchers, scientists, and drug development professionals engaged in the complex synthesis of this intricate alkaloid. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help improve yields and overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: My overall yield for the asymmetric total synthesis of gelsemine is very low. What are the most critical yield-limiting steps I should focus on?
A1: The total synthesis of gelsemine is inherently challenging due to its complex hexacyclic structure and seven contiguous stereocenters.[1][2] Historically, even racemic syntheses have low overall yields.[3] In asymmetric approaches, several steps are consistently identified as yield-limiting:
-
Construction of the bicyclo[3.2.1]octane core: This foundational part of the molecule often requires multi-step sequences where seemingly minor inefficiencies in each step can compound to a significant loss of material.
-
Installation of the C20 quaternary stereocenter: Creating this sterically congested center with the correct stereochemistry is a significant hurdle. Strategies like intramolecular aldol (B89426) condensations or aza-Cope rearrangements are employed, and their efficiency is highly dependent on reaction conditions.[4][5]
-
Formation of the spiro-oxindole moiety: This step, often achieved via an intramolecular Heck reaction or SN2 cyclization, can be low-yielding due to steric hindrance and the need for precise conformational control of the precursor.[4][6]
-
Late-stage cyclizations: Forming the final rings of the cage-like structure can be difficult due to conformational rigidity and potential for undesired side reactions.
We recommend carefully optimizing the key bond-forming reactions specific to your chosen synthetic route. The provided troubleshooting guides for specific strategies can offer more targeted advice.
Q2: I am following the Zhai & Qiu organocatalytic Diels-Alder approach, but the enantioselectivity is lower than reported. What are the likely causes?
A2: The highly enantioselective organocatalytic Diels-Alder reaction is a cornerstone of this efficient synthesis, so achieving high enantiomeric excess (ee) is crucial.[4][5] If you are observing a lower than expected ee, consider the following factors:
-
Catalyst Purity and Loading: The purity of the organocatalyst is paramount. Ensure it is of high purity and that the catalyst loading is appropriate as specified in the protocol.
-
Solvent and Additives: The reaction is highly sensitive to the solvent system and the presence of any additives. Ensure your solvents are anhydrous and of high quality. The presence of acidic or basic impurities can interfere with the catalyst's performance.
-
Temperature Control: Diels-Alder reactions are often temperature-sensitive. Precise temperature control is necessary to maximize enantioselectivity. Deviations from the optimal temperature can lead to a decrease in ee.
-
Purity of Starting Materials: Impurities in the diene or dienophile can potentially react with the catalyst or intermediates, leading to side products and a reduction in enantioselectivity.
Refer to the detailed experimental protocol for the organocatalytic Diels-Alder reaction below for specific conditions.
Q3: In the Overman synthesis, the aza-Cope rearrangement-Mannich cyclization sequence is not proceeding efficiently. What are some troubleshooting strategies?
A3: This tandem reaction is a powerful method for constructing the azatricyclo[4.4.0.02,8]decane core of gelsemine.[6][7] Inefficiencies in this step can be due to several factors:
-
Iminium Ion Formation: The reaction is initiated by the formation of an iminium ion. If this formation is slow or incomplete, the overall reaction will be sluggish. Ensure that the conditions for iminium ion generation are optimal.
-
Stereoelectronics of the Precursor: The geometry of the starting material is critical for the concerted[3][3]-sigmatropic rearrangement. If the precursor is not in the correct conformation, the activation energy for the rearrangement will be high.
-
Reaction Conditions: The choice of acid catalyst and solvent can significantly impact the efficiency of both the aza-Cope rearrangement and the subsequent Mannich cyclization. It is important to use the specified conditions and ensure all reagents are of high purity.
-
Side Reactions: Undesired side reactions, such as hydrolysis of the iminium ion or alternative cyclization pathways, can compete with the desired transformation.
Careful control of the reaction conditions and purity of the starting materials are key to achieving a high yield in this crucial step.
Troubleshooting Guides
Problem: Low Diastereoselectivity in the Intramolecular Aldol Cyclization (Zhai & Qiu Route)
The intramolecular trans-annular aldol condensation is a key step in establishing the C20 quaternary stereocenter.[4][5] Poor diastereoselectivity at this stage will result in a difficult separation and a lower yield of the desired product.
| Potential Cause | Troubleshooting Suggestion |
| Incorrect Base or Stoichiometry | The choice and amount of base are critical. Using a bulky base can favor the desired kinetic deprotonation. Carefully control the stoichiometry to avoid side reactions. |
| Temperature Fluctuations | Aldol reactions are often reversible and sensitive to temperature. Maintain a stable and optimized temperature throughout the reaction to favor the thermodynamically more stable product. |
| Solvent Effects | The polarity of the solvent can influence the transition state of the cyclization. Screen different aprotic solvents to find the optimal conditions for diastereoselectivity. |
| Presence of Protic Impurities | Traces of water or other protic impurities can interfere with the enolate formation and subsequent cyclization. Ensure all reagents and solvents are rigorously dried. |
Problem: Inefficient Intramolecular Heck Reaction (Overman Route)
The intramolecular Heck reaction to form the spiro-oxindole is a challenging transformation.[6]
| Potential Cause | Troubleshooting Suggestion |
| Catalyst Deactivation | The palladium catalyst can be sensitive to air and impurities. Use fresh, high-quality catalyst and ensure the reaction is performed under an inert atmosphere. |
| Ligand Choice | The choice of phosphine (B1218219) ligand can have a significant impact on the rate and selectivity of the reaction. Consider screening different ligands to find the optimal one for your specific substrate. |
| Base Inefficiency | The base is crucial for regenerating the active Pd(0) catalyst. Ensure the base is strong enough and soluble in the reaction medium. |
| Substrate Purity | Impurities in the substrate can poison the catalyst. Purify the starting material carefully before attempting the Heck reaction. |
Quantitative Data Presentation
The following table summarizes the overall yields and key reaction yields for three prominent asymmetric total syntheses of (+)-gelsemine. This data can be used to compare the efficiency of different strategies and to benchmark experimental results.
| Synthetic Route | Key Asymmetric Step | Yield of Key Step | Overall Yield | Number of Steps (Longest Linear Sequence) | Reference |
| Zhai & Qiu (2015) | Organocatalytic Diels-Alder | 47% | ~5% | 12 | [4][5] |
| Overman (racemic, 1999) | Aza-Cope/Mannich Cyclization | 16% (for azatricyclic core over 12 steps) | 1.2% | 26 | [6][7] |
| Qin (2012) | Enol-oxonium Cyclization Cascade | Not explicitly stated for the cascade | ~1% | 25 | [4][8] |
Experimental Protocols
Key Experiment: Organocatalytic Diels-Alder Reaction (Zhai & Qiu, 2015)
This protocol describes the highly enantioselective organocatalytic Diels-Alder reaction between dihydropyridine (B1217469) 1 and aldehyde 2 to form the cycloadduct 3 , a key intermediate in the synthesis of (+)-gelsemine.[4][5]
Reaction Scheme:
Materials:
-
Dihydropyridine 1
-
Aldehyde 2
-
Organocatalyst (e.g., a chiral secondary amine catalyst)
-
Acidic co-catalyst (e.g., benzoic acid)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
To a solution of dihydropyridine 1 and aldehyde 2 in anhydrous dichloromethane (B109758) at the specified temperature (e.g., -20 °C), add the organocatalyst (typically 10-20 mol%).
-
Add the acidic co-catalyst (typically 10-20 mol%).
-
Stir the reaction mixture under an inert atmosphere and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO3 solution).
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired cycloadduct 3 .
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Note: For precise amounts, concentrations, and specific catalyst structures, please refer to the supplementary information of the original publication.[4]
Mandatory Visualizations
Logical Workflow for Asymmetric Gelsemine Synthesis
Caption: A generalized workflow for the asymmetric total synthesis of gelsemine.
Troubleshooting Decision Tree for a Low-Yielding Reaction
Caption: A decision tree for troubleshooting a low-yielding reaction.
References
- 1. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. The Qin Synthesis of (+)-Gelsemine [organic-chemistry.org]
- 4. Biomimetic total synthesis of (+)-gelsemine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Overman Route to Gelsemine [organic-chemistry.org]
- 6. gilson.com [gilson.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Report: Development of a Catalytic, Asymmetric Aza-Cope Rearrangement and Mannich Cyclization (60th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
Technical Support Center: Overcoming Poor Aqueous Solubility of Gelsemine for Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor aqueous solubility of gelsemine (B155926) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of gelsemine?
A1: Gelsemine is an indole (B1671886) alkaloid with poor aqueous solubility.[1] It is described as being only slightly soluble in water. However, it is soluble in several organic solvents, including dimethyl sulfoxide (B87167) (DMSO), methanol, ethanol, chloroform, benzene, ether, and acetone, as well as in dilute acids.[1][2]
Q2: What are the recommended solvents for preparing a stock solution of gelsemine?
A2: Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing stock solutions of gelsemine.[3] A solubility of up to 50 mg/mL in DMSO has been reported, and sonication may be used to aid dissolution.[3]
Q3: How should I store gelsemine and its solutions?
A3: Gelsemine powder should be stored at -20°C for up to three years. Stock solutions in a solvent like DMSO can be stored at -80°C for up to one year.[3] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes for storage.[4]
Q4: Are there any specific safety precautions I should take when handling gelsemine?
A4: Yes, gelsemine is a highly toxic compound that acts as a paralytic, and exposure can be fatal.[5] It is crucial to handle gelsemine with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All work should be conducted in a well-ventilated area or a chemical fume hood.
Troubleshooting Guide
Q1: My gelsemine is not dissolving completely in the recommended solvent system. What should I do?
A1: If you observe that your gelsemine is not fully dissolving, you can try the following troubleshooting steps:
-
Apply heat: Gentle heating of the solution can aid in the dissolution of gelsemine.
-
Use sonication: Sonication is a recommended method to help dissolve gelsemine, particularly when preparing stock solutions in DMSO.[3]
-
Sequential solvent addition: When preparing formulations with multiple solvents, ensure that you add them sequentially and mix thoroughly after each addition. It is important to ensure the gelsemine is fully dissolved in the initial solvent (e.g., DMSO) before adding subsequent co-solvents.[3][4]
Q2: I observed precipitation in my gelsemine solution after preparation or upon storage. What could be the cause and how can I fix it?
A2: Precipitation can occur if the solubility limit of gelsemine is exceeded in the final solvent mixture or if the solution is not stored properly.
-
Re-dissolving: Gentle warming and sonication can be used to try and re-dissolve the precipitate.[4]
-
Fresh Preparation: For in vivo experiments, it is highly recommended to prepare the working solution fresh on the day of use to ensure its stability and prevent precipitation.[4]
-
Storage: If you need to store a stock solution, ensure it is stored at the recommended temperature (-80°C for solutions in solvent) and is properly sealed to prevent solvent evaporation, which could lead to precipitation.[3]
Q3: The solvent system I am using for my in vivo experiment is causing toxicity in my animal model. Are there alternative formulations?
A3: Several solvent systems have been developed to facilitate the in vivo administration of gelsemine. The choice of formulation can depend on the specific animal model and the route of administration. Below is a table summarizing some reported formulations. It is advisable to conduct preliminary toxicity studies with the vehicle alone in your specific model.
Quantitative Data Summary
The following table summarizes the solubility of gelsemine in various solvent systems, which can be used for both in vitro and in vivo experiments.
| Solvent System | Achievable Concentration | Notes |
| 100% DMSO | 50 mg/mL (155.09 mM) | Sonication is recommended to aid dissolution.[3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (6.45 mM) | Solvents should be added sequentially. This formulation results in a clear solution.[4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (6.45 mM) | This formulation also yields a clear solution and can be an alternative if PEG300 or Tween-80 are not suitable for the experiment.[4] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (6.45 mM) | This is a suitable option for oral or subcutaneous administration. However, it should be used with caution for continuous dosing periods exceeding half a month.[4] |
Experimental Protocols
Protocol 1: Preparation of Gelsemine Stock Solution in DMSO
-
Weigh the desired amount of gelsemine powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the target concentration (e.g., 50 mg/mL).
-
Vortex the tube to mix the contents.
-
If the gelsemine does not dissolve completely, place the tube in a sonicator bath until the solution is clear.[3]
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage.[3]
Protocol 2: Preparation of Gelsemine Formulation for In Vivo Administration (using PEG300 and Tween-80)
This protocol is an example for preparing a 1 mL working solution with a final gelsemine concentration of 2.08 mg/mL.[4]
-
Start with a 20.8 mg/mL stock solution of gelsemine in DMSO.
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the 20.8 mg/mL gelsemine stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until the solution is homogeneous.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL and mix well.
-
The final concentration of the components will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
It is recommended to use this working solution immediately after preparation.[4]
Visualizations
Experimental Workflow for Gelsemine Solubilization
Caption: A step-by-step workflow for preparing a gelsemine working solution for in vivo experiments.
Signaling Pathway of Gelsemine's Neurotoxic Action
Caption: Gelsemine acts as an agonist at glycine receptors, leading to neuronal inhibition and muscle paralysis.
References
stability of gelsemine in different solvents and storage conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of gelsemine (B155926) in various solvents and under different storage conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for gelsemine solid powder?
For long-term storage, it is recommended to store solid gelsemine at 4°C, sealed from moisture and protected from light.
Q2: What are the recommended storage conditions for gelsemine stock solutions?
For optimal stability, gelsemine stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored under the following conditions[1]:
-
-80°C: Stable for up to 6 months.
-
-20°C: Stable for up to 1 month.
Always ensure the solutions are in tightly sealed containers and protected from light[1].
Q3: In which solvents can I dissolve gelsemine?
Gelsemine exhibits solubility in a range of organic solvents. For in vitro studies, Dimethyl Sulfoxide (DMSO) is a common choice, and solubility can be enhanced with sonication[1]. For analytical purposes, such as creating standard solutions for HPLC, pure methanol (B129727) is frequently used[2]. Gelsemine is also soluble in ethanol, benzene, chloroform, ether, and acetone, but only slightly soluble in water.
Q4: How stable is gelsemine in different pH conditions?
While specific degradation kinetics of gelsemine across a wide pH range are not extensively documented in publicly available literature, general knowledge of indole (B1671886) alkaloids suggests that they can be sensitive to acidic conditions[3]. The stability of alkaloids is often pH-dependent due to their basic nature[4]. It is crucial to perform pH stability studies for your specific formulation and analytical conditions. As a general precaution, avoid prolonged exposure to strong acidic or alkaline conditions.
Q5: Is gelsemine sensitive to light?
Yes, protection from light is consistently recommended for the storage of both solid gelsemine and its solutions, suggesting that it is potentially photolabile[1]. Exposure to UV or broad-spectrum light may lead to degradation.
Q6: What are the potential degradation pathways for gelsemine?
Specific forced degradation studies detailing the abiotic degradation pathways of gelsemine are limited. However, metabolic studies on gelsemine have identified oxidation, demethylation, and dehydrogenation as transformation pathways in biological systems[5]. These pathways may also be relevant under chemical oxidative stress. As an indole alkaloid, hydrolysis of the lactam ring under strong acidic or basic conditions could also be a potential degradation pathway.
Troubleshooting Guide
Problem 1: I am seeing unexpected peaks in my chromatogram when analyzing my gelsemine sample.
-
Possible Cause 1: Degradation of gelsemine. Gelsemine may have degraded due to improper storage, handling, or experimental conditions.
-
Solution:
-
Review your storage and handling procedures. Ensure the stock solutions are fresh and have been stored at the recommended temperature, protected from light.
-
Prepare a fresh standard of gelsemine and compare its chromatogram to your sample.
-
If degradation is suspected, perform a forced degradation study (see Experimental Protocols) to identify potential degradation products and confirm if the unexpected peaks correspond to them.
-
-
-
Possible Cause 2: Contamination. Your sample or solvent may be contaminated.
-
Solution:
-
Run a blank injection of your solvent to check for contaminants.
-
Use fresh, HPLC-grade solvents for your mobile phase and sample preparation.
-
Ensure all glassware and equipment are thoroughly cleaned.
-
-
Problem 2: The concentration of my gelsemine standard solution is decreasing over time.
-
Possible Cause 1: Adsorption to container surfaces. Gelsemine, like many organic molecules, may adsorb to glass or plastic surfaces, especially at low concentrations.
-
Solution:
-
Use silanized glass vials or low-adsorption polypropylene (B1209903) tubes for storing dilute solutions.
-
Prepare working standards fresh from a more concentrated stock solution before each experiment.
-
-
-
Possible Cause 2: Evaporation of solvent. If the container is not properly sealed, solvent evaporation can lead to an apparent increase in concentration, but if left for a long time, degradation can occur.
-
Solution: Use vials with tight-fitting caps. For long-term storage, consider sealing with parafilm.
-
-
Possible Cause 3: Degradation. As mentioned above, improper storage can lead to degradation.
-
Solution: Refer to the storage recommendations in the FAQs. Aliquot stock solutions to minimize freeze-thaw cycles[1].
-
Data Summary
Table 1: Recommended Storage Conditions for Gelsemine Stock Solutions
| Storage Temperature | Duration | Key Considerations |
| -80°C | Up to 6 months | Sealed, protected from light and moisture[1]. |
| -20°C | Up to 1 month | Sealed, protected from light and moisture[1]. |
Table 2: Solubility of Gelsemine
| Solvent | Solubility | Notes |
| DMSO | 100 mg/mL (310.17 mM) | Requires sonication; use freshly opened DMSO[1]. |
| Methanol | Soluble | Commonly used for analytical standards[2]. |
| Ethanol | Soluble | - |
| Benzene | Soluble | - |
| Chloroform | Soluble | - |
| Ether | Soluble | - |
| Acetone | Soluble | - |
| Water | Slightly soluble | - |
Experimental Protocols
Protocol 1: Preparation of Gelsemine Stock Solution
-
Accurately weigh the desired amount of gelsemine powder in a clean, calibrated weighing vessel.
-
Transfer the powder to a suitable volumetric flask.
-
Add a small amount of the chosen solvent (e.g., DMSO or methanol) to dissolve the powder completely. Sonication may be used to aid dissolution in DMSO[1].
-
Once dissolved, add the solvent to the mark on the volumetric flask.
-
Mix the solution thoroughly.
-
Filter the solution through a 0.22 µm syringe filter if particulate matter is a concern.
-
Aliquot the stock solution into amber vials or light-protected tubes.
-
Store the aliquots at the recommended temperature (-20°C for short-term or -80°C for long-term storage)[1].
Protocol 2: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish the stability-indicating nature of an analytical method.
1. Acid Hydrolysis:
- Dissolve gelsemine in a solution of 0.1 M HCl.
- Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 8, 24 hours).
- At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
2. Base Hydrolysis:
- Dissolve gelsemine in a solution of 0.1 M NaOH.
- Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period.
- At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for analysis.
3. Oxidative Degradation:
- Dissolve gelsemine in a suitable solvent (e.g., methanol or water/acetonitrile mixture).
- Add a solution of 3% hydrogen peroxide.
- Incubate at room temperature, protected from light, for a defined period.
- At each time point, withdraw an aliquot and dilute for analysis.
4. Thermal Degradation:
- For solid-state degradation, place a known amount of gelsemine powder in an oven at an elevated temperature (e.g., 80°C).
- For solution-state degradation, prepare a solution of gelsemine and incubate it at an elevated temperature.
- At each time point, sample and prepare for analysis.
5. Photodegradation:
- Expose a solution of gelsemine to a light source that provides both UV and visible light (e.g., a photostability chamber).
- Simultaneously, keep a control sample in the dark at the same temperature.
- At defined time points, sample both the exposed and control solutions for analysis.
Analysis: Analyze all samples using a suitable stability-indicating method, such as HPLC or UPLC-MS/MS, to quantify the remaining gelsemine and characterize any degradation products.
Visualizations
Caption: Experimental workflow for a forced degradation study of gelsemine.
Caption: Troubleshooting guide for unexpected chromatographic peaks.
References
- 1. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparative separation of alkaloids from Gelsemium elegans Benth. using pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of gelsemine metabolites in rat liver S9 by high-performance liquid chromatography/quadrupole-time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Gelsemine-Induced Toxicity in Animal Research
This technical support center provides researchers, scientists, and drug development professionals with essential information for managing and mitigating gelsemine-induced toxicity in animal models. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the typical signs of gelsemine (B155926) toxicity in animal models?
Gelsemine is a highly toxic indole (B1671886) alkaloid that acts as a paralytic.[1] In animal models, exposure can lead to a range of symptoms, primarily neurological and respiratory. Common signs of poisoning include progressive muscle weakness, convulsions, respiratory irregularities, and arrhythmias.[2][3] The primary cause of death in severe poisoning cases is typically respiratory failure or arrest.[2] Ingestion of crude extracts from the Gelsemium plant by goats has been reported to cause neurological signs characterized by marked progressive weakness and convulsions, ultimately leading to death.[3]
Q2: What is the primary molecular mechanism of gelsemine toxicity?
The principal mechanism of gelsemine's toxicity is its action as a potent agonist of the mammalian glycine (B1666218) receptor.[1] Activation of this receptor leads to an influx of chloride ions into neurons, causing an inhibitory postsynaptic potential (IPSP). This systemic effect results in muscle relaxation and, at toxic doses, paralysis.[1] Preliminary research in rats suggests that the glycine receptor antagonist strychnine (B123637) may counteract some of gelsemine's effects.[1]
Additionally, some studies suggest gelsemine may influence other pathways. For instance, it has been shown to upregulate the synthesis of the neurosteroid allopregnanolone (B1667786) via the glycine receptor.[4]
Caption: Mechanism of gelsemine neurotoxicity via glycine receptor activation.
Q3: What are the reported lethal doses of Gelsemium alkaloids in different animal models?
The toxicity of Gelsemium alkaloids varies significantly between compounds, with gelsenicine being substantially more toxic than gelsemine. It is critical to distinguish which alkaloid is being used. The lethal dose also varies by animal species and the route of administration.
| Alkaloid | Animal Model | Route of Administration | Dose | Citation |
| Gelsemine | Mice | Intraperitoneal (i.p.) | LD₅₀: 56 mg/kg | [1] |
| Mice | Intravenous (i.v.) | LDₗₒ: 0.1-0.12 mg/kg | [1] | |
| Rabbits | Intravenous (i.v.) | LDₗₒ: 0.05-0.06 mg/kg | [1] | |
| Dogs | Intravenous (i.v.) | LDₗₒ: 0.5-1.0 mg/kg | [1] | |
| Frogs | Subcutaneous (s.c.) | LDₗₒ: 20-30 mg/kg | [1] | |
| Gelsenicine | Rats (female) | Not Specified | LD₅₀: 0.520 mg/kg | [5][6] |
| Rats (male) | Not Specified | LD₅₀: 0.996 mg/kg | [5][6] | |
| Rats | Intraperitoneal (i.p.) | LD₅₀: ~0.26 mg/kg | [7][8] | |
| Rats | Intravenous (i.v.) | LD₅₀: ~0.15 mg/kg | [7][8] | |
| Mice | Intraperitoneal (i.p.) | LD₅₀: ~0.128 mg/kg | [7] |
LD₅₀ (Median Lethal Dose): The dose required to kill half the members of a tested population. LDₗₒ (Lowest Lethal Dose): The lowest dose reported to have caused death in a particular animal species.
Q4: How can I manage acute poisoning in my animal model? (General Supportive Care)
For acute poisoning, especially following oral administration, a general supportive care protocol is the first line of defense. Since there is no approved antidote for gelsemine poisoning, managing symptoms is critical.[1]
-
Gastrointestinal Decontamination: If the toxin was administered orally, gastric lavage should be performed within approximately one hour of ingestion.[1][7] This can be followed by the administration of activated charcoal to bind the free toxin and prevent further absorption.[1][7]
-
Respiratory Support: Since respiratory failure is the primary cause of death, continuous monitoring of respiratory function is crucial.[2][5] Mechanical ventilation may be necessary to support the animal.
-
Control of Seizures: Benzodiazepines (e.g., diazepam) or phenobarbital (B1680315) are generally administered to control convulsions.[1]
-
Cardiovascular Support: Atropine can be used to treat bradycardia (slow heart rate).[1] Monitor and maintain electrolyte and nutrient levels.
Caption: General workflow for the management of acute Gelsemium alkaloid poisoning.
Q5: Are there specific antidotes or pharmacological interventions to mitigate Gelsemium alkaloid toxicity?
While no specific antidote is clinically approved, some preclinical research has identified potential therapeutic agents. It is important to note that many studies focus on gelsenicine, the more toxic alkaloid found in Gelsemium elegans.
| Intervention | Target Alkaloid | Animal Model | Key Findings & Mechanism | Citation |
| Strychnine | Gelsemine | Rats | Showed potential therapeutic application due to its antagonistic effects at the glycine receptor, counteracting downstream effects. | [1] |
| Flumazenil (B1672878) | Gelsenicine | Mice | Significantly improved survival rate. It is a GABA-A receptor antagonist. | [5][6][9][10] |
| Diazepam + Epinephrine | Gelsenicine | Mice | This combination reversed gelsenicine toxicity and significantly improved survival. | [5][6] |
| Securinine | Gelsenicine | Mice | A GABA-A receptor antagonist that significantly increased the survival of poisoned animals. | [9][10] |
| Glycine | Gelsenicine | Mice | Preventive administration of glycine significantly decreased mortality, likely by ameliorating hypoxia. | [11] |
Note: The effectiveness of GABA-A antagonists like flumazenil is specific to alkaloids like gelsenicine that act on this receptor. Their utility against pure gelsemine toxicity, which primarily involves glycine receptors, has not been established.
Troubleshooting Guide
Problem: Unexpectedly high mortality rate in the experimental group.
-
Possible Cause: Inaccurate dosage calculation or dilution error. Gelsemium alkaloids have a narrow therapeutic index.
-
Solution: Re-verify all calculations, stock solution concentrations, and dilution steps. Ensure scales are properly calibrated.
-
-
Possible Cause: The purity of the gelsemine compound is different from that stated by the supplier.
-
Solution: Request a certificate of analysis from the supplier. If possible, independently verify the purity using analytical methods like HPLC.
-
-
Possible Cause: Animal strain or sex differences in sensitivity. Female rats, for example, have been shown to be more sensitive to gelsenicine than males.[5][6]
-
Solution: Review literature for sensitivity data on the specific strain and sex being used. Ensure consistency across all experimental groups.
-
Problem: The potential mitigating agent shows no efficacy.
-
Possible Cause: Incorrect timing of administration. For an antidote to be effective, it often needs to be administered shortly before or after the toxin.
-
Solution: Design a time-course experiment to determine the optimal therapeutic window for your agent. The protocol below provides a starting point.
-
-
Possible Cause: The mechanism of the mitigating agent does not target the primary toxic pathway of gelsemine (glycine receptor agonism).
-
Solution: Re-evaluate the agent's known mechanism of action. Consider if it targets secondary effects of the toxicity rather than the root cause.
-
-
Possible Cause: Poor bioavailability of the mitigating agent via the chosen route of administration.
-
Solution: Investigate the pharmacokinetic properties of your agent. Consider alternative routes of administration (e.g., intravenous vs. intraperitoneal) that may improve bioavailability.
-
Experimental Protocols
Protocol: Evaluating a Potential Antidote for Gelsemine-Induced Toxicity in Mice
This protocol provides a general framework for testing the efficacy of a therapeutic agent against gelsemine-induced lethality.
-
Animal Acclimatization: Acclimate male ICR or C57BL/6 mice (8-10 weeks old) to the laboratory environment for at least one week with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Group Allocation: Randomly divide mice into at least four groups (n=8-10 per group):
-
Group 1: Vehicle Control (receives vehicle for both agent and gelsemine)
-
Group 2: Agent Control (receives therapeutic agent + gelsemine vehicle)
-
Group 3: Toxin Control (receives agent vehicle + lethal dose of gelsemine)
-
Group 4: Treatment Group (receives therapeutic agent + lethal dose of gelsemine)
-
-
Dose Preparation: Prepare fresh solutions of gelsemine and the therapeutic agent in an appropriate vehicle (e.g., sterile saline, DMSO) on the day of the experiment. Determine a lethal dose of gelsemine (e.g., LD₇₅-LD₁₀₀) from pilot studies or literature.
-
Administration:
-
Administer the therapeutic agent or its vehicle to the appropriate groups (e.g., intraperitoneally, i.p.).
-
After a set pre-treatment time (e.g., 15-30 minutes), administer the lethal dose of gelsemine or its vehicle to the appropriate groups (e.g., i.p.).
-
-
Monitoring and Data Collection:
-
Observe the animals continuously for the first 4 hours and then at regular intervals for up to 48-72 hours.
-
Record the time to onset of toxic signs (e.g., convulsions, respiratory distress).
-
Record the time of death for each animal.
-
Calculate the survival rate for each group.
-
-
Statistical Analysis: Analyze survival data using Kaplan-Meier survival curves and the log-rank test to determine significant differences between the Toxin Control and Treatment groups.
Caption: Experimental workflow for testing a gelsemine toxicity mitigation agent.
References
- 1. Gelsemine - Wikipedia [en.wikipedia.org]
- 2. Suppressive Effects of Gelsemine on Anxiety-like Behaviors Induced by Chronic Unpredictable Mild Stress in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gelsemine and Gelsemium sempervirens L. Extracts in Animal Behavioral Test: Comments and Related Biases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Toxicity assessment of gelsenicine and the search for effective antidotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gelsemium elegans Poisoning: A Case with 8 Months of Follow-up and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Caution on the severe damage of Gelsemium elegans poisoning: a case report on family poisoning and systematic review [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. The toxic components, toxicological mechanism and effective antidote for Gelsemium elegans poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hypoxia tolerance determine differential gelsenicine-induced neurotoxicity between pig and mouse - PMC [pmc.ncbi.nlm.nih.gov]
optimizing gelsemine concentration for anxiolytic effect assessment
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for optimizing gelsemine (B155926) concentration in the assessment of its anxiolytic effects.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for gelsemine to observe anxiolytic effects?
The optimal concentration of gelsemine can vary significantly depending on the animal model, administration route, and experimental design. It is crucial to perform a dose-response study to determine the most effective concentration for your specific protocol. Based on existing literature, anxiolytic effects have been observed within a broad range. For instance, intraperitoneal injections in rats over seven days showed dose-dependent anxiolytic properties at concentrations from 10⁻¹⁰ M to 10⁻⁶ M.[1] In mice, intraperitoneal administration of 0.4, 2, and 10 mg/kg has been shown to alleviate anxiety-like behaviors.[2]
Q2: What is the primary mechanism of action for gelsemine's anxiolytic effects?
Gelsemine's anxiolytic effects are primarily attributed to its role as an agonist of the glycine (B1666218) receptor (GlyR) in the central nervous system.[3][4] This interaction leads to an inhibitory postsynaptic potential in neurons, which can result in muscle relaxation and anxiolysis.[3] Studies have shown that the anxiolytic effects of gelsemine can be blocked by strychnine, a glycine receptor antagonist.[4] Additionally, gelsemine's action on GlyR is believed to stimulate the synthesis of the neurosteroid allopregnanolone, which has anti-stress properties.[5][6][7][8] Other potential mechanisms include the modulation of the NLRP3 and CREB/BDNF pathways.[2]
Q3: How can I be sure that the observed behavioral changes are due to anxiolysis and not sedation or changes in locomotor activity?
This is a critical consideration in behavioral pharmacology. It is essential to include control measures to differentiate between anxiolytic effects and general changes in motor activity.
-
Elevated Plus-Maze (EPM): The number of entries into the closed arms is a key indicator of general locomotor activity. An effective anxiolytic dose of gelsemine should increase the time spent in and the number of entries into the open arms without significantly altering the number of closed-arm entries.[1]
-
Open-Field Test (OFT): This test directly measures locomotor activity (total distance traveled) alongside anxiety-like behavior (time spent in the center zone).[9][10] An ideal anxiolytic effect would be an increase in center time without a significant change in the total distance moved.[11][12]
-
Control Groups: Always include a vehicle-treated control group to establish a baseline for behavior and a positive control group (e.g., treated with diazepam) to validate the experimental setup.[1]
Q4: What are the most common behavioral assays for assessing gelsemine's anxiolytic potential?
The three most widely used and validated behavioral models for assessing anxiety-like behavior in rodents are:
-
Elevated Plus-Maze (EPM) Test: This test is based on the rodent's natural aversion to open and elevated spaces.[13] Anxiolytic compounds increase the proportion of time spent and the number of entries into the open arms.[1][4]
-
Light-Dark Box (LDB) Test: This assay relies on the conflict between the innate aversion of rodents to brightly lit areas and their drive to explore a novel environment.[14] Anxiolytics increase the time spent in the light compartment and the number of transitions between the two compartments.[11][15]
-
Open-Field Test (OFT): This test assesses the conflict between the tendency to explore a new environment and the fear of open spaces (thigmotaxis).[9] A reduction in anxiety is indicated by increased time spent in the central, more exposed area of the field.[16]
Troubleshooting Guide
Issue 1: High variability or inconsistent results between subjects.
-
Acclimatization: Ensure all animals are properly acclimatized to the housing and testing rooms for a sufficient period (e.g., at least 45-60 minutes in the testing room before the trial) to reduce stress from novelty.[13][17]
-
Handling: Handle animals consistently and gently. Pre-handling for several days before the experiment is recommended to reduce handling-induced stress.[13]
-
Environmental Consistency: Maintain consistent lighting conditions, temperature, and noise levels during all tests, as these can significantly impact anxiety levels.[17][18]
-
Experimenter Blinding: The experimenter should be blind to the treatment conditions to avoid unconscious bias during testing and scoring.[19]
Issue 2: No significant anxiolytic effect observed at previously reported effective doses.
-
Dose-Response Curve: The reported "effective dose" may not be optimal for your specific animal strain, sex, or experimental conditions. It is imperative to conduct a full dose-response study.
-
Route and Timing of Administration: Verify that the route of administration (e.g., intraperitoneal, subcutaneous) and the time between administration and testing are consistent with established protocols. These factors critically influence the bioavailability and peak effect of the compound.
-
Compound Stability: Ensure the gelsemine solution is prepared freshly and stored correctly to prevent degradation.
Issue 3: Signs of toxicity are observed in the animals.
-
Toxicity Profile: Gelsemine is a highly toxic alkaloid with a narrow therapeutic window.[3][20] The therapeutic dose can be close to the toxic dose.[20]
-
Dose Reduction: If signs such as convulsions, severe motor impairment, or respiratory distress are observed, immediately lower the dosage range for subsequent experiments.[6]
-
LD50 Awareness: Be aware of the published LD50 values. For mice, the intraperitoneal LD50 is reported as 56 mg/kg.[3] Always start with doses well below this level.
Data Presentation: Effective Gelsemine Concentrations
| Animal Model | Administration Route | Dose/Concentration | Behavioral Test | Observed Effect | Reference |
| Rat (Sprague-Dawley) | Intraperitoneal | 10⁻¹⁰ M to 10⁻⁶ M | Elevated Plus-Maze | Dose-dependent increase in open arm time/entries | [1] |
| Mouse | Subcutaneous | Not specified | Elevated Plus-Maze, Light-Dark Box | Potent anxiolytic effects | [4] |
| Mouse (CUMS model) | Intraperitoneal | 0.4, 2, 10 mg/kg | Not specified | Ameliorated anxiety-like behaviors | [2] |
| Mouse (ICR-CD1) | Intraperitoneal | 5C, 9C, 30C dilutions* | Light-Dark Box | Increased time in light compartment | [11] |
| Mouse | Oral | 150 mg/kg (extract), 10 mg/kg (fraction) | Elevated Plus-Maze | Significant anxiolytic activity | [21] |
| Note: "C" refers to centesimal homeopathic dilutions. |
Experimental Protocols
Elevated Plus-Maze (EPM) Test
This protocol is adapted from standard procedures used to assess anxiety-like behavior.[13][17][19]
-
Apparatus: A plus-shaped maze raised above the floor (typically 50 cm), with two open arms and two closed arms (e.g., 50 cm x 12 cm each) enclosed by high walls.[22]
-
Pre-Test Procedure:
-
Allow animals to acclimate to the testing room for at least 60 minutes before the test.[17]
-
Administer gelsemine or vehicle control at the predetermined time before the test.
-
Clean the maze thoroughly with a 30-70% ethanol (B145695) solution between trials to remove olfactory cues.[22]
-
-
Testing Procedure:
-
Data Analysis: Key parameters to measure include:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
Anxiolytic effect is indicated by a significant increase in the percentage of time spent and entries into the open arms relative to the control group.
-
Open-Field Test (OFT)
This protocol assesses both locomotor activity and anxiety.[9][10]
-
Apparatus: A square arena (e.g., 50 cm x 50 cm) with high walls, typically made of a non-porous material. The floor is often divided into a central zone and a peripheral zone.[23]
-
Pre-Test Procedure:
-
Acclimate animals to the testing room.
-
Administer gelsemine or vehicle control.
-
Clean the apparatus thoroughly between subjects.
-
-
Testing Procedure:
-
Data Analysis:
-
Anxiety-like Behavior: Time spent in the center zone. An increase indicates an anxiolytic effect.
-
Locomotor Activity: Total distance traveled in the arena. This parameter should not be significantly different if the effect is purely anxiolytic.
-
Thigmotaxis: The tendency to remain close to the walls, which is a measure of anxiety.[9]
-
Light-Dark Box (LDB) Test
This protocol utilizes the conflict between exploration and aversion to light.[14][15]
-
Apparatus: A rectangular box divided into two compartments: a small, dark, "safe" compartment and a larger, brightly illuminated compartment. The compartments are connected by a small opening.[14][24]
-
Pre-Test Procedure:
-
Acclimate animals to the testing room.
-
Administer gelsemine or vehicle control.
-
Clean the box between trials.
-
-
Testing Procedure:
-
Place the animal in the center of the lit chamber, facing away from the opening.[24]
-
Allow the animal to explore freely for a 5-10 minute period.
-
Record the session with video-tracking software.
-
-
Data Analysis:
-
Time spent in the light compartment.
-
Latency to first enter the dark compartment.
-
Number of transitions between the two compartments.
-
Anxiolytic effects are demonstrated by increased time in the light box and more transitions.[15]
-
Visualizations
Caption: Workflow for assessing the anxiolytic effects of gelsemine.
Caption: Proposed signaling pathway for gelsemine's anxiolytic action.
Caption: Decision tree for troubleshooting experimental results.
References
- 1. Pharmacological effect of gelsemine on anxiety-like behavior in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suppressive Effects of Gelsemine on Anxiety-like Behaviors Induced by Chronic Unpredictable Mild Stress in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gelsemine - Wikipedia [en.wikipedia.org]
- 4. The active alkaloids of Gelsemium elegans Benth. are potent anxiolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental neuropharmacology of Gelsemium sempervirens: Recent advances and debated issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Experimental neuropharmacology of Gelsemium sempervirens: Recent advances and debated issues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Gelsemine and Gelsemium sempervirens L. Extracts in Animal Behavioral Test: Comments and Related Biases [frontiersin.org]
- 8. Gelsemine and Gelsemium sempervirens L. Extracts in Animal Behavioral Test: Comments and Related Biases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. maze.conductscience.com [maze.conductscience.com]
- 10. MPD: JaxCC1: project protocol [phenome.jax.org]
- 11. Dose-effect study of Gelsemium sempervirens in high dilutions on anxiety-related responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dose-effect study of Gelsemium sempervirens in high dilutions on anxiety-related responses in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Elevated plus maze protocol [protocols.io]
- 14. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. maze.conductscience.com [maze.conductscience.com]
- 16. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 17. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 18. anilocus.com [anilocus.com]
- 19. scispace.com [scispace.com]
- 20. mdpi.com [mdpi.com]
- 21. Antianxiety activity of Gelsemium sempervirens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 23. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Troubleshooting Matrix Effects in Gelsemine LC-MS/MS Analysis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address matrix effects in the LC-MS/MS analysis of gelsemine (B155926).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect my gelsemine analysis?
A: Matrix effects in LC-MS/MS refer to the alteration of the ionization efficiency of an analyte, such as gelsemine, due to the presence of co-eluting compounds from the sample matrix.[1][2] These effects can manifest as either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity).[1][2] Both phenomena can negatively impact the accuracy, precision, and sensitivity of your quantitative results, leading to unreliable data.[1][3] The "matrix" comprises all components in the sample other than the analyte of interest, including proteins, lipids, salts, and other endogenous compounds.[2]
Q2: How can I determine if my gelsemine analysis is experiencing matrix effects?
A: There are two primary methods to assess the presence and extent of matrix effects:
-
Post-Column Infusion (Qualitative Assessment): This method helps identify at what retention times ion suppression or enhancement occurs. A solution of gelsemine is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system.[1][4] A dip or rise in the baseline signal at specific points in the chromatogram indicates regions of ion suppression or enhancement, respectively.[4][5]
-
Post-Extraction Spike (Quantitative Assessment): This is the "gold standard" for quantifying matrix effects.[1] The signal response of gelsemine in a matrix sample that has been spiked with the analyte after the extraction process is compared to the response of a neat standard solution of the same concentration.[1][4] A significant difference between the two responses indicates the presence of matrix effects. The matrix factor (MF) can be calculated, where an MF < 1 indicates suppression and an MF > 1 indicates enhancement.[1]
Troubleshooting & Optimization Guides
Q3: My results show significant ion suppression. What are the best sample preparation techniques to minimize matrix effects for gelsemine?
A: Improving your sample preparation is one of the most effective ways to combat matrix effects by removing interfering components before analysis.[2] The choice of technique depends on the complexity of your matrix and the required sensitivity.
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and is highly effective at removing common interferences like phospholipids.[2] For alkaloids like gelsemine, cation-exchange cartridges are often used.[6][7]
-
Liquid-Liquid Extraction (LLE): An effective technique for separating gelsemine from many matrix components based on its solubility in different immiscible liquids.[8]
-
Protein Precipitation (PPT): A simpler and faster method, but it often results in less clean extracts and may lead to more significant matrix effects compared to SPE or LLE.[8]
-
Magnetic Dispersive Solid-Phase Extraction (MDSPE): An innovative and rapid method that has shown high extraction recovery and minimal matrix effects for Gelsemium alkaloids in biological samples.[9][10]
Data Presentation: Comparison of Sample Preparation Techniques for Gelsemine Analysis
The following table provides a comparison of common sample preparation techniques for the analysis of gelsemine in human plasma.
| Sample Preparation Method | Mean Matrix Effect (%)* | Relative Standard Deviation (%) | Mean Recovery (%) | Throughput |
| Protein Precipitation (Methanol) | 65.8 | 11.5 | 88.2 | High |
| Liquid-Liquid Extraction (Ethyl Acetate) | 87.3 | 7.2 | 81.5 | Medium |
| Solid-Phase Extraction (Cation-Exchange) | 96.1 | 4.8 | 92.7 | Low to Medium |
| Magnetic Dispersive SPE (MDSPE) | 104.5 | 3.5 | 95.3 | High |
*Matrix Effect (%) is calculated as: (Peak area in post-extraction spiked matrix / Peak area in neat solution) x 100. A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement. Data is hypothetical but based on typical performance characteristics. Data for MDSPE is adapted from a study on six Gelsemium alkaloids.[9][10]
Q4: Can I mitigate matrix effects without changing my sample preparation protocol?
A: Yes, several strategies can be employed to compensate for or reduce matrix effects:
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[11] A SIL-IS for gelsemine will have nearly identical chemical and physical properties and will co-elute, meaning it will experience the same degree of ion suppression or enhancement as the analyte.[12] This allows for accurate quantification based on the ratio of the analyte to the IS.
-
Matrix-Matched Calibration: Prepare your calibration standards and quality controls in a blank matrix that is from the same biological source as your samples. This helps to ensure that the standards and samples experience similar matrix effects.
-
Chromatographic Optimization: Modifying your LC method to improve the separation of gelsemine from co-eluting matrix components can significantly reduce interference.[2] This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different column chemistry.
-
Sample Dilution: A straightforward approach is to dilute the sample, which reduces the concentration of interfering components.[13] However, this is only feasible if the concentration of gelsemine is high enough to be detected after dilution.
Visualized Workflows and Protocols
Troubleshooting and Mitigation Strategy Workflow
The following diagram illustrates a logical workflow for identifying, quantifying, and mitigating matrix effects in your gelsemine LC-MS/MS analysis.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two-Dimensional Liquid Chromatography Method for the Determination of Gelsemium Alkaloids in Honey - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two-Dimensional Liquid Chromatography Method for the Determination of Gelsemium Alkaloids in Honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Automatic Magnetic Dispersive Solid-Phase Extraction Combined With LC-MS/MS for the Rapid Quantitation of Six Gelsemium elegans Alkaloids in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
Technical Support Center: Gelsemine Analytical Reference Standards
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the sourcing, handling, and analysis of gelsemine (B155926) analytical reference standards.
Frequently Asked Questions (FAQs)
Q1: Where can I source high-purity gelsemine analytical reference standards?
A1: High-purity gelsemine analytical reference standards (CAS No. 509-15-9) can be procured from various reputable suppliers of phytochemical and pharmaceutical reference materials. When sourcing, it is crucial to obtain a Certificate of Analysis (CoA) to verify the identity, purity (typically ≥95% by HPLC), and assigned value of the standard.
Q2: What are the recommended storage conditions for gelsemine analytical standards?
A2: To ensure the stability and integrity of the standard, it should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. The recommended storage temperature is typically between 2-8°C.[1] For long-term storage, some suppliers recommend temperatures as low as -20°C, especially for solutions.[2]
Q3: What are the known degradation pathways for gelsemine?
A3: While specific degradation pathways for gelsemine are not extensively detailed in readily available literature, alkaloids, in general, can be susceptible to degradation through hydrolysis, oxidation, and photolysis. It is crucial to protect the standard from moisture, excessive heat, and light to minimize degradation. Stress testing under acidic, basic, oxidative, and photolytic conditions can help identify potential degradation products.
Q4: What are the safety precautions I should take when handling gelsemine?
A4: Gelsemine is a highly toxic alkaloid and must be handled with extreme caution in a well-ventilated area, preferably within a fume hood.[3] Personal protective equipment (PPE), including gloves, a lab coat, and safety goggles, is mandatory. Avoid inhalation of dust or fumes and prevent contact with skin and eyes. In case of accidental exposure, seek immediate medical attention.
Q5: How should I dispose of gelsemine waste?
A5: Gelsemine waste, including unused standards, contaminated materials, and solutions, is considered hazardous waste. It must be disposed of in accordance with local, state, and federal regulations. Typically, this involves collection in a designated, sealed, and properly labeled hazardous waste container for disposal by a licensed chemical waste management company. Do not discharge gelsemine waste into the sewer system.[3]
Data Presentation
Table 1: Physical and Chemical Properties of Gelsemine
| Property | Value | Reference |
| CAS Number | 509-15-9 | [1] |
| Molecular Formula | C₂₀H₂₂N₂O₂ | [1] |
| Molecular Weight | 322.40 g/mol | [1] |
| Appearance | White to off-white solid/powder | |
| Melting Point | ~178 °C | |
| Purity (Typical) | ≥95.0% (HPLC) | [1] |
Table 2: Solubility of Gelsemine Analytical Standard
| Solvent | Solubility | Concentration | Reference |
| Methanol (B129727) | Soluble | 1 mg/mL for stock solutions | [2] |
| Ethanol | Soluble | [4] | |
| Acetonitrile (B52724) | Soluble | [4] | |
| Dimethyl Sulfoxide (DMSO) | Soluble | [4] | |
| Water | Slightly Soluble | ||
| Chloroform | Slightly Soluble |
Table 3: Stability of Gelsemine Standard Solutions
| Storage Condition | Duration | Stability | Reference |
| Stock Solution at -20°C | Up to 60 days | Stable (RSD < 2.3%) | [2] |
| Working Solution (in honey matrix) at -20°C | Up to 30 days | Stable | [2] |
| Freeze-thaw cycles (3 cycles) | N/A | Stable | [2] |
| Room Temperature (25°C) for 24h | 24 hours | Stable | [2] |
Note: Stability data can be formulation and matrix-dependent. It is recommended to perform your own stability studies for your specific application.
Experimental Protocols
Detailed Methodology for HPLC-UV Analysis of Gelsemine
This protocol outlines a general method for the quantification of gelsemine in a sample matrix. Method optimization and validation are essential for specific applications.
1. Standard Solution Preparation: a. Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the gelsemine analytical standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.[2] b. Working Standard Solutions: Serially dilute the stock solution with the mobile phase to prepare a series of working standards at concentrations ranging from 0.05 to 50 µg/mL.[5]
2. Sample Preparation (from plant extract): a. Accurately weigh a known amount of the plant extract. b. Perform a suitable extraction procedure (e.g., solid-phase extraction or liquid-liquid extraction) to isolate the alkaloid fraction. c. Evaporate the solvent and reconstitute the residue in a known volume of the mobile phase. d. Filter the sample solution through a 0.22 µm syringe filter before injection.
3. Chromatographic Conditions:
- HPLC System: A standard HPLC system with a UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]
- Mobile Phase: A mixture of methanol and water (e.g., 58:42 v/v) with a modifier like di-n-butylamine (0.01%) to improve peak shape.[5] Isocratic or gradient elution can be employed depending on the complexity of the sample.
- Flow Rate: 1.0 mL/min.[5]
- Column Temperature: 30°C.
- Detection Wavelength: 263 nm.[5]
- Injection Volume: 20 µL.
4. Data Analysis: a. Construct a calibration curve by plotting the peak area of the gelsemine standard against its concentration. b. Determine the concentration of gelsemine in the sample by interpolating its peak area from the calibration curve.
Workflow for HPLC Analysis of Gelsemine
References
- 1. ijnrd.org [ijnrd.org]
- 2. Functional modulation of glycine receptors by the alkaloid gelsemine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Modulation of GABAA receptors and of GABAergic synapses by the natural alkaloid gelsemine [frontiersin.org]
- 4. Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fast, very fast, and ultra-fast gas chromatography-mass spectrometry of thermally labile steroids, carbamates, and drugs in supersonic molecular beams - PubMed [pubmed.ncbi.nlm.nih.gov]
identifying and minimizing off-target effects of gelsemine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing the off-target effects of gelsemine (B155926).
Frequently Asked Questions (FAQs)
Q1: What is gelsemine and what is its primary mechanism of action?
Gelsemine is a toxic indole (B1671886) alkaloid isolated from flowering plants of the Gelsemium genus. Its primary mechanism of action is as an agonist of the mammalian glycine (B1666218) receptor (GlyR), a ligand-gated ion channel responsible for inhibitory neurotransmission in the central nervous system (CNS). Gelsemine binds to the orthosteric site of the GlyR, mimicking the action of glycine and leading to an influx of chloride ions into neurons. This hyperpolarizes the neuron, creating an inhibitory postsynaptic potential that results in muscle relaxation and can produce anxiolytic and analgesic effects.
Q2: What are the known off-target effects and interactions of gelsemine?
While the glycine receptor is its primary target, gelsemine also interacts with other receptors and pathways. A significant off-target is the GABA-A receptor (GABAAR), another major inhibitory neurotransmitter receptor in the CNS. Gelsemine acts as a competitive inhibitor on GABAARs. Additionally, studies have suggested that gelsemine can have protective effects against oxidative stress and may modulate pathways involving the NLRP3 inflammasome, CREB, and BDNF. Its toxicity profile, which includes symptoms like convulsions and respiratory failure, suggests complex interactions within the CNS beyond its primary target.
Q3: What are the potential consequences of gelsemine's off-target effects?
The primary consequence of off-target activity is dose-limiting toxicity, which has historically restricted the clinical development of gelsemine. Symptoms of poisoning include severe dizziness, respiratory depression, neuromuscular paralysis, and in severe cases, death from respiratory failure. Off-target effects can also lead to inconsistent or misleading experimental results, where an observed phenotype is incorrectly attributed to the on-target (GlyR) activity. For instance, modulation of GABAARs could confound studies focused solely on glycinergic signaling.
Q4: How can I identify potential off-target effects of gelsemine in my experiments?
Identifying off-target effects requires a multi-faceted approach:
-
Computational Profiling: Use 2-D and 3-D chemical similarity methods and machine learning tools to predict potential off-target interactions based on gelsemine's structure.
-
Target Engagement Assays: First, confirm that gelsemine is engaging its intended target (GlyR) in your system using methods like the Cellular Thermal Shift Assay (CETSA).
-
Genetic Screening: Employ CRISPR-Cas9 or RNAi to knock out or silence the intended target (GlyR). If gelsemine still produces the effect in these cells, it is likely due to an off-target interaction.
-
Proteome-wide Profiling: Use unbiased, proteome-wide techniques like affinity purification followed by mass spectrometry (AP-MS) or protein microarrays to identify a broader range of interacting proteins.
-
Phenotypic Screening: Compare the cellular phenotype induced by gelsemine with that of other, structurally different GlyR agonists. A matching phenotype strengthens the on-target hypothesis, while a mismatch suggests off-target activity.
Q5: What strategies can I use to minimize gelsemine's off-target effects?
Minimizing off-target effects is crucial for both accurate research and therapeutic development:
-
Dose-Response Analysis: Use the lowest effective concentration of gelsemine to reduce the likelihood of engaging lower-affinity off-targets.
-
Rational Drug Design: Develop safer analogs or derivatives of gelsemine with higher specificity for the glycine receptor. This involves modifying the chemical structure to reduce binding to known off-targets like GABAARs.
-
Use of Controls: Always include appropriate controls, such as a negative control (structurally similar but inactive molecule) and a positive control (a different, specific GlyR agonist), to help differentiate on-target from off-target effects.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Phenotypic Results
You are observing a cellular phenotype with gelsemine treatment, but the results are variable or do not align with known effects of glycine receptor activation.
Caption: Workflow for diagnosing inconsistent experimental results.
Detailed Steps:
-
Validate Target Engagement: First, confirm that gelsemine is binding to the glycine receptor in your specific cellular system. The Cellular Thermal Shift Assay (CETSA) is a robust method for this. Lack of engagement points to issues with the compound or the experimental system itself.
-
Perform Dose-Response Analysis: Conduct a thorough dose-response curve. The potency (EC50) of gelsemine in producing the phenotype should correlate with its known binding affinity for the glycine receptor. A significant discrepancy suggests an off-target mechanism.
-
Use a Structurally Unrelated Agonist: Treat cells with another GlyR agonist that has a different chemical structure. If this compound recapitulates the same phenotype, it strengthens the evidence for an on-target effect.
-
Rescue with Target Overexpression: Overexpressing the glycine receptor may require higher concentrations of gelsemine to achieve the same effect, thereby "rescuing" the phenotype at lower doses. This provides strong evidence for on-target action.
-
Profile for Off-Targets: If the steps above indicate an off-target effect, proceed with unbiased methods like affinity purification-mass spectrometry (AP-MS) to identify other proteins that gelsemine interacts with.
Issue 2: High Toxicity at Expected Therapeutic Concentrations
You are observing significant cell death or toxicity at gelsemine concentrations where you expect to see a specific pharmacological effect.
Troubleshooting Steps:
-
Review Toxicity Data: Compare your effective concentration with published toxicity data (see tables below). Gelsemine has a narrow therapeutic window.
-
Assess Cell Health: Ensure the observed toxicity is not an artifact of poor cell culture conditions. Run parallel experiments with a vehicle control.
-
Use a GlyR Antagonist: Pre-treat cells with a specific GlyR antagonist (e.g., strychnine). If the antagonist does not block the toxicity, the effect is not mediated by the glycine receptor and is therefore off-target.
-
Investigate Apoptosis/Necrosis Pathways: Use assays to determine the mechanism of cell death (e.g., caspase activation for apoptosis). This can provide clues about the off-target pathways being affected.
-
Consider Metabolites: Gelsemine is metabolized in the liver into several byproducts. If using liver-derived cells or in vivo models, consider that a metabolite, not gelsemine itself, may be causing the toxicity.
Quantitative Data Summary
Table 1: Gelsemine Receptor Binding Affinity & Potency
| Target Receptor | Alkaloid | Effect | Potency (IC50 / EC50) | Species/System | Reference |
| GABA-A Receptor | Gelsemine | Inhibition | 170.8 µM (IC50) | Recombinant | |
| GABA-A Receptor | Koumine | Inhibition | 142.8 µM (IC50) | Recombinant | |
| GABA-A Receptor | Gelsevirine | Inhibition | 251.5 µM (IC50) | Recombinant | |
| GABA-A Receptor | Gelsenicine | Potentiation | 192.1 µM (EC50) | Recombinant | |
| Glycine Receptor | Gelsemine | Inhibition | 10.36 µM (IC50) | Recombinant | |
| Glycine Receptor | Koumine | Inhibition | 9.587 µM (IC50) | Recombinant | |
| Glycine Receptor | Gelsevirine | Inhibition | 82.94 µM (IC50) | Recombinant | |
| Glycine Receptor | Gelsemine | Inhibition | ~42 µM (IC50) | Rat Spinal Cord |
Table 2: Acute Toxicity of Gelsemium Alkaloids
| Alkaloid | Animal Model | Route | Toxicity Value (LD50 / LDLo) | Reference |
| Gelsemine | Mouse | Intraperitoneal | 56 mg/kg (LD50) | |
| Gelsemine | Mouse | Intravenous | 0.1-0.12 mg/kg (LDLo) | |
| Gelsemine | Rabbit | Intravenous | 0.05-0.06 mg/kg (LDLo) | |
| Gelsemine | Dog | Intravenous | 0.5-1.0 mg/kg (LDLo) | |
| Gelsenicine | Rat (Female) | Oral | 0.520 mg/kg (LD50) | |
| Gelsenicine | Rat (Male) | Oral | 0.996 mg/kg (LD50) |
LD50: Lethal dose for 50% of subjects. LDLo: Lowest published lethal dose.
Key Experimental Protocols
Protocol 1: Off-Target Identification via Affinity Purification-Mass Spectrometry (AP-MS)
This protocol outlines a general workflow to identify cellular proteins that bind to gelsemine.
Caption: Workflow for identifying protein off-targets using AP-MS.
Methodology:
-
Bait Preparation: Chemically link gelsemine or a functionalized analog to agarose (B213101) or magnetic beads. Prepare control beads with no linked compound.
-
Cell Lysis: Culture cells of interest and prepare a native protein lysate that preserves protein complexes.
-
Incubation: Incubate the cell lysate with the gelsemine-conjugated beads and the control beads in parallel.
-
Washing: Perform a series of stringent washes to remove proteins that bind non-specifically to the beads.
-
Elution: Elute the specifically bound proteins from the beads using a competitive ligand or by changing buffer conditions (e.g., pH, salt concentration).
-
Sample Preparation for MS: Reduce, alkylate, and digest the eluted proteins into peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry to identify and quantify the proteins.
-
Data Analysis: Compare the protein lists from the gelsemine and control samples. Proteins significantly enriched in the gelsemine sample are potential off-targets.
Protocol 2: Electrophysiological Recording of Receptor Modulation
This protocol uses patch-clamp electrophysiology to characterize the functional effects of gelsemine on ion channels like GlyRs and GABAARs.
Methodology:
-
Cell Preparation: Use HEK293 cells or Xenopus oocytes transiently expressing the receptor subunits of interest (e.g., human α1 GlyR or α1β2γ2 GABAAR).
-
Recording Setup: Use a whole-cell patch-clamp configuration to record ion currents from single cells.
-
Baseline Measurement: Perfuse the cell with a standard extracellular solution and apply the receptor's natural agonist (e.g., glycine for GlyR, GABA for GABAAR) at a concentration that elicits a submaximal current (e.g., EC20). This establishes a baseline response.
-
Gelsemine Application: Co-apply the agonist with varying concentrations of gelsemine.
-
Data Acquisition: Record the changes in current amplitude. A decrease in current suggests inhibition, while an increase suggests potentiation.
-
Dose-Response Curve Generation: Plot the percentage of inhibition or potentiation against the log concentration of gelsemine to determine the IC50 or EC50 value. This allows for a quantitative comparison of gelsemine's effects on different receptor subtypes.
Visualized Pathways and Logic
Caption: Gelsemine's primary on-target signaling pathway via the glycine receptor.
Caption: Key strategies for the mitigation of off-target effects.
challenges and solutions in the enantioselective synthesis of gelsemine
Technical Support Center: Enantioselective Synthesis of Gelsemine (B155926)
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the complex, multi-step enantioselective synthesis of gelsemine. It provides answers to frequently encountered challenges, troubleshooting guides for key reactions, detailed experimental protocols, and visualizations of synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental challenges in the enantioselective total synthesis of gelsemine?
The synthesis of gelsemine is a significant challenge due to its complex molecular architecture.[1][2] Key difficulties include its hexacyclic cage structure, the presence of seven contiguous chiral centers, and a highly congested quaternary carbon at the spirooxindole junction.[1][2][3] Historically, achieving high stereocontrol and overall yield has been a primary obstacle, with early asymmetric syntheses reporting overall yields of around 1%.[4]
Q2: What are the key modern strategies that have proven successful for the enantioselective synthesis of gelsemine?
Recent successful approaches focus on establishing chirality early and efficiently constructing the complex core. Key strategies include:
-
Organocatalytic Asymmetric Diels-Alder Reaction: This method is used to create crucial stereocenters with high diastereoselectivity and enantioselectivity at an early stage of the synthesis.[2][4][5][6]
-
Intramolecular Heck Reaction: This reaction is pivotal for constructing the congested spirooxindole functionality, a key structural feature of gelsemine.[3][7][8]
-
Biomimetic Enol-Oxonium Cyclization: This cascade reaction strategy mimics a proposed biosynthetic pathway to simultaneously form multiple rings and stereocenters.[1][2][4]
-
Anionic Aza-Cope Rearrangement: This has been another effective strategy for rearranging the molecular framework to build the desired architecture.[9]
-
Intramolecular Aldol Condensation: This has been used efficiently to form the prolidine ring and set the configuration of the C20 quaternary carbon.[4][5][6]
Q3: My intramolecular Heck reaction to form the spirooxindole core is giving low yields and the wrong stereoisomer. What are common troubleshooting steps?
Low yields and incorrect stereoselectivity in the intramolecular Heck reaction for this purpose are common issues. The outcome is highly dependent on the reaction conditions and the substrate.[3][8]
-
Problem: Low Yield.
-
Solution: The reaction can be sensitive to the choice of catalyst, ligands, and additives. While some conditions may work without phosphine (B1218219) ligands, screening various palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands (e.g., (R)-BINAP for asymmetric variants) is critical.[10] The use of silver salts, like silver phosphate (B84403), has been shown to be effective in specific cases.[3][8] Ensure strict anhydrous and oxygen-free conditions, as these can deactivate the catalyst.
-
-
Problem: Incorrect Stereoisomer.
-
Solution: The stereochemical outcome of the Heck cyclization can be directed by the reaction conditions.[3][8] For example, in one synthesis, using silver phosphate favored the formation of the unnatural configuration, which was then epimerized in a later step.[3][8] It is crucial to analyze the thermodynamic versus kinetic control of the reaction. Changing the solvent, temperature, and base can influence which diastereomer is favored.
-
Q4: How can the stereoselectivity of the organocatalytic Diels-Alder reaction be optimized in the context of gelsemine synthesis?
The organocatalytic Diels-Alder reaction is a powerful tool for this synthesis, with reports of over 99% enantiomeric excess (ee).[4][5][6]
-
Catalyst Choice: The selection of the chiral organocatalyst is paramount. Diarylprolinol silyl (B83357) ethers are a common class of catalysts for this type of transformation.
-
Additives/Co-catalysts: The presence of an acid or base co-catalyst can significantly impact both reaction rate and stereoselectivity.
-
Solvent and Temperature: Lowering the reaction temperature (e.g., to -20 °C) often enhances enantioselectivity.[11] The solvent choice (e.g., CH₃CN/H₂O mixtures) also plays a critical role and should be screened for optimal results.[11]
Troubleshooting Guides
Table 1: Troubleshooting the Intramolecular Heck Reaction
| Observed Problem | Potential Cause | Suggested Solution |
| No or low conversion | Catalyst deactivation | Use freshly prepared catalyst; ensure inert atmosphere (degas solvent). |
| Low reaction temperature | Gradually increase temperature (e.g., from 80°C to 110°C) and monitor by TLC/LCMS. | |
| Incorrect ligand or additive | Screen different phosphine ligands or silver salt additives (e.g., Ag₃PO₄, Ag₂CO₃).[3][8] | |
| Poor diastereoselectivity | Non-optimal reaction conditions | Vary solvent polarity, base (e.g., proton sponge, Et₃N), and temperature.[10] |
| Substrate configuration | The stereochemistry may be directed by the substrate; consider a downstream epimerization step if the undesired isomer is thermodynamically favored.[3] | |
| Formation of side products (e.g., β-hydride elimination) | Reaction pathway competition | Altering the ligand can disfavor β-hydride elimination. Forcing a cationic mechanism with bidentate phosphines can improve selectivity.[10] |
Table 2: Summary of Reported Yields in Enantioselective Syntheses
| Key Strategy | Number of Steps | Overall Yield | Enantiomeric Excess (ee) | Reference |
| Organocatalytic Diels-Alder | 12 | ~5% | >99% | [4][5][6] |
| Enol-oxonium Cyclization | 25 | ~1% | N/A (asymmetric) | [2][4] |
| Previous Asymmetric Syntheses (General) | N/A | ~1% | N/A | [4] |
Experimental Protocols
Protocol 1: Generalized Organocatalytic Asymmetric Diels-Alder Reaction
This protocol is a representative procedure for the enantioselective Diels-Alder reaction used in the initial steps of gelsemine synthesis.
-
Setup: To a flame-dried, argon-flushed flask, add the chiral organocatalyst (e.g., a diarylprolinol silyl ether derivative) (10 mol%).
-
Reagent Addition: Add the solvent system (e.g., a 20:1 mixture of CH₃CN/H₂O) and cool the mixture to the optimized temperature (e.g., -20 °C).[11]
-
Reaction Initiation: Add the diene component (e.g., a dihydropyridine (B1217469) derivative) (1.2 equivalents) followed by the dienophile (e.g., methyl (Z)-4-oxobut-2-enoate) (1.0 equivalent).
-
Monitoring: Stir the reaction vigorously at -20 °C for the required time (e.g., 36 hours), monitoring progress by thin-layer chromatography (TLC).[11]
-
Workup: Upon completion, quench the reaction by adding a reducing agent (e.g., NaBH₄) at 0 °C to reduce the resulting aldehyde to an alcohol, which facilitates purification.
-
Purification: After stirring for 30 minutes, warm the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
Protocol 2: Generalized Intramolecular Heck Reaction for Spirooxindole Formation
This protocol outlines a general procedure for the key cyclization step to form the gelsemine core.
-
Setup: In a flame-dried Schlenk tube under an argon atmosphere, combine the α,β-unsaturated 2-iodoanilide precursor (1.0 equivalent), the palladium catalyst (e.g., Pd₂(dba)₃) (10-20 mol%), and any additives (e.g., Ag₃PO₄) (1.2 equivalents).[8]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene (B28343) or DMF) via syringe.
-
Reaction Conditions: Heat the reaction mixture to the required temperature (e.g., 110 °C) and stir for several hours, monitoring the consumption of starting material by TLC or LCMS.[8]
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting crude product is purified by flash column chromatography to isolate the desired pentacyclic product(s).
Mandatory Visualizations
Caption: Key strategies to address the core challenges in gelsemine synthesis.
Caption: A representative experimental workflow for enantioselective gelsemine synthesis.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Total synthesis of (+)-gelsemine via an organocatalytic Diels-Alder approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Total synthesis of (+)-gelsemine via an organocatalytic Diels–Alder approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Overman Route to Gelsemine [organic-chemistry.org]
- 8. Use of the Intramolecular Heck Reaction for Forming Congested Quaternary Carbon Stereoenters. Stereocontrolled Total Synthesis of (±)-Gelsemine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. inoue.f.u-tokyo.ac.jp [inoue.f.u-tokyo.ac.jp]
- 10. soc.chim.it [soc.chim.it]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Neuroprotective Effects of Gelsemine Against Aβ Toxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective effects of gelsemine (B155926) against amyloid-beta (Aβ) toxicity, a key pathological hallmark of Alzheimer's disease. The performance of gelsemine is compared with other potential therapeutic alternatives, supported by experimental data from preclinical studies.
Executive Summary
Gelsemine, a natural alkaloid, has demonstrated significant neuroprotective properties against Aβ-induced neurotoxicity.[1][2] Its multifaceted mechanism of action, primarily centered around the inhibition of transglutaminase 2 (TG2) and the suppression of neuroinflammatory pathways, presents a promising avenue for therapeutic intervention in Alzheimer's disease.[1][3][4][5] This guide synthesizes the current scientific evidence, offering a comparative analysis of gelsemine's efficacy against its own analogs and other neuroprotective agents.
Comparative Efficacy of Neuroprotective Agents
The following tables summarize quantitative data from various studies, providing a comparative overview of the efficacy of gelsemine and other compounds in mitigating Aβ toxicity.
Table 1: In Vivo Efficacy of Gelsemine and its Analogs
| Compound | Dosage | Key Findings | Reference |
| Gelsemine | 5-10 µg/kg | Significantly alleviated cognitive impairments in Aβ oligomer-treated mice. | [2] |
| Rhynchophylline | 50 mg/kg | Ameliorated Aβ₁₋₄₂-induced cognitive impairment. | [1][6] |
| Isorhynchophylline | 20 mg/kg | Demonstrated neuroprotective and anti-AD properties. | [1] |
Note: A direct comparative study suggests that gelsemine is the most potent among its structural analogs, requiring a significantly lower effective dose.[1]
Table 2: Comparison of Gelsemine with Other Neuroprotective Agents
| Compound | Mechanism of Action | Effective Concentration/Dosage | Key Efficacy Data | Reference |
| Gelsemine | TG2 Inhibition, Anti-inflammatory | 5-10 µg/kg (in vivo) | 40% reduction in Aβ plaque formation in Aβ oligomer-treated mice.[1] | [1][2] |
| Memantine (B1676192) | NMDA Receptor Antagonist | 20 mg/kg/day (in vivo) | Did not show a significant neuroprotective effect against Aβ₁₋₄₂ toxicity in one study. | [7][8] |
| Donepezil (B133215) | Acetylcholinesterase Inhibitor | 1 µmol/L and above (in vitro) | Concentration-dependently reduced LDH efflux induced by Aβ₁₋₄₂. | [8] |
| Curcumin | Anti-amyloidogenic, Antioxidant | 0.1-1.0 µM (in vitro) | Inhibited Aβ aggregation (IC₅₀ = 0.8 µM) and disaggregated fibrillar Aβ₄₀ (IC₅₀ = 1 µM). | [9][10] |
Signaling Pathways and Mechanisms of Action
Gelsemine's Neuroprotective Signaling Pathway
Gelsemine exerts its neuroprotective effects through a multi-target mechanism. A key pathway involves the inhibition of Transglutaminase 2 (TG2), an enzyme implicated in Aβ aggregation and neurotoxicity.[1][3][4][5] By inhibiting TG2, gelsemine modulates the Aβ aggregation process, reducing the formation of toxic Aβ species.[1][3][4][5] Furthermore, gelsemine has been shown to suppress neuroinflammation by inhibiting the over-activation of microglia and astrocytes and reducing the production of pro-inflammatory cytokines.[2]
Caption: Gelsemine's neuroprotective mechanism against Aβ toxicity.
Experimental Workflows
Validating Neuroprotective Effects of a Compound (e.g., Gelsemine)
The following diagram illustrates a general experimental workflow for validating the neuroprotective effects of a compound against Aβ toxicity.
References
- 1. The Alkaloid Gelsemine Reduces Aβ Peptide Toxicity by Targeting Transglutaminase Type 2 Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gelsemine, a natural alkaloid extracted from Gelsemium elegans Benth. alleviates neuroinflammation and cognitive impairments in Aβ oligomer-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Alkaloid Gelsemine Reduces Aβ Peptide Toxicity by Targeting Transglutaminase Type 2 Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] The Alkaloid Gelsemine Reduces Aβ Peptide Toxicity by Targeting Transglutaminase Type 2 Enzyme | Semantic Scholar [semanticscholar.org]
- 6. Neuroprotective Effects of Rhynchophylline Against Aβ1-42-Induced Oxidative Stress, Neurodegeneration, and Memory Impairment Via Nrf2-ARE Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Comparison of donepezil and memantine for protective effect against amyloid-beta(1-42) toxicity in rat septal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protective Effects of Indian Spice Curcumin Against Amyloid Beta in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Curcumin inhibits formation of amyloid beta oligomers and fibrils, binds plaques, and reduces amyloid in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Binding Affinity of Gelsemine and Strychnine to the Glycine Receptor: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinities of two prominent alkaloids, gelsemine (B155926) and strychnine (B123637), to the glycine (B1666218) receptor (GlyR). The information presented is curated from peer-reviewed scientific literature and is intended to serve as a valuable resource for researchers in pharmacology, neuroscience, and drug development.
Introduction
The glycine receptor (GlyR) is a crucial inhibitory ligand-gated ion channel in the central nervous system, playing a pivotal role in mediating fast inhibitory neurotransmission.[1] Its activation by the endogenous agonist glycine leads to an influx of chloride ions, resulting in hyperpolarization of the postsynaptic membrane and a decrease in neuronal excitability.[1][2] Both gelsemine, a principal alkaloid from plants of the Gelsemium genus, and strychnine, from the seeds of Strychnos nux-vomica, are well-documented modulators of GlyR function.[3][4] Understanding their comparative binding affinities is essential for dissecting their mechanisms of action and for the development of novel therapeutic agents targeting the glycinergic system.
Quantitative Comparison of Binding Affinities
The binding affinities of gelsemine and strychnine to the glycine receptor have been determined in various studies, primarily through radioligand binding assays. The following table summarizes the key quantitative data, including the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). Lower values indicate a higher binding affinity.
| Compound | Parameter | Value | Species/Tissue | Experimental Method | Reference |
| Gelsemine | Ki | 21.9 µM | Rat spinal cord | [³H]-strychnine displacement assay | [5] |
| IC50 | ~40 µM | Native GlyRs | [³H]-strychnine displacement assay | [6] | |
| IC50 | ~42 µM | Spinal GlyRs | Electrophysiology | [6] | |
| IC50 | 10.36 µM | Recombinant GlyRs | Electrophysiology | [7] | |
| Strychnine | Affinity Constant | 0.03 µM (30 nM) | Synaptic membranes | [³H]-strychnine binding assay | [8] |
| IC50 | ~180 nM | Not specified | Not specified |
Based on the available data, strychnine exhibits a significantly higher binding affinity for the glycine receptor than gelsemine . The affinity of strychnine is in the nanomolar range, whereas gelsemine's affinity is in the micromolar range, indicating that a much lower concentration of strychnine is required to occupy the same number of glycine receptors.
Experimental Protocols
The most common method cited for determining the binding affinity of these compounds is the radioligand binding assay , specifically a competitive displacement assay using [³H]-strychnine.
Radioligand Displacement Assay with [³H]-Strychnine
This technique is a gold standard for quantifying the affinity of an unlabeled compound (in this case, gelsemine or unlabeled strychnine) for a receptor by measuring its ability to displace a radiolabeled ligand (in this case, [³H]-strychnine) that is known to bind to the receptor with high affinity.[9][10]
General Protocol:
-
Membrane Preparation: Synaptic membrane fractions are prepared from the tissue of interest (e.g., rat spinal cord) through a series of homogenization and centrifugation steps to isolate the cell membranes containing the glycine receptors.[11]
-
Incubation: The prepared membranes are incubated in a buffer solution containing a fixed concentration of [³H]-strychnine and varying concentrations of the unlabeled competitor compound (gelsemine or strychnine).
-
Separation of Bound and Free Radioligand: After incubation, the mixture is rapidly filtered through glass fiber filters. The filters trap the membranes with the bound [³H]-strychnine, while the unbound radioligand passes through.[11]
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific [³H]-strychnine binding versus the logarithm of the competitor concentration. A sigmoidal curve is fitted to the data to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
Calculation of Ki: The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
The following diagram illustrates the general workflow of a competitive radioligand binding assay.
Glycine Receptor Signaling Pathway
Both gelsemine and strychnine are understood to be competitive antagonists of the glycine receptor.[4][12] This means they bind to the same site as the endogenous agonist, glycine, but their binding does not activate the receptor. Instead, they block glycine from binding, thereby inhibiting the normal function of the receptor.
The canonical signaling pathway of the glycine receptor is as follows:
-
Glycine Binding: Under normal physiological conditions, the neurotransmitter glycine binds to its specific recognition site on the extracellular domain of the GlyR.
-
Conformational Change: This binding event induces a conformational change in the receptor protein.
-
Channel Opening: The conformational change leads to the opening of the integral chloride (Cl⁻) ion channel.
-
Chloride Influx: Chloride ions, which are typically at a higher concentration outside the neuron, flow into the cell down their electrochemical gradient.
-
Hyperpolarization: The influx of negatively charged chloride ions makes the inside of the neuron more negative, a phenomenon known as hyperpolarization.
-
Inhibition of Neuronal Firing: This hyperpolarization moves the membrane potential further away from the threshold required to fire an action potential, thus making the neuron less likely to fire and inhibiting neurotransmission.
The competitive antagonism by gelsemine and strychnine disrupts this pathway by preventing the initial glycine binding step.
The following diagram illustrates the competitive binding of gelsemine and strychnine to the glycine receptor and the subsequent inhibition of the signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Glycine and Glycine Receptor Signalling in Non-Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gelsemine - Wikipedia [en.wikipedia.org]
- 4. Strychnine - Wikipedia [en.wikipedia.org]
- 5. Gelsemine, a principal alkaloid from Gelsemium sempervirens Ait., exhibits potent and specific antinociception in chronic pain by acting at spinal α3 glycine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Pharmacology of Gelsemium Alkaloids on Inhibitory Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of the Analgesic Properties of Gelsemine and Koumine
For Researchers, Scientists, and Drug Development Professionals
Gelsemine (B155926) and koumine (B8086292), two prominent indole (B1671886) alkaloids isolated from plants of the Gelsemium genus, have garnered significant attention for their potent analgesic properties.[1] While both compounds show promise in preclinical pain models, they exhibit distinct pharmacological profiles and mechanisms of action. This guide provides a comprehensive comparison of their analgesic effects, supported by experimental data, to aid researchers in the field of pain management and drug discovery.
Quantitative Comparison of Analgesic Efficacy
The following table summarizes the effective doses (ED₅₀) of gelsemine and koumine in various animal models of pain, offering a quantitative insight into their relative potencies.
| Pain Model | Species | Test | Compound | Route of Administration | ED₅₀ | Reference |
| Inflammatory Pain | Mice | Acetic Acid Writhing Test | Koumine | Subcutaneous | Not explicitly defined, but dose-dependent reduction in writhes observed.[2] | [2] |
| Inflammatory Pain | Mice | Formalin Test (Phase II) | Koumine | Subcutaneous | Dose-dependent reduction in licking/biting time.[2] | [2] |
| Inflammatory Pain | Mice | PGE₂-induced Hyperalgesia | Gelsemine | Not Specified | 0.82 mg/kg | [3] |
| Inflammatory Pain | Mice | PGE₂-induced Hyperalgesia | Koumine | Not Specified | 0.60 mg/kg | [3] |
| Neuropathic Pain | Rats | Chronic Constriction Injury (CCI) - Thermal Hyperalgesia | Koumine | Subcutaneous | Dose-dependent reversal.[2] | [2] |
| Neuropathic Pain | Rats | Spinal Nerve Ligation (SNL) - Thermal Hyperalgesia | Koumine | Subcutaneous | Dose-dependent reversal.[2] | [2] |
| Neuropathic Pain | Rats | Spinal Nerve Ligation (SNL) - Mechanical Allodynia | Koumine | Subcutaneous | Dose-dependent reversal.[2] | [2] |
| Postoperative Pain | Rats | Incision-induced Mechanical Allodynia | Koumine | Intrathecal | Dose-dependent prevention.[4] | [4] |
| Postoperative Pain | Rats | Incision-induced Thermal Hyperalgesia | Koumine | Intrathecal | Dose-dependent prevention.[4] | [4] |
| Chronic Pain | Rats | Formalin-induced Tonic Pain | Gelsemine | Intrathecal | 0.5 - 0.6 µg | [5] |
| Chronic Pain | Rats | Bone Cancer-induced Mechanical Allodynia | Gelsemine | Intrathecal | 0.5 - 0.6 µg | [5] |
| Chronic Pain | Rats | Spinal Nerve Ligation-induced Painful Neuropathy | Gelsemine | Intrathecal | 0.5 - 0.6 µg | [5] |
Mechanisms of Analgesic Action
Gelsemine and koumine achieve their analgesic effects through distinct molecular pathways, primarily within the central nervous system.
Gelsemine: The analgesic action of gelsemine is predominantly mediated by its agonist activity at spinal α3 glycine (B1666218) receptors (GlyR).[5][6] Activation of these receptors leads to an influx of chloride ions, causing hyperpolarization of the neuron and subsequent inhibition of pain signal transmission.[7] This activation of α3 GlyRs also stimulates the synthesis of the neurosteroid allopregnanolone (B1667786), which further contributes to the analgesic effect.[1][8]
Koumine: The mechanism of koumine is more multifaceted. It has been shown to interact with the translocator protein (18 kDa) (TSPO) and GABA-A receptors.[4][9] Its analgesic effects in postoperative pain models were antagonized by a TSPO antagonist (PK11195) and a GABA-A receptor antagonist (bicuculline).[4] Koumine also exhibits anti-inflammatory properties by inhibiting the activation of microglia and astroglia and suppressing the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in the spinal dorsal horn.[4][10] Similar to gelsemine, koumine's analgesic activity is also associated with the upregulation of allopregnanolone in the spinal cord.[2][11]
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the analgesic properties of gelsemine and koumine.
1. Hot-Plate Test
-
Objective: To assess centrally mediated antinociceptive activity.
-
Apparatus: A hot plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C.
-
Procedure:
-
Animals (mice or rats) are individually placed on the heated surface of the hot plate.
-
The latency to the first sign of nociception (e.g., licking of the hind paw, jumping) is recorded.
-
A cut-off time (e.g., 30-60 seconds) is predetermined to prevent tissue damage.
-
The test compound (gelsemine or koumine) or vehicle is administered at a specified time before placing the animal on the hot plate.
-
The latency to the nociceptive response is measured again at various time points post-administration.
-
-
Data Analysis: The percentage of maximal possible effect (%MPE) is calculated using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.
2. Acetic Acid-Induced Writhing Test
-
Objective: To evaluate peripheral analgesic activity.
-
Procedure:
-
Mice are pre-treated with the test compound or vehicle.
-
After a specified period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally.
-
Immediately after the injection, the animals are placed in an observation chamber.
-
The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a defined period (e.g., 20 minutes).
-
-
Data Analysis: The percentage of inhibition of writhing is calculated as: [(mean writhes in control group - mean writhes in treated group) / mean writhes in control group] x 100.
3. Formalin Test
-
Objective: To assess the effects on both acute tonic and inflammatory pain.
-
Procedure:
-
A dilute solution of formalin (e.g., 2.5% in saline) is injected into the plantar surface of the animal's hind paw.
-
The animal is immediately placed in an observation chamber.
-
The amount of time the animal spends licking or biting the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).
-
The test compound or vehicle is administered prior to the formalin injection.
-
-
Data Analysis: The total time spent licking or biting in each phase is compared between the treated and control groups.
Conclusion
Both gelsemine and koumine demonstrate significant analgesic potential, but their distinct mechanisms of action suggest they may be suited for different therapeutic applications. Gelsemine's specific action on spinal α3 glycine receptors makes it an interesting candidate for chronic pain conditions where this target is implicated.[5] Koumine's broader mechanism, encompassing anti-inflammatory and neuromodulatory effects, may offer advantages in complex pain states such as postoperative pain, which involves both inflammatory and neuropathic components.[4][9] Further research, including head-to-head comparative studies and exploration of potential synergistic effects, is warranted to fully elucidate the therapeutic potential of these Gelsemium alkaloids.
References
- 1. Gelsemium analgesia and the spinal glycine receptor/allopregnanolone pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of koumine, an alkaloid of Gelsemium elegans Benth., on inflammatory and neuropathic pain models and possible mechanism with allopregnanolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antinociceptive effect of gelsenicine, principal toxic alkaloids of gelsemium, on prostaglandin E2-induced hyperalgesia in mice: Comparison with gelsemine and koumine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analgesic effects and pharmacologic mechanisms of the Gelsemium alkaloid koumine on a rat model of postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gelsemine, a principal alkaloid from Gelsemium sempervirens Ait., exhibits potent and specific antinociception in chronic pain by acting at spinal α3 glycine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gelsemine - Wikipedia [en.wikipedia.org]
- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 9. Analgesic effects and pharmacologic mechanisms of the Gelsemium alkaloid koumine on a rat model of postoperative pain [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Study on the Anxiolytic Activity of Gelsemine and Diazepam
This guide provides a detailed comparison of the anxiolytic properties of gelsemine (B155926), a natural alkaloid, and diazepam, a well-established benzodiazepine (B76468). The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, supported by experimental data from preclinical studies.
Mechanism of Action: A Tale of Two Receptors
The anxiolytic effects of gelsemine and diazepam are mediated through different primary molecular targets within the central nervous system.
Diazepam , a classic benzodiazepine, exerts its effects by positively modulating the GABAA receptor, the major inhibitory neurotransmitter receptor in the brain.[1][2][3] Diazepam binds to a specific allosteric site on the GABAA receptor, known as the benzodiazepine site.[1][4] This binding increases the affinity of the receptor for its endogenous ligand, gamma-aminobutyric acid (GABA).[1][2] The enhanced GABAergic signaling leads to an increased influx of chloride ions into neurons, causing hyperpolarization and reducing neuronal excitability, which manifests as anxiolysis, sedation, and muscle relaxation.[1][3]
Gelsemine , an alkaloid derived from plants of the Gelsemium genus, primarily interacts with glycine (B1666218) receptors (GlyRs), another important class of inhibitory neurotransmitter receptors, particularly abundant in the spinal cord and brainstem.[5][6] Its anxiolytic mechanism is thought to involve the potentiation of glycine-activated currents, particularly at homomeric α1 glycine receptors.[7] Some research also suggests that gelsemine's effects may be linked to the stimulation of neurosteroid synthesis, such as allopregnanolone, which can then positively modulate GABAA receptors.[8] However, other studies indicate that gelsemine can act as a negative modulator of certain GABAA receptor subtypes, suggesting a more complex interaction with the GABAergic system.[8][9][10] Furthermore, gelsemine has been shown to alleviate anxiety-like behaviors by modulating the NLRP3 and CREB/BDNF pathways.[11][12]
Comparative Efficacy in Preclinical Models
The anxiolytic effects of both compounds have been evaluated in various animal models of anxiety, most commonly the Elevated Plus-Maze (EPM) and the Light-Dark Transition (LDT) test. In these models, an increase in the time spent in the open arms (EPM) or the light compartment (LDT) is indicative of an anxiolytic effect.
| Compound | Animal Model | Doses Tested (mg/kg) | Key Findings | Reference |
| Gelsemine | Elevated Plus-Maze (Mice) | 0.4, 2, 10 (i.p.) | Dose-dependently increased the percentage of open-arm entries and time spent in the open arms. | [11] |
| Light-Dark Transition (Mice) | Not specified | Increased time spent in the light compartment. | [5] | |
| Diazepam | Elevated Plus-Maze (Rats) | 1, 2, 3 (i.p.) | Dose-dependently increased open arm times. | [13] |
| Elevated Plus-Maze (Mice) | 1 (i.p.) | Used as a positive control, showed significant anxiolytic activity. | [11] | |
| Light-Dark Transition (Mice) | 0.5, 1, 2 (oral) | Dose-dependently increased the time spent in the lit area in wild-type mice. | [14] |
Note: i.p. = intraperitoneal
These studies demonstrate that both gelsemine and diazepam exhibit significant anxiolytic-like effects in established behavioral models. Direct comparative studies using a wide range of doses to determine relative potency (e.g., ED50 values) are limited in the current literature. However, existing research consistently uses diazepam as a benchmark for anxiolytic activity when evaluating novel compounds like gelsemine.[11][15]
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparison of gelsemine and diazepam's anxiolytic activities.
Elevated Plus-Maze (EPM) Test
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.
-
Apparatus: The maze is elevated above the floor and consists of four arms arranged in a plus shape. Two arms are enclosed by high walls (closed arms), and two are open.
-
Procedure:
-
Animals are habituated to the testing room for at least 1 hour before the experiment.
-
The test compound (gelsemine or diazepam) or vehicle is administered at a specified time before the test (e.g., 30 minutes).
-
Each animal is placed in the center of the maze, facing a closed arm.
-
The animal is allowed to explore the maze for a set period, typically 5 minutes.
-
An automated tracking system or a trained observer records parameters such as the number of entries into and the time spent in the open and closed arms.
-
-
Data Analysis: An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms and/or the percentage of entries into the open arms compared to the vehicle-treated control group.
Light-Dark Transition (LDT) Test
The LDT test is another common behavioral paradigm for assessing anxiety in rodents, based on their natural aversion to brightly lit areas.
-
Apparatus: The apparatus consists of a box divided into two compartments: a large, brightly illuminated compartment and a smaller, dark compartment. An opening connects the two compartments.
-
Procedure:
-
Animals are habituated to the testing room.
-
The test compound or vehicle is administered.
-
Each animal is placed in the center of the light compartment, facing away from the opening.
-
The animal's behavior is recorded for a specified duration (e.g., 5-10 minutes).
-
Key parameters measured include the latency to enter the dark compartment, the number of transitions between the two compartments, and the total time spent in the light compartment.
-
-
Data Analysis: Anxiolytic activity is inferred from a significant increase in the time spent in the light compartment, an increased number of transitions, and a longer latency to enter the dark compartment.
Signaling Pathways and Experimental Workflow
Signaling Pathways
Caption: Mechanisms of action for diazepam and gelsemine.
Experimental Workflow
Caption: Workflow for preclinical anxiolytic studies.
References
- 1. What is the mechanism of Diazepam? [synapse.patsnap.com]
- 2. Diazepam (Valium) Mechanism of Action: How Does Diazepam Work? - GoodRx [goodrx.com]
- 3. droracle.ai [droracle.ai]
- 4. ClinPGx [clinpgx.org]
- 5. The active alkaloids of Gelsemium elegans Benth. are potent anxiolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional modulation of glycine receptors by the alkaloid gelsemine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional modulation of glycine receptors by the alkaloid gelsemine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Modulation of GABAA receptors and of GABAergic synapses by the natural alkaloid gelsemine [frontiersin.org]
- 9. Modulation of GABAA receptors and of GABAergic synapses by the natural alkaloid gelsemine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modulation of GABAA receptors and of GABAergic synapses by the natural alkaloid gelsemine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suppressive Effects of Gelsemine on Anxiety-like Behaviors Induced by Chronic Unpredictable Mild Stress in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suppressive Effects of Gelsemine on Anxiety-like Behaviors Induced by Chronic Unpredictable Mild Stress in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anxiolytic effects of diazepam and ethanol in two behavioral models: comparison of males and females - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Comparative Therapeutic Potential of Gelsemine Analogs: A Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic potential of gelsemine (B155926) and its principal analogs, including koumine, gelsevirine, and humantenine. Gelsemine, a highly toxic indole (B1671886) alkaloid from plants of the Gelsemium genus, has garnered significant interest for its potential therapeutic applications, ranging from analgesia and anxiolysis to anti-inflammatory and neuroprotective effects.[1][2][3][4][5] However, its inherent toxicity necessitates the exploration of its analogs for safer and more effective drug development. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways involved in their mechanisms of action.
Comparative Quantitative Data
The therapeutic utility of gelsemine and its analogs is a balance between their potency at specific molecular targets and their overall toxicity. The following tables summarize the half-maximal inhibitory concentration (IC50) values against key receptors and the median lethal dose (LD50) to provide a clear comparison of their pharmacological and toxicological profiles.
Table 1: Comparative Potency of Gelsemine Analogs on Glycine (B1666218) and GABA-A Receptors
| Alkaloid | Receptor Target | IC50 (µM) | Species/Cell Line |
| Gelsemine | Glycine Receptor (α1) | ~42 (spinal GlyRs) | Spinal Neurons |
| GABA-A Receptor | 55-75 | Recombinant/Native | |
| Koumine | Glycine Receptor (α1) | 31.5 ± 1.7 | HEK293 |
| GABA-A Receptor | 142.8 | HEK293 | |
| Gelsevirine | Glycine Receptor (α1) | 40.6 ± 8.2 | HEK293 |
| GABA-A Receptor | 251.5 | HEK293 | |
| Humantenine | Glycine Receptor (α1) | No detectable activity | HEK293 |
| GABA-A Receptor | Insensitive | HEK293 |
Data compiled from electrophysiological studies.[6][7][8]
Table 2: Comparative Acute Toxicity of Gelsemine Analogs
| Alkaloid | LD50 (mg/kg) | Route of Administration | Animal Model |
| Gelsemine | ~56 | Intraperitoneal (i.p.) | Mice |
| Koumine | >100 | Intraperitoneal (i.p.) | Mice |
| Gelsevirine | Not explicitly found, but described as having "less toxicity" | - | - |
| Humantenine/Humantenirine | 0.071 (female), 0.149 (male) (Humantenirine) | Intraperitoneal (i.p.) | Mice |
This data highlights the significant differences in acute toxicity, with Humantenine being the most toxic.[6][9][10]
Key Signaling Pathways
The therapeutic and toxic effects of gelsemine and its analogs are mediated through their interaction with multiple signaling pathways. The following diagrams illustrate these complex molecular mechanisms.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Modulation of GABAA receptors and of GABAergic synapses by the natural alkaloid gelsemine [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Mechanisms of homomeric alpha1 glycine receptor endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Molecular Pharmacology of Gelsemium Alkaloids on Inhibitory Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to HPLC-UV and LC-MS/MS for the Quantification of Gelsemine
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of gelsemine (B155926), a potent alkaloid from the Gelsemium genus, is critical for pharmacokinetic studies, toxicological analysis, and the development of potential therapeutic agents. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are two primary analytical techniques employed for this purpose. This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific research needs.
While direct cross-validation studies for gelsemine are not extensively published, a comparative analysis can be constructed from existing validated methods. Generally, LC-MS/MS methods are recognized for their superior sensitivity and specificity compared to HPLC-based techniques.
Comparative Overview of HPLC-UV and LC-MS/MS for Gelsemine Analysis
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a robust and cost-effective method widely available in analytical laboratories, suitable for the quantification of major alkaloids. However, its selectivity can be limited in complex biological matrices, potentially leading to interference from co-eluting compounds that absorb at the same wavelength.
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) offers superior selectivity and sensitivity.[1] By utilizing the mass-to-charge ratio of the analyte and its specific fragments, LC-MS/MS significantly reduces matrix effects and allows for accurate quantification at very low concentrations. This makes it the preferred method for trace-level quantification and analysis in complex biological matrices.[1]
Quantitative Data Summary
The following tables summarize the typical validation parameters for both HPLC-UV and LC-MS/MS methods for the analysis of gelsemine.
Table 1: HPLC-UV Method Validation Data for Gelsemine Quantification
| Validation Parameter | HPLC-UV |
| Linearity Range | 0.05 - 50 mg/L |
| Correlation Coefficient (r) | 0.9999 |
| Precision (RSD) | < 7.7% (interday) |
| Accuracy (Recovery) | > 88.5% |
| Limit of Detection (LOD) | Not Reported |
| Limit of Quantification (LOQ) | 0.05 mg/L |
Data sourced from a study on the determination of koumine (B8086292) and gelsemine in human plasma.
Table 2: LC-MS/MS Method Validation Data for Gelsemine Quantification
| Validation Parameter | LC-MS/MS |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r) | > 0.9950 |
| Precision (RSD) | < 11.0% |
| Accuracy | 92.4% - 114.3% |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL[2] |
Data sourced from a study on the simultaneous quantitative analysis of koumine, gelsemine, and gelsenicine in biological samples.[3][4]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative experimental protocols for the HPLC-UV and LC-MS/MS analysis of gelsemine.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantitative analysis of gelsemine in human plasma.
-
Sample Preparation: Plasma samples spiked with an internal standard (oxcarbazepine) are prepared using solid-phase extraction.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 column.
-
Mobile Phase: Methanol (B129727), water, and di-n-butylamine (58:42:0.01).
-
Flow Rate: 1.00 mL/min.
-
Detection Wavelength: 263 nm.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is designed for the sensitive and selective quantification of gelsemine in biological samples like blood, urine, and liver.[3][4]
-
Sample Preparation: Analytes in the biological matrix, along with an internal standard (strychnine), are extracted with ethyl acetate (B1210297) after alkalinization with 1% sodium hydroxide (B78521) solution.[3][4]
-
Instrumentation: An LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient elution using a buffer solution of methanol and 20 mmol/L ammonium (B1175870) acetate (containing 0.1% formic acid and 5% acetonitrile).[3][4]
-
Mass Spectrometry Conditions:
Method Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods like HPLC and LC-MS/MS.
Caption: Workflow for the cross-validation of HPLC and LC-MS/MS analytical methods.
Conclusion
Both HPLC-UV and LC-MS/MS are valuable techniques for the quantification of gelsemine. The choice between the two methods depends on the specific requirements of the study.
-
HPLC-UV is a cost-effective and reliable method suitable for routine analysis where high sensitivity is not a primary concern and the sample matrix is relatively simple.
-
LC-MS/MS is the preferred method for bioanalytical studies requiring high sensitivity and selectivity, especially when dealing with complex matrices and low concentrations of the analyte.[1] Its ability to provide structural confirmation through fragmentation patterns adds an extra layer of confidence to the results.
For drug development and clinical applications, where accuracy and sensitivity are paramount, an LC-MS/MS method is generally recommended. However, a well-validated HPLC-UV method can be a practical alternative for quality control and preliminary studies. When data from both methods are to be used interchangeably, a thorough cross-validation is essential to ensure the consistency and reliability of the results.
References
Comparative Toxicity of Gelsemium Alkaloids: A Guide for Researchers
A detailed analysis of the toxicological profiles of gelsemine (B155926), koumine (B8086292), and gelsevirine (B199093), providing essential data for researchers and drug development professionals.
This guide offers an objective comparison of the toxicity of three prominent Gelsemium alkaloids: gelsemine, koumine, and gelsevirine. By presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed for informed decision-making in their studies.
Executive Summary
The alkaloids derived from the Gelsemium genus, while holding therapeutic promise, are known for their inherent toxicity.[1][2] Understanding the nuanced differences in the toxic profiles of individual alkaloids is paramount for advancing research and ensuring the safe development of potential therapeutics. This guide focuses on a comparative analysis of gelsemine, koumine, and gelsevirine, highlighting their varying degrees of acute toxicity and their interactions with key receptors in the central nervous system.
Quantitative Toxicity Analysis
The acute toxicity of these alkaloids is most commonly expressed by the median lethal dose (LD50), the dose required to be fatal to 50% of a tested population. In vitro toxicity is often assessed by the half-maximal inhibitory concentration (IC50), which measures the concentration of a substance needed to inhibit a specific biological or biochemical function by half.
In Vivo Acute Toxicity
A review of available data indicates a significant disparity in the acute toxicity of gelsemine and koumine. While a specific LD50 value for gelsevirine is not consistently reported in the literature, it is generally described as having a more favorable safety profile compared to other Gelsemium alkaloids.[1]
| Alkaloid | Animal Model | Route of Administration | LD50 Value | Source(s) |
| Gelsemine | Mice | Intraperitoneal (i.p.) | ~56 mg/kg | [3] |
| Koumine | Mice | - | Higher than 50 mg/kg | [4] |
| Gelsevirine | Mice | Intraperitoneal (i.p.) / Oral | Not explicitly found | [1][3] |
Table 1: Comparative in vivo acute toxicity (LD50) of gelsemine, koumine, and gelsevirine.
In Vitro Cytotoxicity and Receptor Inhibition
The primary mechanism of toxicity for these alkaloids involves their interaction with inhibitory neurotransmitter receptors in the central nervous system, namely the glycine (B1666218) receptors (GlyRs) and the γ-aminobutyric acid type A receptors (GABAARs).[1][4] Their potency as inhibitors of these receptors varies, as indicated by their IC50 values.
| Alkaloid | Receptor Target | IC50 (µM) | Cell Line / Species | Source(s) |
| Gelsemine | Glycine Receptor (α1) | ~42 | Spinal Neurons | [1] |
| GABAA Receptor | 55-75 | Recombinant/Native | [1] | |
| GABAA Receptor | 170.8 | - | [5] | |
| Koumine | Glycine Receptor (α1) | 31.5 ± 1.7 | HEK293 | [1][6] |
| GABAA Receptor | 142.8 | HEK293 | [1][5] | |
| Gelsevirine | Glycine Receptor (α1) | 40.6 ± 8.2 | HEK293 | [1][6] |
| GABAA Receptor | 251.5 | HEK293 | [1][5] | |
| GABAA Receptor (native) | 89.1 ± 16.4 | - | [3] |
Table 2: Comparative in vitro inhibitory activity (IC50) of gelsemine, koumine, and gelsevirine on glycine and GABAA receptors.
Mechanisms of Toxicity and Signaling Pathways
The toxic effects of gelsemine, koumine, and gelsevirine are primarily attributed to their modulation of inhibitory neurotransmission. However, gelsevirine exhibits a distinct mechanism of action involving the innate immune system.
Glycine and GABAA Receptor Modulation
Gelsemine and koumine are known to act as orthosteric agonists at the glycine receptor.[7] This interaction can lead to anxiolytic and analgesic effects at therapeutic doses. However, at higher, toxic concentrations, these alkaloids act as competitive antagonists of both GlyRs and GABAARs, leading to symptoms such as convulsions, respiratory depression, and ultimately, death.[4] The varying potency of each alkaloid at these receptors contributes to their different toxicological profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Molecular Pharmacology of Gelsemium Alkaloids on Inhibitory Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Pharmacology of Gelsemium Alkaloids on Inhibitory Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gelsemine and koumine, principal active ingredients of Gelsemium, exhibit mechanical antiallodynia via spinal glycine receptor activation-induced allopregnanolone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Bridging the Gap: Correlating In Silico Docking Predictions with In Vitro Functional Assays for Gelsemine
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of modern drug discovery, the synergy between computational and experimental methodologies is crucial for accelerating the identification and validation of novel therapeutic agents. This guide provides a comprehensive comparison of in silico docking predictions and in vitro functional assay results for gelsemine (B155926), a principal alkaloid from the Gelsemium genus. By examining the correlation between predicted binding affinities and experimentally determined biological activities, this document aims to offer valuable insights for researchers engaged in the study of natural products and the development of new therapeutics targeting the central nervous system.
Introduction to Gelsemine and its Neurological Targets
Gelsemine is a monoterpenoid indole (B1671886) alkaloid isolated from plants of the Gelsemium genus, which have a long history in traditional medicine for treating various ailments, including anxiety and pain.[1] The pharmacological effects of gelsemine are primarily attributed to its interaction with inhibitory neurotransmitter receptors in the central nervous system, particularly glycine (B1666218) receptors (GlyRs) and γ-aminobutyric acid type A receptors (GABA\sub{A}Rs).[2][3] Understanding the precise molecular interactions of gelsemine with these targets is essential for elucidating its mechanism of action and for the rational design of safer and more efficacious derivatives.
Computational methods like molecular docking are increasingly employed to predict the binding modes and affinities of small molecules to their protein targets, offering a rapid and cost-effective means of screening potential drug candidates.[4][5] However, the predictive power of in silico models must be rigorously validated through experimental in vitro assays that measure the actual functional effects of the compound on its biological target.[6] This guide delves into the available data for gelsemine to assess the concordance between computational predictions and experimental observations.
Data Presentation: In Silico vs. In Vitro
The following tables summarize the quantitative data from in silico docking studies and in vitro functional assays for gelsemine's interaction with its primary neurological targets.
In Silico Docking Data
Molecular docking simulations predict the binding affinity of a ligand to a receptor, typically expressed as a docking score or binding energy in kcal/mol. A more negative value indicates a more favorable and stable interaction.[3]
| Compound | Target Receptor | Predicted Binding Affinity (kcal/mol) | Reference |
| Gelsemine | Glycine Receptor (GlyR) | More favorable binding energy | [2] |
| Gelsemine | GABA\sub{A} Receptor (Site 3) | Less favorable binding energy than GlyR | [2] |
| Gelsemine | GABA\sub{A} Receptor (Site 2) | Less favorable binding energy than GlyR | [2] |
Note: One study reported the order of favorable binding interactions as gelsemine-GlyR > gelsemine-GABAAR Site 3 > gelsemine-GABAAR Site 2, corroborating experimental findings that GlyR is the most likely active site.[2]
In Vitro Functional Assay Data
In vitro functional assays, such as electrophysiological recordings, measure the concentration-dependent effect of a compound on its target, typically reported as the half-maximal inhibitory concentration (IC\sub{50}).
| Compound | Target Receptor | Assay Type | IC\sub{50} (µM) | Reference |
| Gelsemine | α1 Glycine Receptor | Electrophysiological Recordings | 31.5 ± 1.7 | [3] |
Correlation and Comparison
The available data suggests a good qualitative correlation between the in silico predictions and the in vitro findings for gelsemine. Computational studies consistently predict that gelsemine has a higher binding affinity for the glycine receptor compared to the GABA\sub{A} receptor.[2] This is supported by in vitro electrophysiological data demonstrating that gelsemine inhibits α1 GlyRs with a specific IC\sub{50} value.[3] The functional modulation of glycine receptors by gelsemine has been shown to be a key mechanism in its analgesic and anxiolytic actions.[1]
While a direct quantitative correlation is challenging to establish without a broader dataset comparing a range of gelsemine analogs, the current evidence strongly indicates that in silico docking can effectively identify the primary molecular target of gelsemine and provide a rational basis for its observed pharmacological effects. Further studies combining computational predictions with experimental validation are essential to refine our understanding of the structure-activity relationships of Gelsemium alkaloids.[3]
Experimental Protocols
In Silico Molecular Docking Protocol
The following is a generalized protocol for molecular docking studies based on methodologies reported in the literature.[7][8][9]
-
Protein and Ligand Preparation : The three-dimensional structures of the target receptors (e.g., GlyR, GABA\sub{A}R) are obtained from the Protein Data Bank (PDB). The protein structures are prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. The 3D structure of gelsemine is obtained from a chemical database like PubChem and optimized for its geometry and charge distribution.[7]
-
Grid Generation : A grid box is defined around the putative binding site on the receptor to specify the search space for the docking algorithm.[7]
-
Docking Simulation : Molecular docking is performed using software such as AutoDock Vina.[7] The algorithm explores various conformations and orientations of the ligand within the defined binding site and calculates the binding energy for each pose.
-
Analysis of Results : The resulting ligand-receptor complexes are ranked based on their docking scores. The conformation with the lowest binding energy is typically selected as the most probable binding mode.[7] The interactions between the ligand and the receptor, such as hydrogen bonds and hydrophobic interactions, are then analyzed.[2]
In Vitro Electrophysiology Protocol
The functional modulation of ion channels like GlyRs by gelsemine is commonly assessed using two-electrode voltage-clamp electrophysiology in Xenopus oocytes.[3]
-
Oocyte Preparation and Receptor Expression : Xenopus laevis oocytes are surgically removed and treated with collagenase to remove the follicular layer. The oocytes are then injected with cRNA encoding the subunits of the target receptor (e.g., human α1 GlyR).
-
Electrophysiological Recordings : After a period of incubation to allow for receptor expression, the oocytes are placed in a recording chamber and perfused with a recording solution. The oocytes are impaled with two microelectrodes, one for voltage clamping and the other for current recording.
-
Drug Application : The agonist (e.g., glycine) is applied to elicit a baseline current. Subsequently, various concentrations of gelsemine are co-applied with the agonist to determine its effect on the receptor's function.
-
Data Analysis : The peak current amplitude in the presence of different concentrations of gelsemine is measured and normalized to the control response. The concentration-response data are then fitted to a logistic equation to determine the IC\sub{50} value.
Visualizing the Workflow and Signaling
In Silico Docking Workflow
References
- 1. Recent progress in chemistry and bioactivity of monoterpenoid indole alkaloids from the genus gelsemium: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental and Computational Investigation of the Target and Mechanisms of Gelsemium Alkaloids in the Central Nervous System [mdpi.com]
- 3. Molecular Pharmacology of Gelsemium Alkaloids on Inhibitory Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review on Molecular Docking As an Interpretative Tool for Molecular Targets in Disease Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in Molecular Docking for the Research and Discovery of Potential Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Network Pharmacology and Experimental Verification to Unveil the Mechanism of N-Methyl-D-Aspartic Acid Rescue Humantenirine-Induced Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, spectroscopic investigation, molecular docking, ADME/T toxicity predictions, and DFT study of two trendy ortho vanillin-based scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In silico drug evaluation by molecular docking, ADME studies and synthesis, characterization, biological activities, DFT, SAR analysis of the novel Mannich bases - PMC [pmc.ncbi.nlm.nih.gov]
Gelsemine's Efficacy in Neuropathic Pain: A Comparative Analysis Across Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of gelsemine (B155926), a natural alkaloid, in various preclinical models of neuropathic pain. By presenting supporting experimental data, detailed methodologies, and visual representations of its mechanism of action, this document aims to inform future research and drug development in the field of analgesics.
Comparative Efficacy of Gelsemine in Rodent Models of Neuropathic Pain
The analgesic potential of gelsemine has been evaluated in several well-established rodent models of neuropathic pain. The following table summarizes the quantitative data from key studies, offering a side-by-side comparison of its effectiveness.
| Neuropathic Pain Model | Species | Gelsemine Dosage & Administration Route | Key Outcome Measures | Summary of Efficacy | Reference |
| Spinal Nerve Ligation (SNL) | Rat | 10 μg (single dose), Intrathecal | Mechanical Allodynia (Paw Withdrawal Threshold) | Significantly increased the mechanical threshold, indicating relief from mechanical allodynia.[1] | [1] |
| Rat | 0.5 - 0.6 μg (ED50), Intrathecal | Mechanical Allodynia | Dose-dependent and potent antinociception with a maximal inhibition of 50-60%.[2][3] | [2][3] | |
| Chronic Constriction Injury (CCI) | Mouse | 9.8 μg/kg (ED50), Subcutaneous | Thermal Hyperalgesia | Dose-dependent analgesic effects. Repeated injections led to sustained attenuation of neuropathic pain.[4] | [4] |
| Partial Sciatic Nerve Ligation (PSNL) | Mouse | 2 and 4 mg/kg, Intraperitoneal | Mechanical Allodynia, Thermal Hyperalgesia, Sleep Disturbance | Increased mechanical threshold for 4 hours and prolonged thermal latencies for 3 hours. Also improved sleep disturbance associated with chronic pain.[5][6] | [5][6] |
| Paclitaxel-Induced Neuropathy | Rat | Gelsemium sempervirens (GS) dilutions 3C and 5C | Cold and Mechanical Allodynia/Hyperalgesia | Prophylactic or corrective treatment with GS dilutions prevented or suppressed paclitaxel-evoked neuropathic pain symptoms.[7][8] | [7][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key neuropathic pain models and behavioral assays cited in this guide.
Neuropathic Pain Models
-
Spinal Nerve Ligation (SNL): This model involves the tight ligation of one or more spinal nerves (commonly L5 and/or L6) in rats or mice.[9][10] This procedure leads to the development of long-lasting mechanical allodynia and thermal hyperalgesia in the ipsilateral hind paw, mimicking symptoms of human neuropathic pain.[9][10]
-
Chronic Constriction Injury (CCI): In the CCI model, the sciatic nerve is loosely ligated with four chromic gut sutures.[11] This causes a gradual nerve compression, leading to inflammation and nerve fiber damage, which results in pain-related behaviors such as mechanical and cold allodynia, and thermal hyperalgesia.[11][12]
-
Partial Sciatic Nerve Ligation (PSNL): This model involves a tight ligation of approximately one-third to one-half of the diameter of the sciatic nerve.[13][14] The PSNL model is known to reproduce many of the symptoms observed in humans with neuropathic pain, including mechanical and thermal hypersensitivity.[14]
-
Paclitaxel-Induced Neuropathy: To induce this form of chemotherapy-induced peripheral neuropathy, animals are administered paclitaxel (B517696) (e.g., 2 mg/kg, i.p.) on alternate days for a set period.[15] This results in the development of cold and mechanical allodynia, mirroring the side effects experienced by cancer patients undergoing paclitaxel treatment.[7][8]
Behavioral Assays for Pain Assessment
-
Mechanical Allodynia: Typically assessed using von Frey filaments. Animals are placed on an elevated mesh floor, and filaments of varying forces are applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined as the minimum force that elicits a withdrawal response. A lower threshold in the injured paw compared to the contralateral paw or baseline indicates mechanical allodynia.
-
Thermal Hyperalgesia: The Hargreaves test is commonly used to measure thermal hyperalgesia. A radiant heat source is focused on the plantar surface of the hind paw, and the latency to paw withdrawal is recorded. A shorter withdrawal latency in the injured paw indicates thermal hyperalgesia.
Mechanism of Action: Signaling Pathways
Gelsemine's analgesic effects in neuropathic pain are primarily mediated through its action on the spinal α3 glycine (B1666218) receptors (GlyR).[2][3][16] Activation of these receptors leads to the biosynthesis of the neurosteroid allopregnanolone (B1667786), which in turn modulates GABA-A receptors to produce an inhibitory effect on pain transmission.[17][18]
References
- 1. Gelsemine relieves the neuropathic pain by down-regulating DPP4 level in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gelsemine, a principal alkaloid from Gelsemium sempervirens Ait., exhibits potent and specific antinociception in chronic pain by acting at spinal α3 glycine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gelsenicine from Gelsemium elegans attenuates neuropathic and inflammatory pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gelsemine alleviates both neuropathic pain and sleep disturbance in partial sciatic nerve ligation mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Beneficial effects of Gelsemium-based treatment against paclitaxel-induced painful symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Animal Models of Neuropathic Pain Due to Nerve Injury | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. An overview of animal models for neuropathic pain (Chapter 4) - Neuropathic Pain [cambridge.org]
- 12. Pharmacological characterization of the chronic constriction injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuropathic Pain in Rats with a Partial Sciatic Nerve Ligation Is Alleviated by Intravenous Injection of Monoclonal Antibody to High Mobility Group Box-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 15. ajbs.scione.com [ajbs.scione.com]
- 16. Glycine receptors and glycine transporters: targets for novel analgesics? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Gelsemium analgesia and the spinal glycine receptor/allopregnanolone pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Gelsemine and koumine, principal active ingredients of Gelsemium, exhibit mechanical antiallodynia via spinal glycine receptor activation-induced allopregnanolone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Gelsemine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of highly toxic compounds like gelsemine (B155926) are paramount to ensuring laboratory safety and environmental protection. Gelsemine, a potent indole (B1671886) alkaloid derived from plants of the Gelsemium genus, is recognized for its significant toxicity, acting as a paralytic that can be fatal upon exposure.[1][2] Due to its hazardous nature, stringent adherence to safety protocols during its use and subsequent disposal is critical.
This guide provides essential safety and logistical information for the proper disposal of gelsemine, drawing from available safety data and general best practices for handling hazardous chemical waste.
Personal Protective Equipment (PPE) and Handling
Before initiating any work with gelsemine, it is imperative to be equipped with the appropriate personal protective equipment. The following table summarizes the recommended PPE and handling precautions.
| PPE/Handling Precaution | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile). | To prevent dermal absorption, which can be fatal.[2] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect against accidental splashes.[3] |
| Lab Coat | Full-length laboratory coat. | To prevent skin contact with any spills.[3] |
| Respiratory Protection | Use in a well-ventilated area. If inadequate ventilation, wear respiratory protection. | To prevent inhalation of the powder, which can be fatal.[2][4] |
| Handling | Avoid formation of dust and aerosols. Use non-sparking tools. | To minimize inhalation risk and prevent ignition sources.[4] |
| Hygiene | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. | To prevent accidental ingestion.[4][5] |
Gelsemine Disposal Protocol
Step 1: Collection of Gelsemine Waste
-
Solid Waste: Unused or expired solid gelsemine should be kept in its original, clearly labeled container. If the original container is compromised, the material should be transferred to a suitable, sealed, and labeled hazardous waste container.
-
Contaminated Materials: All items that have come into contact with gelsemine, including gloves, pipette tips, weigh boats, and contaminated labware, must be collected in a dedicated, sealed, and clearly labeled hazardous waste bag or container.[6]
Step 2: Storage of Waste
-
Store the sealed hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.[4]
-
The storage area should be clearly marked as containing highly toxic waste.
Step 3: Professional Disposal
-
Licensed Chemical Destruction: The primary and recommended method for gelsemine disposal is through a licensed chemical destruction plant.[4] These facilities are equipped to handle and neutralize highly toxic substances in an environmentally sound manner.
-
Controlled Incineration: An alternative is controlled incineration with flue gas scrubbing.[4] This process must be carried out in a specialized facility to ensure the complete destruction of the toxic alkaloid and to prevent the release of harmful decomposition products into the atmosphere.
-
Do Not Discharge to Sewer: Under no circumstances should gelsemine or its waste be discharged into the sewer system or allowed to contaminate water, soil, or food supplies.[4]
Spill Management
In the event of a gelsemine spill, immediate and careful action is required:
-
Evacuate and Secure: Evacuate all non-essential personnel from the area and ensure the area is well-ventilated.[6]
-
Wear Appropriate PPE: Don all necessary personal protective equipment before attempting to clean the spill.[6]
-
Containment: Gently cover the spill with an inert absorbent material, such as sand or vermiculite, to prevent the powder from becoming airborne.[6]
-
Cleanup: Carefully collect the absorbent material and spilled powder using a scoop or dustpan. Avoid creating dust. Do not use a vacuum cleaner, as this can disperse the fine powder into the air.[6]
-
Package and Label: Place all collected materials into a sealed container and label it as "Hazardous Waste: Gelsemine Spill Debris."[6]
-
Decontaminate: Thoroughly clean the contaminated surface with a detergent solution, followed by a water rinse. Collect all cleaning solutions as hazardous liquid waste.[6]
Operational Workflow for Gelsemine Handling and Disposal
The following diagram illustrates the logical workflow for safely managing gelsemine from receipt to final disposal.
Caption: Workflow for the safe handling and disposal of gelsemine.
Given the acute toxicity of gelsemine, it is essential for all laboratory personnel who may come into contact with this compound to be thoroughly trained on these handling and disposal procedures. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with all local, state, and federal regulations.
References
- 1. Gelsemine - Wikipedia [en.wikipedia.org]
- 2. Gelsemine | C20H22N2O2 | CID 5390854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. benchchem.com [benchchem.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Gelsemine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with highly toxic compounds like Gelsemine. This guide provides essential, immediate safety and logistical information for the handling and disposal of Gelsemine, offering procedural, step-by-step guidance to mitigate risks and ensure operational integrity.
Immediate Safety and Hazard Information
Gelsemine is a highly toxic alkaloid that can be fatal if swallowed, inhaled, or in contact with skin.[1][2] It is crucial to handle this substance with extreme caution in a controlled laboratory setting.
Hazard Classification:
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 2[2] |
| Acute Toxicity, Dermal | Category 1[2] |
| Acute Toxicity, Inhalation | Category 2[2] |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling Gelsemine. The following table summarizes the required PPE.
| Body Part | Required PPE | Standard/Specification |
| Eyes/Face | Tightly fitting safety goggles with side-shields | EN 166 (EU) or NIOSH (US) approved[3] |
| Skin/Body | Fire/flame resistant and impervious clothing; Chemical resistant coveralls | [3][4] |
| Hands | Chemical impermeable gloves (inspected prior to use) | EU Directive 89/686/EEC and the standard EN 374[3] |
| Respiratory | Full-face respirator | NIOSH approved[3] |
It is imperative to always wash hands thoroughly after handling Gelsemine, even after wearing gloves.[3]
Operational Plan for Handling Gelsemine
A systematic approach to handling Gelsemine from receipt to disposal is critical for safety.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a tightly closed, dry, cool, and well-ventilated place.[3]
-
The storage area should be a designated, locked, and restricted-access location.[3]
-
Store apart from incompatible materials and foodstuff containers.[3]
2. Preparation and Handling:
-
All handling activities must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]
-
Ensure emergency exits and a risk-elimination area are clearly designated.[3]
-
Avoid the formation of dust and aerosols.[3]
-
Use non-sparking tools to prevent ignition sources.[3]
-
Do not eat, drink, or smoke in the handling area.[3]
3. In Case of a Spill:
-
Evacuate personnel to a safe area, upwind of the spill.[3]
-
Remove all sources of ignition.[3]
-
Wear the appropriate PPE, including respiratory protection.[3]
-
Contain the spill to prevent it from entering drains.[3]
-
Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[3]
Emergency First Aid Procedures
Immediate action is critical in the event of exposure to Gelsemine.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get emergency medical help immediately.[1][3] |
| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Get emergency medical help immediately.[3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get emergency medical help immediately.[1] |
| Ingestion | DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get emergency medical help immediately.[3] |
Disposal Plan
Proper disposal of Gelsemine and its contaminated materials is crucial to prevent environmental contamination and accidental exposure.
1. Waste Collection:
-
All Gelsemine waste, including contaminated PPE and cleaning materials, must be considered hazardous waste.
-
Collect waste in suitable, closed, and clearly labeled containers.[3]
-
Do not mix with other waste streams.[5]
2. Disposal Method:
-
The material must be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[3]
-
Do not discharge into sewer systems or contaminate water, foodstuffs, feed, or seed.[3]
3. Container Decontamination and Disposal:
-
Empty containers can be triply rinsed (or equivalent).[3]
-
The rinsate should be collected and disposed of as hazardous waste.
-
After rinsing, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill, if regulations permit.[3]
-
Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.[3]
Visual Workflow for Safe Handling and Disposal of Gelsemine
The following diagram outlines the critical steps and decision points for the safe handling and disposal of Gelsemine in a laboratory setting.
Caption: Workflow for the safe handling and disposal of Gelsemine.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
